Product packaging for Tenofovir maleate(Cat. No.:)

Tenofovir maleate

货号: B1139463
分子量: 403.28 g/mol
InChI 键: OPQKUDVCYGLXAH-REVJHSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tenofovir(GS 1278, PMPA) is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors (NRTIs), which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.IC50 Value:0.5-2.2 uM (HIV-1);  1.6-4.9 uM (HIV-2) [1]Target: NRTIsin vitro: Tenofovir hydrate reduces the viral cytopathic effect of HIV-1(IIIB), HIV-2(ROD) and HIV(EHO) with EC50 of 1.15 μg/mL, 1.12 μg/mL and 1.05 μg/mL in MT-4 cells. Tenofovir hydrate also reduces the viral cytopathic effect of SIV(mac251) , SIV(B670) ,SHIV(89.6) and SHIV(RTSHIV) [2]. Tenofovir hydrate inhibits hepatitis B virus (HBV) activity in HepG2 2.2.15, HepAD38 and HepAD79 cells [3]. Tenofovir hydrate (4 μM) completely inhibits the growth of HIVIIIB in MT-2 cells. Tenofovir hydrate inhibits synthesis of negative strand strong-stop DNA with IC50 of 9 M for wild-type RT, 6 M for M184V RT and 50 M for K65R RT [4].in vivo: Tenofovir hydrate (30 mg/kg) completely prevents SIV infection in all macaques without toxicity. Tenofovir hydrate treatment reduces plasma viral RNA levels to undetectable, with parallel decreases in the infectivity of plasma and infectious cells in peripheral blood mononuclear cells and cerebrospinal fluid (CSF) and stabilization of CD4+ T-cell numbers. Tenofovir hydrate (30 mg/kg, s.c.) completely abrogates HIV infection via intravaginal exposure in pig-tailed macaques [5].Clinical indications: HIV-1 infection;  hepatitis B virusinfectionsFDA Approved Date: 12 July 2006Toxicity: The mean change of eGFR from the baseline to the six months of follow-up was +/-1.32 and +/- 5.88 mL/minute in the TDF and AZT groups. Proximal tubular dysfunction was not noted at three and six months of follow-up. However patients in the TDF group had lower serum phosphate and higher renal potassium loss than the AZT group at six months of follow-up (p = 0.08 and p = 0.09, respectively). No patients in the two groups with distal tubular dysfunctions were noted [6].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N5O8P B1139463 Tenofovir maleate

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tenofovir maleate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Tenofovir Maleate

Introduction

Tenofovir, a key antiviral agent, is a nucleotide reverse transcriptase inhibitor (NRTI) essential in the treatment of HIV and hepatitis B infections. It is administered as a prodrug, most commonly tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance its oral bioavailability. The synthesis and purification of tenofovir and its salt forms are critical processes that dictate the final product's purity, efficacy, and safety. While the fumarate salt is more common, the maleate salt is also of interest. This guide provides a detailed overview of the synthesis of the tenofovir base and its subsequent conversion to this compound, along with various purification methodologies.

Synthesis of Tenofovir

The synthesis of tenofovir typically involves the N-alkylation of adenine or a precursor with a chiral propylene oxide derivative, followed by the introduction of the phosphonate group and subsequent deprotection.

General Synthetic Pathway

A common industrial synthesis route starts with adenine and (R)-propylene carbonate to form (R)-9-(2-hydroxypropyl)adenine (HPA). This intermediate is then condensed with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, followed by hydrolysis to yield tenofovir.[1][2][3] An alternative approach involves building the adenine ring from simpler precursors like diaminomalononitrile.[4][5][6]

Key Synthesis Steps Visualization

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Phosphonylation cluster_3 Step 4: Salt Formation A Adenine C (R)-9-(2-hydroxypropyl)adenine (HPA) A->C NaOH or K2CO3 DMF B (R)-Propylene Carbonate B->C NaOH or K2CO3 DMF E (R)-9-[2-(diethylphosphonomethoxy)- propyl]adenine C->E Magnesium Alkoxide D Diethyl p-toluenesulfonyloxy- methylphosphonate D->E Magnesium Alkoxide F Tenofovir E->F Hydrolysis (e.g., HBr) H This compound F->H Solvent (e.g., Toluene) G Maleic Acid G->H Solvent (e.g., Toluene)

Caption: General synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) [1][7]

  • To a reaction vessel, add N,N-dimethylformamide (DMF), (R)-4-methyl-1,3-dioxolan-2-one (R-propylene carbonate), adenine, and a catalytic amount of potassium hydroxide.

  • Heat the mixture to 135-145°C and maintain for approximately 22 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 80-90°C and evaporate about 80% of the solvent under reduced pressure.

  • Add isopropanol to the concentrate and heat to 70-80°C to dissolve the solids.

  • Cool the solution to 0-5°C to induce crystallization.

  • Stir for 1 hour, then filter the solid product.

  • Dry the filter cake under vacuum at 40°C to yield the white solid product.

Protocol 2: Synthesis of Tenofovir from HPA [1]

  • Under anhydrous and oxygen-free conditions, dissolve HPA in DMF.

  • Add a magnesium alkoxide catalyst (e.g., magnesium tert-butoxide).

  • Add diethyl(tosyloxy)methylphosphonate and heat the condensation reaction to 50-90°C.

  • After the reaction is complete, neutralize with an organic acid like acetic acid.

  • Remove the solvent by distillation.

  • Add dichloromethane and water to the residue. The magnesium salts will precipitate.

  • Filter the mixture and separate the organic layer.

  • Concentrate the organic layer to obtain (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.

  • Hydrolyze the diethyl ester using an acid such as aqueous HBr at elevated temperatures (90-95°C) to yield tenofovir.[8]

Comparative Synthesis Data
MethodKey ReagentsBase/CatalystOverall YieldReference
Classical RouteAdenine, (R)-propylene carbonate, Diethyl p-toluenesulfonyloxymethylphosphonateNaOH, Magnesium Alkoxide~24%[9]
Improved Convergent ProcessDiaminomalononitrile precursorNaOtBu~70%[4][6]
Chemoenzymatic Route (Kinetic Res.)Racemic alcohol, Vinyl acetateImmobilized Lipase47%[10]
Chemoenzymatic Route (Stereoselective Red.)1-(6-chloro-9H-purin-9-yl)propan-2-oneRecombinant ADH86%[10]

Formation and Purification of this compound

Once the tenofovir base is synthesized, the next step is the formation of the maleate salt, followed by purification to meet pharmaceutical standards.

Salt Formation

The conversion of tenofovir free base to its maleate salt is achieved by reacting the base with maleic acid in a suitable solvent. Toluene has been identified as a favorable solvent for the preparation of various tenofovir salts, including the maleate form.[2]

Protocol 3: General Procedure for this compound Salt Formation [2]

  • Dissolve or suspend tenofovir free base in toluene.

  • In a separate vessel, dissolve a stoichiometric amount of maleic acid in a suitable solvent, which could also be toluene or a co-solvent.

  • Add the maleic acid solution to the tenofovir suspension/solution.

  • Stir the mixture at a controlled temperature to facilitate salt formation and precipitation.

  • Cool the mixture to enhance crystallization.

  • Filter the precipitated solid, wash with a cold solvent, and dry under vacuum.

Purification Methods

Purification is crucial to remove process-related impurities and unreacted starting materials. Recrystallization and chromatographic techniques are commonly employed.

Recrystallization

Recrystallization is a primary method for purifying the final salt product. The choice of solvent is critical for obtaining high purity and yield.

Protocol 4: Recrystallization of Tenofovir Salt [11]

  • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve a clear solution.

  • Slowly cool the solution to room temperature and then further to a lower temperature (e.g., 5-10°C) to induce crystallization.

  • Maintain the low temperature for a sufficient duration to maximize the yield of the purified crystals.

  • Filter the solid, wash with a small amount of the chilled recrystallization solvent.

  • Dry the purified product under vacuum.

Chromatographic Purification

For impurities that are difficult to remove by crystallization, chromatographic methods are used. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.

Protocol 5: HPLC for Purity Analysis and Impurity Profiling [12][13]

  • Column: A reverse-phase column such as a C8 or C18 is typically used (e.g., Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][13][14]

  • Flow Rate: Typically around 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength of approximately 260-262 nm.[12]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[12]

Purification Workflow Visualization

Purification_Workflow A Crude Tenofovir Base B Salt Formation with Maleic Acid A->B C Crude this compound B->C D Recrystallization C->D I Chromatographic Purification (Optional) C->I If needed E Purified this compound D->E H Mother Liquor (Contains Impurities) D->H Separation F Quality Control (HPLC) E->F F->D Re-process G Final Product (API) F->G Meets Specs I->E

Caption: Workflow for the purification of this compound.

Purity and Impurity Data

The purity of tenofovir and its salts is critical. Common process-related impurities should be monitored and controlled.

Impurity NameTypical SourceControl Strategy
Tenofovir MonoisoproxilIncomplete esterification or hydrolysisOptimized reaction, Purification[15]
N7-alkylation regioisomerNon-selective alkylation of adenineControlled reaction conditions[6]
Tenofovir Disoproxil Ethyl EsterProcess-related impurityHPLC analysis and control[16]
AdenineUnreacted starting materialPurification[16]

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and purification procedures to ensure a high-quality active pharmaceutical ingredient. The methodologies outlined in this guide, from the initial synthesis of the tenofovir base to its final purification as a maleate salt, provide a comprehensive framework for researchers and professionals in drug development. Advances in synthetic chemistry, including chemoenzymatic routes, offer pathways to more efficient and sustainable manufacturing processes. Rigorous analytical monitoring throughout the process is paramount for controlling impurities and ensuring the final product meets stringent regulatory standards.

References

The Discovery and History of Tenofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir, a cornerstone of antiretroviral therapy, represents a landmark achievement in the fight against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the discovery and history of tenofovir and its prodrug, tenofovir disoproxil fumarate (TDF). It delves into the seminal preclinical and clinical research that established its potent antiviral activity, favorable pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this pivotal antiviral agent for researchers, scientists, and drug development professionals.

Introduction: The Genesis of a Groundbreaking Antiviral

The story of tenofovir begins with the pioneering work of Dr. Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3][4] In the mid-1980s, Dr. Holý synthesized a series of acyclic nucleoside phosphonates (ANPs), a novel class of compounds with the potential for antiviral activity.[1] One of these compounds was (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), which would later be known as tenofovir.[2] The initial patent filed in 1986 focused on its activity against herpes simplex virus, as the gravity of the HIV epidemic was just beginning to be understood.[5]

A pivotal collaboration between Dr. Holý and Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium led to the discovery of PMPA's potent anti-HIV activity in cell cultures in 1985.[2][5] This discovery set the stage for the development of one of the most important antiretroviral drugs.

However, the initial form of tenofovir had poor cell penetration and low oral bioavailability due to the negative charges on its phosphonate group, limiting its therapeutic potential.[5][6] The breakthrough came when Gilead Sciences, a then-small biotechnology company, licensed the ANP patents and developed a prodrug strategy to overcome these limitations.[1] This led to the creation of tenofovir disoproxil fumarate (TDF), an oral prodrug of tenofovir that is efficiently absorbed and converted to the active drug within the body.[2][5]

Mechanism of Action: A Nucleotide in Disguise

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[5][7] Its mechanism of action is a sophisticated deception at the molecular level.

Intracellular Activation

Once absorbed, TDF is rapidly hydrolyzed by plasma and tissue esterases to tenofovir.[8][9] Inside the target cell, tenofovir undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[7][10] This activation pathway is more efficient than that of nucleoside reverse transcriptase inhibitors (NRTIs), which require three phosphorylation steps.[11]

G cluster_cell Intracellular Space TDF Tenofovir Disoproxil (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases (Plasma, Tissues) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases Cell Host Cell

Fig. 1: Intracellular activation of Tenofovir Disoproxil (TDF).
Inhibition of Viral Reverse Transcriptase

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[7] TFV-DP is incorporated into the growing viral DNA chain. However, because tenofovir lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature chain termination and halting viral DNA synthesis.[5][12] This selective inhibition of viral RT, with minimal effect on human DNA polymerases, is the basis of its therapeutic efficacy.[5]

G Viral_RNA Viral RNA Template RT Reverse Transcriptase (RT) Viral_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Synthesizes Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA Incorporates TFV-DP dATP dATP (Natural Substrate) dATP->RT Binds to TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_DP->RT Competitively Binds

Fig. 2: Mechanism of HIV reverse transcriptase inhibition by TFV-DP.

Preclinical Development: From Bench to Bedside

In Vitro Antiviral Activity

The antiviral activity of tenofovir was first demonstrated in cell culture systems.

Experimental Protocol: Anti-HIV Activity in Cell Lines

  • Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, MT-4, CEM) and peripheral blood mononuclear cells (PBMCs) were used.[13][14]

  • Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates were utilized.[14]

  • Assay: Cells were infected with HIV in the presence of varying concentrations of tenofovir.

  • Endpoint Measurement: Antiviral activity was determined by measuring the reduction in viral cytopathic effect, p24 antigen production, or reverse transcriptase activity. The 50% effective concentration (EC50) was calculated.[14]

Table 1: In Vitro Anti-HIV Activity of Tenofovir

Cell LineHIV StrainEC50 (µg/mL)Reference
MT-4HIV-1IIIB1.15[14]
MT-4HIV-2ROD1.12[14]
MT-4HIVEHO1.05[14]
MT-2HIVIIIB4 µM (completely inhibits growth)[14]
In Vivo Efficacy in Animal Models

Preclinical studies in animal models were crucial for demonstrating the in vivo potential of tenofovir.

Experimental Protocol: SIV Infection in Macaques

  • Animal Model: Rhesus macaques were infected with Simian Immunodeficiency Virus (SIV), a close relative of HIV.

  • Treatment: Tenofovir was administered subcutaneously.

  • Parameters Monitored: Plasma viral RNA levels, CD4+ T-cell counts, and clinical signs of disease were monitored over time.

  • Outcome: The efficacy of tenofovir in preventing and treating SIV infection was evaluated.

In these studies, tenofovir demonstrated a remarkable ability to prevent SIV infection and reduce viral loads in already infected animals, providing strong evidence for its potential use in humans.[14]

Clinical Development of Tenofovir Disoproxil Fumarate (TDF)

The development of the oral prodrug, TDF, by Gilead Sciences was a critical step in making tenofovir a viable therapeutic agent.[2]

Pharmacokinetics in Humans

Clinical trials established the pharmacokinetic profile of TDF in humans.

Table 2: Pharmacokinetic Parameters of Tenofovir after Oral Administration of TDF (300 mg once daily) in HIV-infected Adults

ParameterValueReference
Bioavailability (fasting)~25%[5][8]
Bioavailability (with high-fat meal)Increased by ~40%[5][8][9]
Tmax (time to peak concentration)1-3 hours[9]
Cmax (peak plasma concentration)~300 ng/mL[9]
AUC (area under the curve)~3000 ng·h/mL[9]
Plasma half-life~12-18 hours[8]
Intracellular half-life of TFV-DP>60 hours[10][15]
Protein Binding<0.7%[8]
Volume of Distribution~0.8 L/kg[8]
EliminationPrimarily renal excretion[8][16]

The long intracellular half-life of the active metabolite, TFV-DP, supports the convenient once-daily dosing regimen of TDF.[10][15]

Clinical Efficacy and Safety Trials

A series of randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of TDF in treatment-experienced and treatment-naïve HIV-infected adults.

Experimental Protocol: Phase III Clinical Trial in Treatment-Experienced Patients

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: HIV-infected adults with prior antiretroviral therapy experience and evidence of viral replication.

  • Intervention: Patients received either TDF (300 mg once daily) or a placebo, in addition to their existing antiretroviral regimen.

  • Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels from baseline.

  • Secondary Endpoints: Changes in CD4+ cell counts and the incidence of adverse events were also assessed.

These trials consistently demonstrated that TDF, in combination with other antiretroviral agents, led to significant reductions in plasma HIV-1 RNA levels and increases in CD4+ cell counts.[17]

Table 3: Efficacy of TDF in a Phase I/II Escalating-Dose Study (Day 35)

TDF DoseMedian Change in HIV-1 RNA (log10 copies/mL)P-value (vs. Placebo)Reference
75 mg-0.330.003[17]
150 mg-0.440.0002[17]
300 mg-1.220.0004[17]
600 mg-0.800.0002[17]

The most common adverse events reported in clinical trials included nausea, diarrhea, asthenia, and headache.[5][11] Long-term use of TDF has been associated with potential nephrotoxicity and bone loss.[5]

Regulatory Approval and Post-Marketing Developments

Gilead Sciences submitted a New Drug Application (NDA) for TDF to the U.S. Food and Drug Administration (FDA) in May 2001.[18] TDF, under the trade name Viread®, received FDA approval for the treatment of HIV-1 infection in adults on October 26, 2001.[5][19] Subsequently, it was also approved for the treatment of chronic hepatitis B in 2008.[2][5]

The development of tenofovir did not stop with TDF. A second-generation prodrug, tenofovir alafenamide (TAF), was developed by Gilead to improve upon the safety profile of TDF.[2][20] TAF is more stable in plasma and is more efficiently converted to tenofovir within target cells, resulting in lower circulating levels of tenofovir and reduced off-target toxicity, particularly to the kidneys and bones.[2][20]

G cluster_Discovery Discovery & Early Research cluster_Development Prodrug Development & Preclinical cluster_Approval Clinical Trials & Regulatory Approval cluster_FurtherDev Further Developments 1980s 1980s Synthesis of PMPA (Antonín Holý) 1985 1985 Anti-HIV Activity Discovered (Holý & De Clercq) 1980s->1985 1990s 1990s Gilead Sciences Develops TDF 1985->1990s 1997 1997 Anti-HIV Effects in Humans Shown 1990s->1997 2001 2001 FDA Approval of TDF for HIV Treatment 1997->2001 2008 2008 FDA Approval of TDF for Hepatitis B 2001->2008 2015 2015 FDA Approval of TAF 2008->2015

Fig. 3: Timeline of the discovery and development of Tenofovir.

Conclusion

The journey of tenofovir from its initial synthesis in a laboratory in Prague to its widespread use as a life-saving medication is a testament to the power of scientific collaboration, innovative drug development, and a commitment to addressing global health crises. The discovery of tenofovir and the subsequent development of its oral prodrug, TDF, have revolutionized the treatment of HIV and hepatitis B, transforming these once-fatal diseases into manageable chronic conditions for millions of people worldwide. The ongoing development of newer, safer prodrugs like TAF continues to build upon this remarkable legacy, offering improved treatment options and a better quality of life for patients. This in-depth guide has provided a technical overview of this journey, highlighting the key scientific milestones and experimental foundations that have made tenofovir a cornerstone of modern antiviral therapy.

References

An In-Depth Technical Guide to Tenofovir Maleate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to tenofovir maleate. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog. Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil fumarate and tenofovir alafenamide.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid[1]

Synonyms: this compound, GS 1278 maleate, PMPA maleate, TDF maleate[1]

Chemical Structure:

The chemical structure of this compound consists of the tenofovir molecule ionically bonded to a maleate counter-ion.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, data for tenofovir and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.

PropertyThis compoundTenofovirTenofovir Disoproxil Fumarate
Molecular Formula C₁₃H₁₈N₅O₈P[1]C₉H₁₄N₅O₄P[2]C₁₉H₃₀N₅O₁₀P · C₄H₄O₄[3]
Molecular Weight 403.28 g/mol [1]287.21 g/mol [2]635.51 g/mol [3]
Appearance White to off-white solidWhite to off-white crystalline powderWhite, fine, powder-like crystals
Melting Point N/A276-280 °C[2][4]279 °C[5]
Solubility Soluble in DMSO[1]Sparingly soluble in aqueous acid, slightly soluble in DMSO (heated) and water (heated)Faintly soluble in water, soluble in methanol, very slightly soluble in dichloromethane[5]
pKa N/A3.8 and 6.7[4]3.75[3]

Mechanism of Action: Signaling Pathway

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Virus Tenofovir_prodrug Tenofovir Prodrug (e.g., TDF, TAF) Tenofovir Tenofovir Tenofovir_prodrug->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Tenofovir_MP->Tenofovir_DP Cellular Kinases RT Reverse Transcriptase (RT) Tenofovir_DP->RT Competitive Inhibition dATP dATP (Natural Substrate) dATP->RT Viral_DNA Growing Viral DNA Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Incorporation of TFV-DP Viral_RNA Viral RNA Viral_RNA->RT RT->Viral_DNA Reverse Transcription

Caption: Mechanism of action of Tenofovir.

Experimental Protocols

Synthesis of this compound: A General Workflow

The synthesis of this compound typically involves the synthesis of the tenofovir free base followed by salt formation with maleic acid. The following is a generalized workflow based on common synthetic routes for tenofovir and its derivatives.

G start Starting Materials (e.g., (R)-9-(2-hydroxypropyl)adenine) alkylation Alkylation with a phosphonate-containing electrophile start->alkylation deprotection Deprotection of phosphonate esters alkylation->deprotection purification Purification of Tenofovir Free Base deprotection->purification salt_formation Salt Formation with Maleic Acid purification->salt_formation final_product This compound salt_formation->final_product

Caption: General synthetic workflow for this compound.

A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC is a standard method for assessing the purity of this compound and quantifying impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized for the specific separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 260 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

  • Analysis: Inject the sample and a reference standard solution into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Note: The specific parameters of the HPLC method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.

Mass Spectrometry (MS) for Structural Confirmation

Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound, providing structural verification.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of formic acid).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in both full scan mode to determine the molecular ion and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed molecular ion and fragmentation pattern should be consistent with the structure of tenofovir and maleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent may affect the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the tenofovir and maleate structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the assignments.

Antiviral Activity Assay: A General Workflow

The antiviral activity of this compound can be assessed using cell-based assays that measure the inhibition of viral replication.

G cluster_endpoint Endpoint Assay Examples cell_seeding Seed susceptible host cells (e.g., MT-2, HEp-2) in a multi-well plate drug_addition Add serial dilutions of This compound cell_seeding->drug_addition virus_infection Infect cells with a known titer of the target virus drug_addition->virus_infection incubation Incubate for a defined period to allow for viral replication virus_infection->incubation endpoint_assay Perform an endpoint assay to quantify viral replication incubation->endpoint_assay data_analysis Calculate the IC₅₀ value endpoint_assay->data_analysis cpe Cytopathic Effect (CPE) Assay plaque Plaque Reduction Assay reporter Reporter Gene Assay p24 p24 Antigen ELISA (for HIV)

Caption: Workflow for an in vitro antiviral activity assay.

Methodology for IC₅₀ Determination:

  • Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).

  • Assay Setup: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Preparation: Prepare a series of dilutions of this compound.

  • Infection: Add a standardized amount of virus to the wells, along with the different concentrations of the drug. Include control wells with no drug and no virus.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • Quantification of Viral Activity: Measure the extent of viral replication using a suitable method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or a virus-specific assay (e.g., p24 antigen ELISA for HIV).

  • Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and fit the data to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).[8]

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While specific experimental data for the maleate salt is not as prevalent as for other forms of tenofovir, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing antiviral activity, can be adapted and optimized for specific laboratory and research needs. As with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of the obtained results.

References

tenofovir maleate pharmacology for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacology of Tenofovir for Research Applications

Introduction

Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[1] To overcome this limitation, it is predominantly utilized in research and clinical settings as one of two major prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][4][5] While the user specified tenofovir maleate, the vast body of pharmacological data is derived from studies of TDF and TAF. The maleate salt is a formulation alternative, but the fundamental pharmacology—the mechanism of action, pharmacokinetics of the active moiety, and pharmacodynamics—is dictated by the tenofovir molecule itself. This guide provides a comprehensive overview of tenofovir's pharmacology, focusing on data relevant to researchers, scientists, and drug development professionals.

TDF was the first prodrug to be clinically developed, receiving FDA approval for HIV in 2001 and for chronic HBV in 2008.[1][6] TAF is a newer prodrug designed to more efficiently deliver tenofovir to target cells, thereby reducing systemic exposure and associated off-target effects.[1][4][7]

Mechanism of Action

Both TDF and TAF are absorbed and ultimately deliver tenofovir to the systemic circulation and target cells. The core mechanism of action involves intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP).

  • Prodrug Conversion : After oral administration, TDF is rapidly hydrolyzed by gut and plasma esterases into tenofovir.[1] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[1][4]

  • Intracellular Phosphorylation : Once inside the cell, tenofovir undergoes phosphorylation by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[1][2]

  • Inhibition of Viral Replication : TFV-DP acts as a competitive inhibitor of viral enzymes. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1]

    • For HIV : TFV-DP competes with dATP for incorporation by HIV reverse transcriptase into newly forming viral DNA.[1][8]

    • For HBV : TFV-DP inhibits the HBV polymerase.[1][2]

  • Chain Termination : Tenofovir is an acyclic nucleotide analog, meaning it lacks the 3'-hydroxyl group necessary for the formation of a 5' to 3' phosphodiester bond.[3][8] Once TFV-DP is incorporated into the growing viral DNA strand, it prevents further elongation, causing premature chain termination and halting viral replication.[3][5][8]

This selective inhibition of viral polymerases, with low affinity for human DNA polymerases, forms the basis of tenofovir's therapeutic window.[8]

Mechanism_of_Action Figure 1. Tenofovir Mechanism of Action cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (Target Cell) TDF Tenofovir Disoproxil (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Cathepsin A TFV_DP Tenofovir Diphosphate (TFV-DP, Active Form) TFV->TFV_DP Cellular Kinases (Phosphorylation) RT Viral Reverse Transcriptase or HBV Polymerase TFV_DP->RT Competes with dATP DNA Viral DNA Elongation RT->DNA Term Chain Termination RT->Term Inhibition

Figure 1. Tenofovir Mechanism of Action

Pharmacokinetics

The pharmacokinetic profiles of TDF and TAF differ significantly, primarily in how they deliver tenofovir. TAF's design leads to lower plasma concentrations of tenofovir and higher intracellular concentrations of the active TFV-DP compared to TDF.[6][9] This difference is key to TAF's improved renal and bone safety profile.[1][6]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Tenofovir Amibufenamide (TMF)Reference
Standard Dose 300 mg once daily10 or 25 mg once dailyN/A[9]
Oral Bioavailability ~25% (fasting), increases with high-fat meal28.60% ± 4.65%46.70% ± 5.59%[8][10]
Plasma Tenofovir Exposure High~90% lower than TDFN/A[6][9]
Intracellular TFV-DP Lower~4- to 7-fold higher than TDFN/A[7][9]
Serum Half-Life (Tenofovir) ~17 hoursN/AN/A[11]
Intracellular Half-Life (TFV-DP) 10-50 hours (HIV), >60 hoursSimilar to TDF95 hours (in HepG2 cells for HBV)[2][4][11]
Primary Metabolism Hydrolysis by plasma/gut esterasesIntracellularly by Cathepsin AN/A[1][4]
Elimination Primarily renal (glomerular filtration and tubular secretion)Primarily renalN/A[5][11]
Effect of PK Boosters (cobicistat, ritonavir) Increases plasma tenofovir AUC by 25-37%Dose is reduced from 25 mg to 10 mgN/A[9]

Pharmacodynamics and Antiviral Activity

Tenofovir demonstrates potent antiviral activity against a wide range of HIV-1 subtypes, HIV-2, and HBV.[12][13] Its efficacy is directly related to the intracellular concentration of its active diphosphate metabolite.

ParameterValueVirus/SystemReference
EC₅₀ (TAF) 0.10 - 12.0 nM (mean 3.5 nM)HIV-1 primary isolates in PBMCs[12]
EC₅₀ (TAF) 1.8 nM (mean)HIV-2 isolates in PBMCs[12]
EC₅₀ (Tenofovir) 1.1 µMHBV in cell-based assays[2]
EC₅₀ (TMF) 7.29 ± 0.71 nMHBV in HepG2.2.15 cells (9-day treatment)[10]
EC₅₀ (TAF) 12.17 ± 0.56 nMHBV in HepG2.2.15 cells (9-day treatment)[10]
Kᵢ (TFV-DP) 0.18 µMHBV Polymerase[2]
Resistance Fold-Change (K65R mutation) 2.7 to 3.0-foldHIV-1 (K65R alone) vs. Wild-Type[7]
Resistance Fold-Change (rtN236T mutation) 3 to 4-fold reduced susceptibilityHBV vs. Wild-Type[2]

Signaling Pathway Involvement

Recent research has uncovered that tenofovir can modulate cellular signaling pathways, independent of its direct antiviral effects. These interactions may contribute to both therapeutic outcomes and potential side effects.

PI3K/Akt/mTOR Pathway in Liver Fibrosis

Studies have shown that TDF can directly ameliorate liver fibrosis by inducing apoptosis in activated hepatic stellate cells (HSCs).[14][15] This effect is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, survival, and autophagy.[14][15] TDF treatment leads to the inactivation of this pathway, promoting both apoptosis and autophagy in HSCs.[14]

PI3K_Akt_mTOR_Pathway Figure 2. TDF-Mediated Downregulation of PI3K/Akt/mTOR Pathway TDF TDF PI3K PI3K TDF->PI3K Inhibits Apoptosis Apoptosis (in HSCs) TDF->Apoptosis Autophagy Autophagy TDF->Autophagy Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Fibrosis Liver Fibrosis mTOR->Fibrosis Inhibits Apoptosis Apoptosis->Fibrosis Reduces

Figure 2. TDF-Mediated Downregulation of PI3K/Akt/mTOR Pathway
NF-κB Signaling Pathway in Renal Toxicity

The mechanism of TDF-induced nephrotoxicity is not fully understood, but evidence suggests the involvement of inflammatory signaling.[16] In animal models, TDF administration has been shown to activate the NF-κB proinflammatory pathway in the kidneys.[16] This activation leads to increased expression of downstream target genes, including iNOS, COX-2, and TNF-α, which contribute to oxidative stress and inflammation, potentially causing renal damage.[16]

NFkB_Pathway Figure 3. TDF-Mediated Activation of NF-κB Pathway in Kidneys cluster_genes Target Genes TDF TDF Exposure NFkB_activation NF-κB Activation TDF->NFkB_activation Induces NFkB_translocation Nuclear Translocation of NF-κB p65 NFkB_activation->NFkB_translocation Gene_expression Gene Expression NFkB_translocation->Gene_expression Promotes iNOS iNOS COX2 COX-2 TNFa TNF-α Pro_inflammatory Pro-inflammatory Mediators Renal_damage Renal Damage Pro_inflammatory->Renal_damage Contributes to iNOS->Pro_inflammatory COX2->Pro_inflammatory TNFa->Pro_inflammatory

Figure 3. TDF-Mediated Activation of NF-κB Pathway in Kidneys

Experimental Protocols

Reproducible and validated methods are critical for studying the pharmacology of tenofovir in a research setting.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a typical cell-based assay to determine the 50% effective concentration (EC₅₀) of tenofovir.

  • Cell Culture : Culture a susceptible cell line (e.g., MT-2 cells for HIV, HepG2.2.15 for HBV) in appropriate growth medium.[2][7]

  • Drug Preparation : Prepare serial dilutions of the test compound (e.g., TAF, TDF, or tenofovir) in the cell culture medium.

  • Assay Plate Setup : Seed cells into a 96-well plate. Add the prepared drug dilutions to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).

  • Viral Infection : Infect the cells with a known titer of the virus (e.g., HIV-1, HBV).[7]

  • Incubation : Incubate the plates for a defined period (e.g., 5-9 days) to allow for viral replication.[10][12]

  • Quantification of Viral Replication : Measure a marker of viral replication. For HIV, this is commonly the p24 antigen in the culture supernatant, measured by ELISA.[17] For HBV, this can be the level of HBV DNA replication.[10]

  • Data Analysis : Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow Figure 4. Experimental Workflow for In Vitro Antiviral Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Culture Susceptible Cells C 3. Seed Cells and Add Drug to Plate A->C B 2. Prepare Serial Drug Dilutions B->C D 4. Infect Cells with Virus C->D E 5. Incubate for 5-9 Days D->E F 6. Quantify Viral Replication (e.g., p24 ELISA) E->F G 7. Calculate EC50 Value F->G

Figure 4. Experimental Workflow for In Vitro Antiviral Assay
LC-MS/MS Analysis of Tenofovir and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tenofovir and its prodrugs/metabolites in biological matrices.[10]

  • Sample Preparation : Extract the analytes from the biological matrix (e.g., plasma, cell lysates). This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction. An internal standard (IS), such as Lamivudine, is added to correct for extraction variability.[10]

  • Chromatographic Separation : Inject the extracted sample onto an HPLC or UPLC system. Use a reverse-phase column (e.g., C18) to separate the analytes based on their hydrophobicity.[18] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18][19]

  • Mass Spectrometric Detection : The eluent from the chromatography column is directed to a tandem mass spectrometer. The instrument is operated in positive ion mode using multiple reaction monitoring (MRM).[10] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

    • TDF: 520.2 → 270.1[10]

    • TAF: 477.2 → 346.1[10]

    • Tenofovir (TFV): 288.1 → 176.1[10]

    • TFV-DP: 477.2 → 346.1[10]

  • Quantification : Create a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Tenofovir, delivered via its prodrugs TDF and TAF, remains a critical agent in antiviral research and therapy. Its pharmacology is well-characterized, with a clear mechanism of action centered on the inhibition of viral replication via chain termination. The development of TAF represents a significant advance, optimizing the delivery of the active tenofovir moiety to target cells while minimizing systemic exposure and associated toxicities. For researchers, understanding the distinct pharmacokinetic profiles of the prodrugs, the quantitative measures of antiviral potency, and the appropriate experimental methodologies is essential for accurate in vitro and in vivo studies. Furthermore, emerging research into tenofovir's effects on cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, opens new avenues for investigating its broader biological impacts beyond direct antiviral activity.

References

In Vitro Antiviral Spectrum of Tenofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antiviral efficacy, and illustrates the underlying mechanisms and workflows.

Core Antiviral Activity and Cellular Pharmacology

Tenofovir is an acyclic phosphonate nucleotide analog of adenosine 5'-monophosphate.[3][4] Its chemical structure requires it to be administered as a prodrug to improve oral bioavailability.[3] The two most common prodrugs are TDF and TAF. After administration, these prodrugs are metabolized to tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).[2][5][6]

TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and DNA polymerase (for HBV).[3][6] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA.[7] Once incorporated, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thereby halting viral replication.[4][7] TAF has been shown to be more stable in plasma and more efficiently loads target cells like peripheral blood mononuclear cells (PBMCs), leading to higher intracellular concentrations of the active TFV-DP compared to TDF.[3][5]

Quantitative Antiviral Spectrum

The in vitro antiviral activity of tenofovir and its prodrugs is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Anti-HIV Activity of Tenofovir and its Prodrugs
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
TenofovirHIV-1Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes0.04 - 8.5>1000>238 - >690[8]
TenofovirHIV-1MT-25--[9]
Tenofovir Alafenamide (TAF)HIV-1 IIIBMT-40.0054.7903[5]
Tenofovir Alafenamide (TAF)HIV-1 BaLPBMCs0.007>201,385[5]
Tenofovir Alafenamide (TAF)HIV-1 IIIBMT-20.005428,853[5]
Table 2: In Vitro Anti-HBV Activity of Tenofovir and its Prodrugs
CompoundVirusCell LineEC50 (µM)CC50 (µM)Reference
TenofovirHBVHepG2 2.2.151.1-[1][2][6]
Tenofovir Disoproxil Fumarate (TDF)HBVHepAD38Potent Inhibition>10[10]
Emtricitabine (FTC)HBVHepAD38Potent Inhibition>10[10]
TDF + FTC (1:1)HBVHepAD38Synergistic Effect>10[10]
Table 3: Cytotoxicity of Tenofovir in Various Human Cell Lines
Cell LineCC50 (µM)Reference
HepG2 (Liver-derived)398[11][12]
Normal Skeletal Muscle Cells870[11][12]
Erythroid Progenitor Cells>200[11][12]

Tenofovir generally exhibits low cytotoxicity across various human cell types.[11][12]

Signaling Pathways and Experimental Workflows

Intracellular Activation of Tenofovir Prodrugs

The following diagram illustrates the intracellular metabolic pathway that converts the prodrugs TDF and TAF into the active antiviral agent, tenofovir diphosphate.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma/Gut Hydrolases TDF->TFV TAF Tenofovir Alafenamide (TAF) TAF->TFV Cathepsin A TAF->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV->TFV_MP TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Cellular Kinases TFV_MP->TFV_DP Incorporation Incorporation into Viral DNA & Chain Termination TFV_DP->Incorporation TFV_DP->Incorporation

Caption: Intracellular metabolic activation of tenofovir prodrugs.
General Workflow for In Vitro Antiviral Assay

The diagram below outlines a typical experimental workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like tenofovir.

G cluster_workflow In Vitro Antiviral Assay Workflow cluster_endpoints Endpoints A 1. Cell Culture (e.g., MT-2, PBMCs, HepG2) C 3. Cell Treatment & Viral Infection A->C B 2. Compound Preparation (Serial Dilutions of Tenofovir) B->C D 4. Incubation (e.g., 5-7 days) C->D E 5. Assay Endpoint Measurement D->E F Viral Replication (e.g., p24 ELISA for HIV, qPCR for HBV DNA) E->F G Cell Viability (e.g., MTT, CCK-8 Assay) E->G H 6. Data Analysis (Calculate EC50, CC50, SI) F->H G->H

Caption: Standard workflow for in vitro antiviral and cytotoxicity assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assessing the anti-HIV and anti-HBV activity of tenofovir.

Anti-HIV Activity Assay in MT-2 Cells
  • Cell Culture: MT-2 cells, a human T-cell leukemia line, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: A stock solution of tenofovir is prepared and serially diluted to create a range of concentrations to be tested.

  • Infection and Treatment: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI). Simultaneously, the serially diluted tenofovir is added to the cell cultures. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).

  • Incubation: The treated and infected cells are incubated for 5 to 7 days to allow for multiple rounds of viral replication.

  • Endpoint Measurement: After incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: In parallel, uninfected MT-2 cells are treated with the same serial dilutions of tenofovir. Cell viability is assessed using a colorimetric assay such as MTT or WST, which measures mitochondrial metabolic activity.

  • Data Analysis: The p24 ELISA and cell viability data are used to calculate the EC50 and CC50 values, respectively, by non-linear regression analysis. The selectivity index is then calculated.

Anti-HBV Activity Assay in HepG2 2.2.15 Cells
  • Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are cultured in a suitable medium (e.g., DMEM) with supplements.[13]

  • Compound Treatment: The confluent cell monolayers are treated with various concentrations of tenofovir. The medium containing the drug is replaced every few days.

  • Incubation: The cells are incubated for a period of 8 to 10 days.

  • Endpoint Measurement: The culture supernatants are collected, and the amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).[10]

  • Cytotoxicity Assay: The cytotoxicity of tenofovir on the parent HepG2 cell line is determined in parallel using methods similar to those described for the anti-HIV assay.[10]

  • Data Analysis: The qPCR data is used to determine the EC50 value of tenofovir against HBV replication. The CC50 is determined from the cytotoxicity assay.

Resistance Profile

In vitro studies have been instrumental in identifying viral mutations that confer resistance to tenofovir. For HIV-1, the K65R mutation in the reverse transcriptase enzyme is the primary mutation associated with tenofovir resistance, leading to a 3- to 4-fold reduction in susceptibility.[14][15] For HBV, the major adefovir resistance mutation, rtN236T, can confer a 3- to 4-fold reduced susceptibility to tenofovir.[1][2] The rtA194T mutation has also been studied but did not confer resistance as a single mutation in vitro.[1][16] However, when combined with other mutations like rtL180M and rtM204V, it can lead to a significant increase in the IC50 for TDF.[16]

Conclusion

Tenofovir and its prodrugs exhibit a potent and selective in vitro antiviral activity against both HIV and HBV. The data consistently demonstrate high selectivity indices, indicating a favorable safety profile at the cellular level. The established in vitro models and experimental protocols are essential tools for the continued evaluation of tenofovir's efficacy against wild-type and resistant viral strains, as well as for the development of new antiviral therapies.

References

Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and treatment for hepatitis B virus (HBV) infection. However, its inherent hydrophilicity and negative charge at physiological pH result in poor oral bioavailability, limiting its direct therapeutic application. To overcome this challenge, several prodrug strategies have been developed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating absorption. This technical guide provides a comprehensive overview of the core prodrug strategies for tenofovir, with a focus on Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and emerging lipid-based prodrugs.

Comparative Pharmacokinetics of Tenofovir Prodrugs

The evolution of tenofovir prodrugs has been driven by the need to improve bioavailability and minimize off-target toxicities. The following tables summarize the key pharmacokinetic parameters of major tenofovir prodrugs from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs

ProdrugAnimal ModelDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)
TDFRats30 µmol/kg (oral)-5.39 (as TFV)-17.21 (as TFV)[1]
TAFRats30 µmol/kg (oral)-9.30 (as TFV)-28.60 (as TFV)[1]
TMFRats30 µmol/kg (oral)-16.26 (as TFV)-46.70 (as TFV)[1]
TDFDogs----30[2]
TAFDogs---32.96 (as TAF)[3]
TMFDogs--3.68 (as TMF)0.97 (as TMF)53.49 (as TMF)[3]
TDFMice----20[2]

Table 2: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fasted State)

ProdrugDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
TDF300 mg--17 (serum TFV)[4]~25[5][6]
TAF25 mg278.14 (TAF)145.80 (TAF)--
11.8 (TFV)269.1 (TFV)--
TMF25 mg256.23 (TMF)118.34 (AUC0-t, TMF)0.44 (TMF)-
--25.95-43.22 (TFV)-
TXL50 mg51.28 (TXL)109.44 (AUClast, TXL)2.10 (TXL)-
8.51 (TFV)136.35 (AUClast, TFV)23.3 (TFV)-

Table 3: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fed State)

ProdrugDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
TDF300 mg---39 (with high-fat meal)[2][5]
TAF25 mg266.34 (TAF)272.08 (AUC0-t, TAF)--
13.1 (TFV)338.2 (TFV)--
TMF25 mg154.45 (TMF)178.62 (AUC0-t, TMF)1.32 (TMF)-

Metabolic Activation and Transport Pathways

The enhanced bioavailability of tenofovir prodrugs is a direct result of their unique metabolic activation and transport mechanisms.

Metabolic activation pathways of TDF and TAF.

TDF is primarily hydrolyzed in the plasma and gut by esterases to tenofovir, leading to high systemic concentrations of the parent drug.[7] In contrast, TAF is more stable in plasma and is efficiently taken up by cells, where it is converted to tenofovir by cathepsin A, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower systemic exposure to tenofovir.[8][9]

cluster_LipidProdrug Lymphatic Uptake of Lipid-Based Tenofovir Prodrugs Lipid_Prodrug Lipid-Tenofovir Prodrug (Oral) Micelle Micelle Formation Lipid_Prodrug->Micelle With dietary fats Enterocyte Enterocyte Micelle->Enterocyte Absorption Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Incorporation Lymphatics Lymphatic System Chylomicron->Lymphatics Exocytosis Systemic_Circulation Systemic Circulation Lymphatics->Systemic_Circulation Thoracic Duct

Mechanism of lymphatic uptake for lipid-based tenofovir prodrugs.

Lipid-based prodrugs are designed to mimic natural lipids, facilitating their incorporation into chylomicrons within enterocytes. These chylomicrons are then transported through the lymphatic system, bypassing first-pass metabolism in the liver and leading to enhanced bioavailability.

Experimental Protocols

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of drug candidates.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate at a density of approximately 32,000 cells/well.[10]

  • The cells are cultured for 21 days in a humidified atmosphere of 5% CO2 at 37°C to allow for differentiation and formation of a confluent monolayer.[10][11]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER), with values greater than 600 Ohms/cm² being acceptable.[10]

2. Permeability Assay:

  • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]

  • A solution of the test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) compartment (donor). The corresponding compartment (receiver) contains the transport medium without the test compound.[10]

  • For apical-to-basolateral (A→B) transport, the compound is added to the apical side, and samples are taken from the basolateral side over time.

  • For basolateral-to-apical (B→A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.

  • The plates are incubated at 37°C for a defined period (e.g., 90 minutes).[10]

  • Samples are collected from both donor and receiver compartments at the end of the incubation period.[10]

3. Data Analysis:

  • The concentration of the test compound in the samples is determined by LC-MS/MS.[10]

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

cluster_Workflow General Experimental Workflow for Tenofovir Prodrug Evaluation Start Prodrug Synthesis & Characterization In_Vitro_Stability In Vitro Stability (Plasma, Intestinal Fluids) Start->In_Vitro_Stability Caco2_Permeability Caco-2 Permeability Assay In_Vitro_Stability->Caco2_Permeability Preclinical_PK Preclinical Pharmacokinetics (e.g., Rats, Dogs) Caco2_Permeability->Preclinical_PK Efficacy_Toxicity In Vivo Efficacy & Toxicity Studies Preclinical_PK->Efficacy_Toxicity Clinical_Trials Clinical Trials Efficacy_Toxicity->Clinical_Trials

A generalized workflow for the evaluation of novel tenofovir prodrugs.
Preclinical Pharmacokinetic Studies in Animal Models

1. Animal Models and Dosing:

  • Commonly used animal models include Sprague-Dawley rats and beagle dogs.[3][12]

  • Animals are typically fasted overnight before oral administration of the prodrug.[13]

  • The prodrug is administered orally via gavage at a specified dose.[12]

  • For intravenous administration, the drug is administered via an appropriate vein (e.g., jugular vein in rats).[3]

2. Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., jugular vein, carotid artery).[3][12]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[12]

3. Bioanalytical Method:

  • Plasma concentrations of the prodrug and tenofovir are quantified using a validated LC-MS/MS method.[14][15][16]

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[3]

  • Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of tenofovir.

LC-MS/MS Method for Quantification of Tenofovir and its Prodrugs

1. Sample Preparation:

  • For TAF analysis, plasma samples are immediately treated with formic acid to prevent hydrolysis of TAF to tenofovir.[14]

  • Analytes are extracted from plasma using solid-phase extraction (SPE) or protein precipitation.[15][16]

  • Isotopically labeled internal standards are added to the samples before extraction to ensure accurate quantification.[15]

2. Chromatographic Separation:

  • Separation is achieved using a reverse-phase C18 or similar column with a gradient elution of mobile phases typically consisting of water and acetonitrile with additives like formic acid.[15][16][17]

3. Mass Spectrometric Detection:

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]

  • Specific precursor-to-product ion transitions are monitored for the analytes and internal standards to ensure selectivity and sensitivity.[17]

4. Method Validation:

  • The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[14][15]

Conclusion

The development of prodrugs has been instrumental in transforming tenofovir into an orally bioavailable and clinically effective antiviral agent. The progression from TDF to TAF represents a significant advancement in optimizing drug delivery to target cells while minimizing systemic exposure and associated toxicities. Emerging strategies, particularly those employing lipid-based prodrugs, hold promise for further enhancing bioavailability through lymphatic transport and achieving even more favorable pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance tenofovir-based therapies.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a cornerstone in the treatment of HIV and hepatitis B infections, is an acyclic nucleotide analog of adenosine monophosphate.[1][2] Its efficacy is contingent upon its successful entry into target cells and subsequent metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] This guide provides a comprehensive overview of the cellular transport and metabolic pathways of tenofovir, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to aid researchers and drug development professionals.

Cellular Uptake of Tenofovir

The entry of tenofovir into cells is a critical determinant of its therapeutic efficacy and is mediated by a series of influx and efflux transporters. The primary site for tenofovir transport and a key area for potential toxicity is the renal proximal tubule.[1][2]

Influx Transporters

Tenofovir is actively transported into renal proximal tubular cells from the bloodstream primarily by Organic Anion Transporter 1 (OAT1) and to a lesser extent, Organic Anion Transporter 3 (OAT3).[2][4] These transporters are located on the basolateral membrane of the tubular cells.[1]

Efflux Transporters

Following intracellular accumulation, tenofovir is secreted into the tubular lumen for excretion. This efflux is mediated by several ATP-binding cassette (ABC) transporters located on the apical membrane of the renal proximal tubule cells. These include Multidrug Resistance Protein 4 (MRP4), MRP2, MRP7 (ABCC10), and MRP8 (ABCC11).[1][4][5] MRP4 is considered a major contributor to tenofovir efflux.[5][6]

Diagram of Tenofovir Cellular Transport in Renal Proximal Tubule Cells

cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Tenofovir_blood Tenofovir OAT1 OAT1 Tenofovir_blood->OAT1 Influx OAT3 OAT3 Tenofovir_blood->OAT3 Influx Tenofovir_cell Tenofovir OAT1->Tenofovir_cell OAT3->Tenofovir_cell MRP4 MRP4 Tenofovir_cell->MRP4 Efflux MRP2 MRP2 Tenofovir_cell->MRP2 Efflux ABCC10 MRP7 Tenofovir_cell->ABCC10 Efflux ABCC11 MRP8 Tenofovir_cell->ABCC11 Efflux Tenofovir_lumen Tenofovir MRP4->Tenofovir_lumen MRP2->Tenofovir_lumen ABCC10->Tenofovir_lumen ABCC11->Tenofovir_lumen

Caption: Cellular transport of tenofovir in renal proximal tubule cells.

Quantitative Data on Tenofovir Transport

The following table summarizes the available quantitative data for the transport of tenofovir by key influx and efflux transporters.

TransporterSubstrateKinetic ParameterValueCell System/SpeciesReference
hOAT1TenofovirK_m72.4 ± 20 µMHEK293 cells[7][8]
hOAT1TenofovirV_max/K_m58.9 ± 8.3 µL/mg/minHEK293 cells[8]
hOAT3TenofovirK_mHigh-micromolarCHO cells[9]
MRP4Tenofovir-Not saturated at 1 mMMembrane vesicles[10]
MRP2Tenofovir-Not a substrateMultiple in vitro systems[11][12]

Note: Specific K_m and V_max values for tenofovir transport by OAT3, MRP2, and MRP4 are not consistently reported in the reviewed literature.

Metabolism of Tenofovir

Upon entering the cell, tenofovir, which is a monophosphate analog, must undergo two phosphorylation steps to be converted into its active form, tenofovir diphosphate (TFV-DP).[2][3] This process is catalyzed by host cellular kinases.

  • First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is primarily catalyzed by adenylate kinase 2 (AK2).[3][13][14]

  • Second Phosphorylation: TFV-MP is then phosphorylated to the active TFV-DP. Several enzymes have been implicated in this step, with their relative contributions appearing to be tissue-specific. These include creatine kinase (CK), pyruvate kinase (PK), and nucleoside diphosphate kinases (NDPKs).[3][13][15][16][17] In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are involved, while in colorectal tissue, creatine kinase muscle-type (CKM) is the primary enzyme.[6][17]

Diagram of Tenofovir Metabolism Pathway

Tenofovir Tenofovir AK2 Adenylate Kinase 2 (AK2) Tenofovir->AK2 TFV_MP Tenofovir Monophosphate (TFV-MP) CK Creatine Kinase (CK) TFV_MP->CK PK Pyruvate Kinase (PK) TFV_MP->PK NDPK Nucleoside Diphosphate Kinase (NDPK) TFV_MP->NDPK TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) AK2->TFV_MP Phosphorylation CK->TFV_DP Phosphorylation PK->TFV_DP Phosphorylation NDPK->TFV_DP Phosphorylation

Caption: Intracellular phosphorylation pathway of tenofovir.

Quantitative Data on Tenofovir Metabolism

The following table presents the available kinetic data for the enzymes involved in the phosphorylation of tenofovir and its monophosphate.

EnzymeSubstrateKinetic ParameterValueCommentsReference
Creatine Kinase (CK)Tenofovir Monophosphatek_cat1.9 ± 0.2 s⁻¹45-fold less than for ADP[15]
Creatine Kinase (CK)Tenofovir MonophosphateK_m0.25 ± 0.03 mM5-fold higher than for ADP[15]
Pyruvate Kinase (PK)Tenofovir Monophosphate-Detectable, but low activity~1000-fold lower than for ADP[15][16]
Nucleoside Diphosphate Kinase (NDPK)Tenofovir Monophosphate-No detectable activity-[15][16]

Note: Specific kinetic parameters for the phosphorylation of tenofovir by AK2 and for TFV-MP by PK and NDPK are not well-defined in the reviewed literature.

Experimental Protocols

Tenofovir Uptake Assay in Transporter-Expressing Cells

This protocol describes a general method for assessing the uptake of tenofovir in a cell line stably expressing a specific transporter, such as OAT1 or OAT3.

Materials:

  • HEK293 cells (or other suitable host cells) stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells.

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • [³H]-Tenofovir (radiolabeled tenofovir).

  • Unlabeled tenofovir.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Scintillation cocktail and vials.

  • Multi-well culture plates.

Procedure:

  • Seed the transporter-expressing and mock-transfected cells in multi-well plates and grow to confluency.

  • On the day of the experiment, wash the cells twice with pre-warmed PBS.

  • Prepare the uptake buffer containing a known concentration of [³H]-Tenofovir. For competition assays, also include varying concentrations of unlabeled tenofovir.

  • Initiate the uptake by adding the uptake buffer to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer and incubate for at least 30 minutes.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).

  • Calculate the rate of uptake and, for kinetic studies, determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Workflow for Tenofovir Uptake Assay

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed transporter-expressing and mock cells B Grow to confluency A->B C Wash cells with PBS B->C D Add [³H]-Tenofovir (with/without unlabeled TFV) C->D E Incubate at 37°C D->E F Terminate uptake with ice-cold PBS wash E->F G Lyse cells F->G H Measure radioactivity (Scintillation counting) G->H I Determine protein concentration G->I J Calculate uptake rate and kinetic parameters H->J I->J

Caption: Experimental workflow for a cellular tenofovir uptake assay.

In Vitro Tenofovir Phosphorylation Assay

This protocol outlines a method to measure the activity of kinases in phosphorylating tenofovir or tenofovir monophosphate.

Materials:

  • Recombinant human kinase (e.g., AK2, CK).

  • Tenofovir or Tenofovir Monophosphate (substrate).

  • ATP (phosphate donor).

  • Reaction buffer (e.g., Tris-HCl with MgCl₂).

  • Quenching solution (e.g., perchloric acid or methanol).

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of the kinase, and the substrate (tenofovir or TFV-MP).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the phosphorylated product (TFV-MP or TFV-DP).

  • Calculate the rate of reaction and determine kinetic parameters (K_m, V_max, k_cat) by performing the assay with varying substrate concentrations.

Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of TFV-DP from peripheral blood mononuclear cells (PBMCs).[18][19][20]

Materials:

  • PBMC samples.

  • Methanol (70%).

  • Internal standard (e.g., stable isotope-labeled TFV-DP).

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

Procedure:

  • Cell Lysis and Extraction:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Lyse a known number of cells with 70% methanol containing the internal standard.

    • Vortex and incubate to ensure complete lysis and protein precipitation.

    • Centrifuge to pellet cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into an LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known TFV-DP concentrations.

    • Calculate the concentration of TFV-DP in the samples based on the calibration curve and normalize to the number of cells.

Conclusion

The cellular uptake and metabolism of tenofovir are complex processes involving multiple transporters and enzymes. A thorough understanding of these pathways is crucial for optimizing drug delivery, predicting drug-drug interactions, and minimizing toxicity. This guide provides a foundational overview, quantitative data, and experimental methodologies to support further research and development in this critical area of antiretroviral therapy. Further investigation is warranted to fully elucidate the kinetic parameters of all involved transporters and enzymes to refine pharmacokinetic and pharmacodynamic models of tenofovir.

References

Tenofovir Maleate in Non-HIV/HBV Viral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tenofovir, a nucleotide reverse transcriptase inhibitor primarily known for its potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), is increasingly being investigated for its antiviral properties against a broader range of viruses. This technical guide provides an in-depth overview of the current research on the use of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in non-HIV/HBV viral infections. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the underlying mechanisms and workflows through diagrams. The findings highlight the potential of tenofovir prodrugs as repurposed antiviral agents, particularly against DNA viruses such as Epstein-Barr virus and Mpox virus.

Core Mechanism of Action

Tenofovir is an acyclic nucleoside phosphonate analogue of adenosine 5'-monophosphate. As a prodrug, tenofovir maleate, or more commonly its derivatives TDF and TAF, requires intracellular activation to exert its antiviral effect. Cellular enzymes phosphorylate tenofovir into its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxyadenosine triphosphate (dATP).[1][2] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to premature chain termination, thus halting viral DNA synthesis and replication.[1][2] The selectivity of tenofovir is attributed to its higher affinity for viral DNA polymerases compared to human cellular DNA polymerases.[1]

Tenofovir Mechanism of Action Tenofovir's General Mechanism of Antiviral Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase TFV_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Incorporation dATP dATP (Natural Substrate) dATP->Viral_DNA_Polymerase Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA_Synthesis->Chain_Termination Leads to

Caption: General mechanism of tenofovir's antiviral action.

Activity Against Epstein-Barr Virus (EBV)

Recent studies have demonstrated that the tenofovir prodrugs, TDF and TAF, are potent inhibitors of EBV lytic DNA replication.[1][3] The active metabolite, TFV-DP, directly targets the EBV DNA polymerase.[1][3]

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of tenofovir and its prodrugs against EBV lytic DNA replication compared to other common anti-herpesvirus drugs.

CompoundIC50 (μM)Cell Line
Tenofovir (TFV) ~100HH514-16
Tenofovir Disoproxil (TDF) 0.30HH514-16
Tenofovir Alafenamide (TAF) 0.084HH514-16
Acyclovir (ACV)2.9HH514-16
Ganciclovir (GCV)0.17HH514-16

Data sourced from PNAS (2020).[1][2]

Experimental Protocol: EBV Lytic Replication Inhibition Assay

Objective: To determine the IC50 of tenofovir prodrugs against EBV lytic DNA replication.

Cell Line: EBV-positive HH514-16 cells (a subclone of P3HR-1 cells).

Lytic Induction:

  • HH514-16 cells are treated with 3 mM sodium butyrate to induce the EBV lytic cycle.

Drug Treatment:

  • Concurrently with lytic induction, cells are treated with a range of concentrations of the test compounds (TDF, TAF, TFV, ACV, GCV).

Incubation:

  • Cells are incubated for 96 hours.

Quantification of Viral DNA:

  • Total DNA is extracted from the cells.

  • The number of EBV genome copies is quantified using quantitative PCR (qPCR) targeting the EBV BamHI W fragment.

  • The results are normalized to the levels of a host gene (e.g., RNase P) to account for variations in cell number.

Data Analysis:

  • The IC50 value is calculated as the drug concentration that inhibits the increase in viral DNA copies by 50% compared to the untreated control.

EBV Lytic Replication Inhibition Assay Workflow for EBV Lytic Replication Inhibition Assay start Start cell_culture Culture HH514-16 cells start->cell_culture lytic_induction Induce lytic cycle (3 mM Sodium Butyrate) cell_culture->lytic_induction drug_treatment Add serial dilutions of Tenofovir prodrugs lytic_induction->drug_treatment incubation Incubate for 96 hours drug_treatment->incubation dna_extraction Extract total DNA incubation->dna_extraction qpcr Quantify EBV and host DNA via qPCR dna_extraction->qpcr data_analysis Calculate IC50 qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing tenofovir's effect on EBV.

Activity Against Poxviruses

The activity of tenofovir against poxviruses has yielded mixed results, with recent studies indicating that TAF is effective against Mpox virus.

Quantitative Data: In Vitro Efficacy against Orthopoxviruses

The following table presents the 50% effective concentrations (EC50) of TAF against various orthopoxviruses.

CompoundVirusEC50 (μM)Cell Line
Tenofovir Alafenamide (TAF) Mpox Virus~1.0Huh7.5
Tenofovir Alafenamide (TAF) Vaccinia Virus (VACV)~1.0Huh7.5
Tenofovir Alafenamide (TAF) Modified Vaccinia Ankara (MVA)<1.0Huh7.5

Data sourced from bioRxiv (2023).[4][5]

Of note, an earlier study reported that tenofovir and TDF were inactive against vaccinia and cowpox viruses, suggesting that the newer prodrug, TAF, may have a different activity profile against this virus family.[6]

Experimental Protocol: Mpox Virus Luciferase-Based Inhibition Assay

Objective: To determine the EC50 of TAF against Mpox virus.

Virus: Mpox virus strain hMPXV/USA/MA001/2022 containing a firefly luciferase reporter gene (MPXV-Luc).

Cell Line: Huh7.5 cells.

Drug Treatment:

  • Huh7.5 cells are treated with various concentrations of the test compounds.

Infection:

  • Following drug treatment, cells are infected with MPXV-Luc.

Incubation:

  • The infected cells are incubated for 48 hours at 37°C with 5% CO2.

Quantification of Viral Replication:

  • After incubation, the total luminescence is measured using a microplate reader. The luciferase activity serves as a proxy for viral replication.

Data Analysis:

  • The raw luminescence values are used to generate dose-response curves and calculate the EC50 values.

Mpox Virus Inhibition Assay Workflow for Mpox Virus Inhibition Assay start Start cell_culture Culture Huh7.5 cells start->cell_culture drug_treatment Treat cells with TAF concentrations cell_culture->drug_treatment infection Infect with MPXV-Luc drug_treatment->infection incubation Incubate for 48 hours infection->incubation luminescence_measurement Measure luminescence incubation->luminescence_measurement data_analysis Calculate EC50 luminescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing TAF's effect on Mpox virus.

Activity Against Herpes Simplex Virus 2 (HSV-2)

Tenofovir has demonstrated inhibitory activity against HSV-2 replication, particularly when administered topically at concentrations higher than those achieved with oral administration.[7] The active metabolite of tenofovir inhibits the HSV DNA polymerase.[7]

Quantitative Data: In Vitro Efficacy against HSV-2

The following table shows the EC50 values for tenofovir against laboratory strains of HSV-2.

CompoundEC50 (μg/ml)Cell Line
Tenofovir 103 - 193HEL fibroblasts, Primary human keratinocytes

Data sourced from Cell Host & Microbe (2011).[7]

Experimental Protocol: HSV-2 Cytopathic Effect Reduction Assay

Objective: To determine the EC50 of tenofovir against HSV-2.

Cell Lines: Human embryonic lung (HEL) fibroblasts.

Procedure:

  • HEL cells are seeded in 96-well plates.

  • The next day, the cell monolayers are treated with serial dilutions of tenofovir.

  • The cells are then infected with a specific multiplicity of infection (MOI) of an HSV-2 laboratory strain.

  • The plates are incubated until clear cytopathic effect (CPE) is observed in the untreated, virus-infected control wells.

  • The CPE is scored microscopically.

Data Analysis:

  • The EC50 is calculated as the concentration of the drug that reduces the virus-induced CPE by 50%.

Other Viruses

Research into the efficacy of tenofovir against other non-HIV/HBV viruses is ongoing but less established. Some studies have shown a lack of significant activity against certain viruses, while for others, data remains limited. For instance, there is currently no strong evidence to support the use of tenofovir for adenovirus infections.

Conclusion and Future Directions

The research summarized in this guide indicates that tenofovir prodrugs, particularly TAF, hold promise as broad-spectrum antiviral agents beyond their established use in HIV and HBV treatment. The potent in vitro activity against EBV and Mpox virus warrants further investigation, including in vivo studies and clinical trials, to establish their therapeutic potential for these infections. Future research should focus on elucidating the precise molecular interactions between TFV-DP and the DNA polymerases of these viruses, as well as exploring potential mechanisms of resistance. The development of novel delivery systems to enhance intracellular concentrations of the active metabolite in target tissues could further expand the utility of tenofovir in treating a wider range of viral diseases.

References

tenofovir maleate enzymatic conversion to active diphosphate form.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Whitepaper: Enzymatic Activation of Tenofovir Prodrugs

An In-depth Guide to the Intracellular Conversion of Tenofovir to its Active Diphosphate Form

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tenofovir is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. As an acyclic nucleotide analog of adenosine monophosphate, its clinical efficacy is dependent on its conversion to the active metabolite, tenofovir diphosphate (TFV-DP).[1] However, tenofovir itself possesses negative charges that limit its cellular permeability and oral bioavailability.[2][3] To overcome this, lipophilic prodrugs have been developed, primarily tenofovir disoproxil fumarate (TDF) and the more recent tenofovir alafenamide (TAF).[4][5] These prodrugs utilize distinct enzymatic pathways for their initial hydrolysis to tenofovir, which is subsequently phosphorylated intracellularly by host cell kinases to form the active TFV-DP.[3][5] This document provides a detailed technical overview of these enzymatic conversion pathways, presents key quantitative data, outlines relevant experimental protocols, and illustrates the involved processes through logical diagrams.

Bioactivation Pathways: From Prodrug to Active Metabolite

The conversion of tenofovir prodrugs into the pharmacologically active tenofovir diphosphate is a multi-step process involving initial prodrug cleavage followed by two sequential phosphorylation steps. The initial hydrolysis pathway differs significantly between TDF and TAF, leading to different pharmacokinetic profiles and tissue distribution.[5][6]

Step 1: Prodrug Hydrolysis to Tenofovir
  • Tenofovir Disoproxil Fumarate (TDF): TDF is designed for rapid conversion to tenofovir. Following oral administration, it is primarily hydrolyzed by esterases present in the gut and plasma.[5][7] This process results in high circulating plasma concentrations of the parent tenofovir before it enters target cells.[5][6]

  • Tenofovir Alafenamide (TAF): In contrast, TAF is more stable in plasma, allowing it to be transported intact into target cells, such as lymphocytes and hepatocytes.[5][8] The intracellular activation of TAF is predominantly catalyzed by the lysosomal serine protease Cathepsin A (CatA).[2][9] In the liver, carboxylesterase 1 (CES1) also plays a significant role in its hydrolysis.[2][9][10] This targeted intracellular activation leads to higher concentrations of tenofovir within HIV-replicating cells and lower systemic plasma exposure compared to TDF.[5][11]

Caption: Prodrug activation pathways for TDF and TAF.

Step 2: Intracellular Phosphorylation of Tenofovir

Once tenofovir is released inside the cell, it undergoes two successive phosphorylation steps catalyzed by constitutively expressed cellular enzymes to become the active tenofovir diphosphate.[1][12]

  • First Phosphorylation: Tenofovir is first converted to tenofovir monophosphate (TFV-MP). This rate-limiting step is catalyzed by adenylate kinases (AK), with the mitochondrial isoform AK2 being significantly more efficient at phosphorylating tenofovir than its cytoplasmic counterparts.[1][13]

  • Second Phosphorylation: TFV-MP is then efficiently converted to the final active metabolite, tenofovir diphosphate (TFV-DP).[14] This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), such as NME1 and NME2.[1] Other kinases, including pyruvate kinase and creatine kinase, may also contribute to this step.[13]

G TFV Tenofovir (TFV) AK2 Adenylate Kinase 2 (AK2) TFV->AK2 TFV_MP Tenofovir Monophosphate (TFV-MP) NDPK Nucleoside Diphosphate Kinases (NME1, NME2) TFV_MP->NDPK TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Form] AK2->TFV_MP Phosphorylation 1 NDPK->TFV_DP Phosphorylation 2

Caption: Intracellular phosphorylation of tenofovir.

Quantitative Data on Tenofovir Activation and Pharmacokinetics

The efficiency of the enzymatic conversion process directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) properties of tenofovir prodrugs. TAF's intracellular activation mechanism results in significantly higher TFV-DP levels in target cells compared to TDF, despite a much lower systemic dose.

Table 1: Comparative Pharmacokinetic Parameters

Parameter Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Reference(s)
Standard Dose 300 mg 25 mg or 10 mg [2]
Bioavailability ~25% (fasting), ~40% (high-fat meal) Enhanced with food [15][16]
Plasma Half-life ~17 hours (Tenofovir) ~0.51 hours (TAF prodrug) [12][17]
Intracellular TFV-DP Half-life >60 hours 10-50 hours [7][8]

| Plasma Tenofovir Exposure | High | 90% lower than TDF |[5][6] |

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)

Cell Type Incubation Conditions TFV-DP Concentration Reference(s)
Primary Human Hepatocytes 10 µM Tenofovir for 24h 4.7 µM [14]
HepG2 Cells 10 µM Tenofovir for 24h 6.0 µM [14]
Peripheral Blood Mononuclear Cells (PBMCs) N/A (from TAF) ~5-fold higher than TDF [11]

| Male Genital Tract Cells | After 7 doses of TDF | 17.5-fold higher than in blood plasma |[18] |

Experimental Methodologies

The study of tenofovir's enzymatic activation relies on robust in-vitro and analytical methods to quantify metabolite formation and enzyme activity.

Protocol 1: Quantification of Intracellular Tenofovir Metabolites

This protocol provides a general workflow for measuring the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP.

  • Cell Culture and Treatment: Culture target cells (e.g., HepG2, PBMCs) to an appropriate density. Treat cells with a known concentration of tenofovir or its prodrug (e.g., 10 µM) for a specified time course (e.g., 2, 6, 24 hours).[14]

  • Cell Harvesting and Lysis: After incubation, wash cells with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable method, such as methanol extraction or sonication, to release intracellular contents.

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Quantify the concentrations of tenofovir, TFV-MP, and TFV-DP in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][18] Use stable isotope-labeled internal standards for accurate quantification.

Protocol 2: In Vitro Enzyme Hydrolysis Assay (Cathepsin A)

This protocol is used to determine the rate of TAF hydrolysis by its primary activating enzyme, Cathepsin A.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM MES, pH 6.5, 100 mM NaCl, 1 mM DTT, 0.1% NP-40).[2]

  • Enzyme and Substrate: Add purified recombinant Cathepsin A to the buffer at a final concentration of 1 µg/ml.[2]

  • Initiate Reaction: Initiate the reaction by adding the substrate (TAF) to a final concentration of 30 µM.[2]

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to measure the depletion of the parent prodrug and the formation of its metabolites over time, allowing for the calculation of the hydrolysis rate.

G cluster_0 Protocol: In Vitro Enzyme Hydrolysis Assay A 1. Prepare Reaction Buffer (e.g., MES pH 6.5) B 2. Add Purified Enzyme (e.g., Cathepsin A) A->B C 3. Add Prodrug Substrate (e.g., TAF) B->C D 4. Incubate at 37°C (Time Course) C->D E 5. Quench Reaction (e.g., with Acetonitrile) D->E F 6. Quantify Metabolites (LC-MS/MS) E->F

Caption: Experimental workflow for an in-vitro enzyme assay.

Mechanism of Action and Conclusion

The ultimate product of the enzymatic cascade, TFV-DP, is a potent antiviral agent. It acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][4] By competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), TFV-DP gets incorporated into the nascent viral DNA strand.[5][12] Because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in obligatory DNA chain termination, thereby halting viral replication.[4][19]

References

Foundational Research on Tenofovir Resistance Mutations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning the development of resistance to tenofovir, a critical nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document delves into the molecular mechanisms underpinning tenofovir resistance, details the key mutations involved, and presents the experimental methodologies used to characterize these phenomena.

Introduction to Tenofovir and its Mechanism of Action

Tenofovir is an acyclic nucleotide phosphonate analog of adenosine monophosphate. In its prodrug forms, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it enters host cells and is phosphorylated by cellular kinases to its active diphosphate metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. Upon incorporation into the nascent viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1]

Molecular Mechanisms of Tenofovir Resistance

Resistance to tenofovir primarily arises from specific mutations in the viral polymerase/reverse transcriptase gene. These mutations confer resistance through two main mechanisms:

  • Decreased Incorporation: Mutations can alter the conformation of the enzyme's active site, reducing its binding affinity for tenofovir diphosphate relative to the natural substrate (dATP).[1] This selective discrimination allows the mutant reverse transcriptase to preferentially incorporate the natural nucleotide, thus evading the inhibitory effect of the drug.[1] The K65R mutation in HIV-1 RT is a classic example of this mechanism.[2]

  • Increased Excision (Phosphorolysis): This mechanism involves the removal of the incorporated, chain-terminating tenofovir monophosphate from the end of the viral DNA strand.[1] Certain mutations, particularly thymidine analog mutations (TAMs) in HIV-1, enhance the enzyme's ability to use ATP or pyrophosphate as a pyrophosphate donor to excise the incorporated drug, allowing DNA synthesis to resume.[1]

Key Tenofovir Resistance Mutations

In HIV-1

Tenofovir generally has a high genetic barrier to resistance in HIV-1. However, several key mutations and mutation patterns have been identified:

  • K65R: This is the primary mutation selected by tenofovir and is located in the fingers subdomain of the reverse transcriptase.[3] It confers resistance by decreasing the incorporation of tenofovir diphosphate.[2]

  • Thymidine Analog Mutations (TAMs): While not directly selected by tenofovir, pre-existing TAMs (e.g., M41L, L210W, T215Y) can reduce susceptibility to tenofovir, primarily through the excision mechanism.[3][4] The combination of M41L, L210W, and T215Y has been shown to result in significant resistance.[4]

  • T69 Insertions: These are complex mutations involving the insertion of amino acids, often in a background of TAMs, that can confer broad resistance to NRTIs, including tenofovir, through enhanced excision.[5][6]

  • M184V/I: This mutation, primarily associated with lamivudine and emtricitabine resistance, can hypersensitize the virus to tenofovir, but when present with other mutations, the overall effect on tenofovir susceptibility can vary.[4][7]

In HBV

The genetic barrier to tenofovir resistance in HBV is very high, and the emergence of clinically significant resistance is rare.[8] However, some resistance-associated mutations (RAMs) have been identified, often in patients with prior exposure to other nucleos(t)ide analogs:

  • A194T: In combination with other mutations like L180M and M204V, rtA194T can lead to a significant increase in the 50% inhibitory concentration (IC50) for tenofovir.[9][10]

  • Multiple Mutations: Resistance to tenofovir in HBV typically requires the accumulation of multiple mutations.[8] For instance, a quadruple mutation (rtL180M, rtT184L, rtA200V, and rtM204V) has been shown to decrease tenofovir susceptibility.[11][12] Another study identified a quadruple mutation (S106C, H126Y, D134E, and L269I) that conferred a 15.3-fold increase in IC50.[13]

Quantitative Data on Tenofovir Resistance

The following tables summarize quantitative data on the impact of various mutations on tenofovir susceptibility and viral fitness.

Table 1: Fold Change in Tenofovir IC50 for Key HIV-1 RT Mutations

Mutation/PatternFold Change in IC50 (approx.)Primary Resistance Mechanism
K65R2 - 4Decreased Incorporation
M41L + T215Y2.5 - 3.5Increased Excision
M41L + L210W + T215Y~6.0Increased Excision
K70R + T215Y2.0 - 3.0Increased Excision
T69SS insertion + TAMs>10Increased Excision
M184V0.6 - 0.8 (hypersusceptible)-

Data compiled from multiple sources, including[4][14]. Fold change is relative to wild-type virus.

Table 2: Fold Change in Tenofovir IC50 for Key HBV Polymerase Mutations

Mutation/PatternFold Change in IC50 (approx.)
rtL180M + rtT184L + rtA200V + rtM204V3.3 - 5.3
S106C + H126Y + D134E + L269I (CYEI)15.3
rtA194T + rtL180M + rtM204V>10

Data compiled from[10][11][12][13]. Fold change is relative to wild-type virus.

Table 3: Impact of HIV-1 RT Mutations on Viral Replication Capacity

MutationReplication Capacity (% of Wild-Type)
K65RReduced
M184VReduced
TAMs (e.g., M41L, L210W, T215Y)Reduced

Replication capacity can vary depending on the specific viral backbone and the experimental system used.

Experimental Protocols

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the viral polymerase gene cloned into a plasmid vector.

Methodology:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the plasmid containing the wild-type gene as a template and the mutagenic primers. The PCR cycles typically involve denaturation, annealing, and extension steps to amplify the entire plasmid.[15][16]

  • Parental DNA Digestion: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA, which was isolated from a dam+ E. coli strain.[15][16]

  • Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial DNA repair machinery.[17]

  • Clone Selection and Sequencing: Select individual bacterial colonies, isolate the plasmid DNA, and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Phenotypic Drug Susceptibility Assays

These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug.

Methodology (Recombinant Virus Assay):

  • Generation of Recombinant Virus:

    • Amplify the patient-derived or site-directed mutagenized viral polymerase gene region by RT-PCR (for RNA viruses) or PCR (for DNA viruses).

    • Insert the amplified gene fragment into a viral vector that lacks the corresponding polymerase gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).[18][19]

    • Co-transfect permissive host cells with the recombinant vector and a plasmid expressing a viral envelope protein to produce infectious pseudotyped virus particles.[8]

  • Infection and Drug Treatment:

    • Infect target cells with the recombinant virus stocks in the presence of serial dilutions of tenofovir.

    • Include a no-drug control and a reference wild-type virus in each assay.

  • Quantification of Viral Replication: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).[18]

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50) by plotting the percentage of replication inhibition against the drug concentration.

    • Determine the fold change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type reference virus.[18]

Viral Replication Capacity Assay

This assay measures the relative fitness of a mutant virus compared to a wild-type virus in the absence of drug pressure.

Methodology:

  • Virus Stock Preparation: Prepare stocks of the mutant and wild-type viruses with normalized infectious titers (e.g., by TCID50 or a similar method).

  • Cell Infection: Infect a permissive cell line with equivalent amounts of the mutant and wild-type viruses in parallel.

  • Monitoring Viral Growth: Collect supernatant samples at multiple time points post-infection (e.g., every 24 hours for 5-7 days).

  • Quantification of Viral Production: Measure the amount of virus in the supernatant at each time point using a suitable method, such as a p24 antigen ELISA (for HIV) or quantitative PCR for viral DNA (for HBV).

  • Data Analysis: Plot the viral growth curves for the mutant and wild-type viruses. The replication capacity of the mutant is often expressed as a percentage of the wild-type virus's replication at a specific time point or by comparing the slopes of the exponential growth phase.[20]

Visualizations

Tenofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_DP Tenofovir Diphosphate (TFV-DP) TFV->TFV_DP Cellular Kinases RT Reverse Transcriptase (RT) TFV_DP->RT Competitive Inhibition dNTPs Natural dNTPs dNTPs->RT Viral_DNA Proviral DNA (Incomplete) RT->Viral_DNA Incorporation of TFV-MP Viral_RNA Viral RNA Template Viral_RNA->RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of tenofovir.

Tenofovir_Resistance_Mechanisms cluster_wt Wild-Type RT cluster_mutant Resistant Mutant RT cluster_mech1 Mechanism 1: Decreased Incorporation cluster_mech2 Mechanism 2: Increased Excision WT_RT Wild-Type Reverse Transcriptase Incorporation_WT Efficient Incorporation of Tenofovir-MP WT_RT->Incorporation_WT TFV_DP_WT Tenofovir-DP TFV_DP_WT->WT_RT dATP_WT dATP dATP_WT->WT_RT Mutant_RT Mutant Reverse Transcriptase Discrimination Selective Discrimination (Reduced TFV-DP binding) Mutant_RT->Discrimination TFV_DP_Mut Tenofovir-DP TFV_DP_Mut->Mutant_RT dATP_Mut dATP dATP_Mut->Mutant_RT Reduced_Incorp Reduced Incorporation Discrimination->Reduced_Incorp Incorporated_TFV Incorporated Tenofovir-MP Excision Enhanced Phosphorolytic Excision (uses ATP) Incorporated_TFV->Excision Resumed_Synth Resumed DNA Synthesis Excision->Resumed_Synth

Caption: Mechanisms of tenofovir resistance.

Experimental_Workflow_Resistance_Characterization start Start: Patient Sample or Known Mutation genotyping Genotypic Analysis (Sequencing) start->genotyping mutagenesis Site-Directed Mutagenesis start->mutagenesis genotyping->mutagenesis recombinant_virus Generate Recombinant Virus Stocks mutagenesis->recombinant_virus phenotyping Phenotypic Assay (IC50 Determination) recombinant_virus->phenotyping replication_assay Replication Capacity Assay recombinant_virus->replication_assay data_analysis Data Analysis: - Fold Change in IC50 - % Replication Capacity phenotyping->data_analysis replication_assay->data_analysis conclusion Conclusion: Characterize Resistance Profile and Fitness Cost data_analysis->conclusion

Caption: Experimental workflow for resistance characterization.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1][2] Tenofovir maleate is a salt form of tenofovir. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its related substances. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Instrument Agilent Technology HPLC with PDA detector
Column Inertsil ODS C18 (100 x 4.6 mm, 5 µm)[6]
Mobile Phase A Ammonium acetate buffer (pH 6.0): 70% THF + 30% ACN (990:10)[6]
Mobile Phase B Ammonium acetate buffer (pH 6.0): THF:ACN (various compositions)[6]
Flow Rate 1.0 mL/min[4][7]
Detection Wavelength 260 nm[3][5][8][9]
Injection Volume 10 µL[10]
Column Temperature 30°C[10]

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][7]

Validation ParameterResult
Linearity Range 30-80 µg/mL[7]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 99.9%[6]
Precision (% RSD) < 2%[4]
LOD 0.1 µg/mL[11]
LOQ 0.5 µg/mL[11]

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 30, 40, 50, 60, 70, and 80 µg/mL).

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of tenofovir to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

2. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard.[1][9]

  • Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 2 minutes, then neutralize with 1 mL of 0.1 N NaOH.[6]

  • Alkali Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified time. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time.[1]

  • Thermal Degradation: Expose the solid drug to a temperature of 80°C for 8 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Standard Solution HPLC HPLC System (Column, Mobile Phase, Detector) Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision Robustness Robustness Chromatogram->Robustness validation_parameters cluster_method Analytical Method cluster_params Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Notes and Protocols for the Quantification of Tenofovir in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. It is typically administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which are converted in vivo to the active moiety, tenofovir, and subsequently phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP).[1] Accurate and sensitive quantification of tenofovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. This document provides detailed application notes and protocols for the quantification of tenofovir in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2] While the methods described herein focus on tenofovir, they are applicable to the analysis of samples containing tenofovir maleate, as the salt form dissociates in solution, and the LC-MS/MS analysis detects the tenofovir molecule.

Metabolic Pathway of Tenofovir Prodrugs

Tenofovir prodrugs, TDF and TAF, undergo intracellular conversion to the pharmacologically active tenofovir diphosphate (TFV-DP). TDF is primarily hydrolyzed in the plasma to tenofovir, which then enters target cells for phosphorylation. In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher intracellular concentrations of the active metabolite and lower systemic exposure to tenofovir.[1]

Metabolic Pathway of Tenofovir Prodrugs Metabolic Pathway of Tenofovir Prodrugs cluster_plasma Plasma cluster_cell Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (TFV) TDF->Tenofovir Esterases TAF Tenofovir Alafenamide (TAF) Plasma Plasma TAF->Plasma TargetCell Target Cell Plasma->TargetCell Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition TAF_in_cell TAF TAF_in_cell->Tenofovir Cathepsin A

Metabolic activation of tenofovir prodrugs.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for quantifying tenofovir in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for Tenofovir Quantification General Experimental Workflow SampleCollection Biological Sample Collection (Plasma, Tissue, Cells) SamplePrep Sample Preparation SampleCollection->SamplePrep SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE PP Protein Precipitation (PP) SamplePrep->PP LC_Separation Liquid Chromatographic Separation SPE->LC_Separation LLE->LC_Separation PP->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

A typical bioanalytical workflow using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available equipment.

a) Solid-Phase Extraction (SPE) Protocol for Plasma [3][4][5]

This method is suitable for cleaning up complex matrices like plasma and achieving high recovery.

  • Materials:

    • Mixed-mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)

    • Methanol

    • Water (HPLC grade)

    • 4% Phosphoric acid in water

    • 2% Ammonium hydroxide in methanol

    • Internal Standard (IS) working solution (e.g., Tenofovir-d6)

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[3]

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

    • Load the supernatant from the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.[3]

    • Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol.[3]

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[3]

b) Liquid-Liquid Extraction (LLE) Protocol for Plasma [6]

LLE is a classic extraction technique that can provide clean extracts.

  • Materials:

    • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

    • 4 M Potassium hydroxide (KOH)

    • Internal Standard (IS) working solution (e.g., Cyheptamide)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 200 µL of plasma, add 10 µL of IS working solution.

    • Add 5 µL of 4 M KOH for pH adjustment.[6]

    • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

c) Protein Precipitation (PP) Protocol for Plasma and Tissue Homogenates [7][8]

This is a simple and rapid method suitable for high-throughput analysis.

  • Materials:

    • Acetonitrile or Methanol containing 0.1% formic acid

    • Internal Standard (IS) working solution (e.g., Tenofovir-d6)

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile (or methanol) containing the IS.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

a) Liquid Chromatography

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Phenomenex Synergi 4µ Polar-RP 50 x 2 mm)[3]
Mobile Phase A 0.1% Formic acid in water[3][9]
Mobile Phase B 0.1% Formic acid in acetonitrile[3][9]
Flow Rate 0.25 - 0.4 mL/min[3][9]
Gradient Start with high aqueous phase (e.g., 97% A), ramp to high organic phase (e.g., 95% B), and re-equilibrate.[3]
Injection Volume 5 - 20 µL
Column Temperature 40°C[3]

b) Mass Spectrometry

ParameterTypical Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)[3][10]
Precursor Ion (Q1) m/z 288.2[3]
Product Ion (Q3) m/z 176.1[3][10]
Internal Standard Tenofovir-d6 (m/z 294.2 → 182.1) or other suitable stable isotope-labeled standard.[9]
Collision Energy Optimized for the specific instrument, typically in the range of 25-30 V.[3]
Cone Voltage Optimized for the specific instrument, typically around 40 V.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters from published LC-MS/MS methods for tenofovir quantification.

Table 1: Linearity and Sensitivity of Tenofovir Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma0.5 - 5000.5[3]
Human Plasma10 - 64010[10]
Human Plasma4.096 - 1000 (µg/L)4.096 (µg/L)[11]
Dried Blood Spots10 - 200010[9]
Cerebrospinal Fluid0.1 - 500.1[3]
Whole Blood0.25 - 60.1350.25[2]

Table 2: Accuracy and Precision of Tenofovir Quantification

Biological MatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %RE)Reference
Human PlasmaLQC, MQC, HQC< 12%< 12%< 12%[3]
Human PlasmaLQC, MQC, HQC< 12.3%< 12.3%84.9 - 113.1%[10]
Dried Blood SpotsLLQC, LQC, MQC, HQC4.43 - 7.84%< 15%-4.73 to 4.78%[9]
Whole BloodLQC, MQC, HQC2.48 - 14.08%-91.63 - 109.18%[2]

Table 3: Recovery of Tenofovir from Biological Matrices

Biological MatrixSample PreparationRecovery (%)Reference
Dried Blood SpotsMethanol Extraction50.1[9]
PlasmaProtein Precipitation62.6[8]
PlasmaSolid-Phase Extraction~46.5[4]

Conclusion

The LC-MS/MS methods outlined in these application notes provide sensitive, specific, and reliable approaches for the quantification of tenofovir in various biological samples. The detailed protocols for sample preparation and the summarized quantitative data offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays. Proper method validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the data generated.

References

Application Notes and Protocols: Tenofovir Maleate In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the cytotoxicity, antiviral efficacy, and mechanisms of action of tenofovir. The information is intended for researchers, scientists, and professionals involved in drug development.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration-dependent toxicity of tenofovir in various cell lines. This helps establish a therapeutic window for antiviral studies.

Summary of Cytotoxicity Data (CC50)

The following table summarizes the 50% cytotoxic concentration (CC50) of tenofovir and its prodrugs in different human cell lines.

CompoundCell LineAssay DurationCC50 (µM)Reference
Tenofovir (TFV)HepG2 (Liver)-398[1]
Tenofovir (TFV)Skeletal Muscle Cells-870[1]
Tenofovir (TFV)Erythroid Progenitor Cells->200[1]
Tenofovir (TFV)HK-2 (Kidney)48 hours9.21[2]
Tenofovir (TFV)HK-2 (Kidney)72 hours2.77[2]
Tenofovir Alafenamide (TAF)MT-4 (T-cell line)5 days4.7 - 42[3]
Tenofovir Alafenamide (TAF)MT-2 (T-cell line)5 days>42[3]
Tenofovir Disoproxil Fumarate (TDF)HepG2 (Liver)9 days2.31[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Materials:

  • Human kidney proximal tubular epithelial cells (HK-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tenofovir Maleate

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 48 hours to allow for cell attachment.[5]

  • Drug Treatment: Prepare serial dilutions of tenofovir in cell culture medium. After 48 hours of cell growth, replace the medium with fresh medium containing various concentrations of tenofovir (e.g., 0-28.8 µM) or a vehicle control (PBS).[6]

  • Incubation: Incubate the cells with tenofovir for 24, 48, and 72 hours.[2]

  • MTT Addition: Following the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the CC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate p2 Prepare Tenofovir dilutions p1->p2 e1 Treat cells with Tenofovir p2->e1 e2 Incubate for 24, 48, 72h e1->e2 e3 Add MTT reagent e2->e3 e4 Solubilize formazan e3->e4 a1 Measure absorbance e4->a1 a2 Calculate cell viability (%) a1->a2 a3 Determine CC50 a2->a3

Caption: Workflow for determining Tenofovir cytotoxicity.

Antiviral Activity Assays

These assays are designed to measure the efficacy of tenofovir in inhibiting viral replication in vitro.

Summary of Antiviral Activity Data (EC50)

The following table summarizes the 50% effective concentration (EC50) of tenofovir and its prodrugs against different viruses.

CompoundVirusCell LineEC50 (µM)Reference
Tenofovir (TFV)HIV-1Lymphoblastoid cells, Monocyte/macrophage, Peripheral blood lymphocytes0.04 - 8.5[7]
Tenofovir (TFV)HIV-1 (IIIB)MT-4 cells1.15 (µg/mL)[8]
Tenofovir (TFV)HIV-2 (ROD)MT-4 cells1.12 (µg/mL)[8]
Tenofovir (TFV)HBVHepG2 2.2.15 cells1.1[9][10]
Tenofovir Alafenamide (TAF)HIV-1 (BaL)PBMCs0.005 - 0.007[3]
Tenofovir Disoproxil Fumarate (TDF)HBVHepAD38 cellsPotent Inhibition[11]
Experimental Protocol: HIV-1 p24 Antigen Assay

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen in the cell culture supernatant.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Interleukin-2 (IL-2)

  • Phytohemagglutinin (PHA)

  • HIV-1 stock (e.g., subtype A, B, or C)

  • This compound

  • HIV-1 p24 ELISA kit

  • 48-well cell culture plates

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days. Culture the stimulated cells in RPMI 1640 supplemented with FBS and IL-2.

  • Drug Treatment: Plate the stimulated PBMCs in a 48-well plate. Add serial dilutions of tenofovir to the wells.

  • Viral Infection: Infect the cells with a known titer of HIV-1.[12] Include untreated infected cells as a positive control and uninfected cells as a negative control.

  • Incubation: Incubate the cultures for 7-14 days, collecting supernatant samples every 3-4 days and replacing with fresh medium containing the appropriate drug concentration.[12]

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the p24 concentration against the tenofovir concentration and determine the EC50 value by non-linear regression analysis.

Experimental Workflow: Antiviral Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate and stimulate PBMCs p2 Prepare Tenofovir dilutions p1->p2 e1 Treat PBMCs with Tenofovir p2->e1 e2 Infect with HIV-1 e1->e2 e3 Incubate and collect supernatant e2->e3 a1 Quantify p24 antigen (ELISA) e3->a1 a2 Calculate viral inhibition (%) a1->a2 a3 Determine EC50 a2->a3 G cluster_outside Extracellular cluster_inside Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Cellular Kinases TFVDP Tenofovir Diphosphate (TFV-DP) TFVMP->TFVDP Cellular Kinases RT HIV Reverse Transcriptase TFVDP->RT DNA Viral DNA Synthesis (Chain Termination) RT->DNA

References

Application Notes and Protocols: Tenofovir Maleate for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir is a nucleotide analog reverse-transcriptase inhibitor (NtRTI) widely recognized for its critical role in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] As a prodrug, tenofovir is typically formulated as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance oral bioavailability.[3][4] In a research context, the tenofovir maleate salt serves as a valuable compound for a wide range of preclinical studies, including formulation development, analytical method validation, and in vitro and in vivo efficacy and toxicity assessments. These notes provide detailed protocols and data for researchers utilizing this compound in a laboratory setting.

Physicochemical Properties

Tenofovir and its salt forms are typically available as a white to off-white crystalline powder.[5][6] Understanding the physicochemical properties is essential for proper handling, storage, and formulation.

PropertyValueSource(s)
Chemical Name [({(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl}oxy)methyl]phosphonic acid; (2Z)-but-2-enedioic acid[]
Molecular Formula C₉H₁₄N₅O₄P · C₄H₄O₄ (this compound)[]
Molecular Weight 287.21 g/mol (Tenofovir Base)[8]
Appearance Solid powder[]
Melting Point ~279 °C (Tenofovir Disoproxil Fumarate)[4]
Solubility (In Vitro) This compound: 10 mM in DMSO TDF: 13.4 mg/mL in distilled water at 25 °C[6][]
Storage Temperature -20°C[]

Mechanism of Action

Tenofovir is a prodrug that, once administered, is converted into its active form, tenofovir diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[9] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[10] Upon incorporation into the nascent viral DNA strand, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[3][9] This action effectively halts viral DNA synthesis and prevents viral replication.[9][11]

Tenofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Cycle Prodrug Tenofovir Prodrug (e.g., Maleate Salt) TFV Tenofovir (TFV) Prodrug->TFV Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Competes with dATP DNA Viral DNA Synthesis TFV_DP->DNA Incorporation RNA Viral RNA RNA->DNA Reverse Transcription Terminated Chain Termination DNA->Terminated dATP dATP (Natural Substrate) dATP->DNA Incorporation Dissolution_Workflow A 1. Prepare Dissolution Medium (e.g., 0.01 N HCl) B 2. Assemble USP Apparatus II (Paddle) at 37°C A->B C 3. Place Tablet in Vessel Start Rotation (e.g., 75 RPM) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Replace with Fresh Medium D->E F 6. Filter Samples (e.g., 0.45 µm filter) D->F G 7. Analyze by HPLC or UV-Spec F->G H 8. Calculate Cumulative % Drug Released G->H HPLC_Workflow A 1. Prepare Mobile Phase (e.g., Methanol:Buffer) & Degas C 3. Equilibrate HPLC System with Mobile Phase A->C B 2. Prepare Standard & Sample Solutions in Diluent D 4. Inject Sample (e.g., 20 µL) B->D C->D E 5. Acquire Chromatogram D->E F 6. Identify & Integrate Peak (Based on Retention Time) E->F G 7. Quantify using Calibration Curve F->G MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate (e.g., HK-2 cells) & Incubate 24h B 2. Treat Cells with Various Concentrations of Tenofovir A->B C 3. Incubate for Desired Period (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 2-4 hours (Allows formazan formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) E->F G 7. Read Absorbance (e.g., at 570 nm) F->G H 8. Calculate % Cell Viability vs. Vehicle Control G->H Animal_Model_Workflow A 1. Acclimatize Animals (e.g., Male Wistar Rats) B 2. Divide into Control & Treatment Groups A->B C 3. Administer TDF Daily (p.o.) (e.g., 600 mg/kg for 5 weeks) B->C D 4. Monitor Body Weight & Clinical Signs C->D E 5. Collect Blood & Urine Samples for Biochemical Analysis C->E F 6. At Study End, Euthanize & Harvest Kidneys C->F End of Study H 8. Analyze & Compare Data between Groups E->H G 7. Perform Histopathological Examination of Kidney Tissue F->G G->H

References

Protocol for In Vitro Cytotoxicity Assessment of Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Tenofovir, an essential antiviral medication for the management of HIV and Hepatitis B, has been associated with potential cytotoxicity, particularly nephrotoxicity.[1][2] This document provides a comprehensive protocol for evaluating the cytotoxic effects of tenofovir maleate in various human cell lines. The described methodologies are intended for researchers, scientists, and professionals in the field of drug development to assess the in vitro safety profile of tenofovir and related compounds.

The protocols herein detail the use of common cytotoxicity assays, including the MTT and Lactate Dehydrogenase (LDH) assays, to determine cell viability and membrane integrity following exposure to this compound. Furthermore, this document outlines the investigation of cellular mechanisms underlying tenofovir-induced toxicity, such as mitochondrial dysfunction and apoptosis. The provided experimental workflows and signaling pathway diagrams are designed to facilitate a deeper understanding of the toxicological profile of tenofovir.

Data Presentation

The following tables summarize the cytotoxic effects of tenofovir on different human cell lines as reported in the literature. These data provide a comparative overview of the sensitivity of various cell types to tenofovir-induced cytotoxicity.

Table 1: Cytotoxicity of Tenofovir in Various Human Cell Lines

Cell LineAssayExposure TimeIC50 / CC50 (µM)Reference
HK-2 (Human Kidney Proximal Tubular Epithelial Cells)MTT48 hours9.2[1]
HK-2 (Human Kidney Proximal Tubular Epithelial Cells)MTT72 hours2.77[1]
HepG2 (Human Liver Cancer Cells)ProliferationNot Specified398[3]
Normal Skeletal Muscle CellsProliferationNot Specified870[3]
Erythroid Progenitor CellsHematopoietic ToxicityNot Specified>200[3]
Myeloid Lineage CellsHematopoietic ToxicityNot SpecifiedLess toxic than ddC, ZDV, d4T[3]
Renal Proximal Tubule Epithelial CellsProliferation/ViabilityNot SpecifiedWeaker than cidofovir[3]

Table 2: Effects of Tenofovir on Cellular Parameters in HK-2 Cells

ParameterExposure TimeTenofovir Concentration (µM)Observed EffectReference
ATP Levels72 hoursNot specifiedDecreased[1][2]
Protein Carbonylation (Oxidative Stress)72 hours14.5 and 28.8Increased[1][2]
4-HNE Adduct Formation (Oxidative Stress)72 hours3.0 to 28.8Increased[1]
TNFα Release72 hours14.5 and 28.8Increased[1][2]
Caspase 3 and 9 Cleavage (Apoptosis)72 hoursNot specifiedInduced[1][2]

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Lines:

  • HK-2 (Human Kidney Proximal Tubular Epithelial Cells): A relevant model for studying tenofovir-induced nephrotoxicity.[1][2]

  • HepG2 (Human Liver Cancer Cells): To assess potential hepatotoxicity.[3]

  • Other cell lines of interest (e.g., peripheral blood mononuclear cells, other renal cell lines).

1.2. Culture Conditions:

  • Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.[1]

  • Culture other cell lines according to ATCC or supplier recommendations.

  • Maintain all cells in a humidified incubator at 37°C with 5% CO2.

1.3. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). The choice of solvent should be tested for its own cytotoxicity on the cell lines.

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Store the stock solution at -20°C. Prepare working dilutions in the appropriate cell culture medium immediately before use.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]

2.1. Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

2.2. Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24-48 hours.[1]

  • Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve tenofovir).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[1][5]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]

3.1. Materials:

  • Commercially available LDH cytotoxicity assay kit (which typically includes LDH reaction mixture, stop solution, and a positive control).

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

3.2. Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay (Section 2.2, steps 1-3).

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Culture medium without cells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.[8]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Add 50 µL of the LDH reaction mixture to each well.[10]

  • Incubate for up to 30 minutes at room temperature, protected from light.[8][10]

  • Add 50 µL of the stop solution to each well.[10]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates incubation Incubate Cells with Tenofovir (24, 48, 72 hours) cell_culture->incubation drug_prep This compound Dilution Series drug_prep->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant mtt_incubate Incubate (4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability / % Cytotoxicity Determine IC50 mtt_read->data_analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_stop Add Stop Solution ldh_incubate->ldh_stop ldh_read Read Absorbance (490 nm) ldh_stop->ldh_read ldh_read->data_analysis tenofovir_cytotoxicity_pathway cluster_entry Cellular Uptake cluster_mitochondria Mitochondrial Stress cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis tenofovir Tenofovir oat Organic Anion Transporters (OATs) tenofovir->oat Increased Entry mitochondria Mitochondrial Dysfunction oat->mitochondria Accumulation leads to atp Decreased ATP Production mitochondria->atp ros Increased ROS Production (Oxidative Stress) mitochondria->ros caspase9 Caspase-9 Activation mitochondria->caspase9 Intrinsic Pathway nfkb NF-κB Activation ros->nfkb tnfa TNFα Release nfkb->tnfa apoptosis Cell Death tnfa->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Application Notes and Protocols: Methods for Assessing Tenofovir Maleate Drug Release Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenofovir, an essential antiretroviral drug, is formulated in various dosage forms to treat and prevent HIV infection. The salt form, such as tenofovir maleate, can influence the drug's physicochemical properties, including its dissolution and release characteristics. Assessing the drug release profile is a critical step in pharmaceutical development, ensuring product quality, performance, and bioavailability. These application notes provide detailed protocols for the most common and effective methods for evaluating the in vitro release of this compound from various pharmaceutical formulations.

Method 1: Dissolution Testing for Solid Oral Dosage Forms

Dissolution testing is a standardized method used to measure the rate and extent of drug release from solid dosage forms like tablets and capsules. It is a crucial quality control test and can be used to predict the in vivo performance of the drug product. For tenofovir-containing tablets, a USP Apparatus II (Paddle Apparatus) is commonly employed.[1]

Experimental Protocol: USP Apparatus II (Paddle Method)
  • Apparatus Setup:

    • Use a USP-compliant dissolution apparatus (e.g., USP Apparatus II, paddle).

    • Set the temperature of the water bath to maintain the dissolution medium at 37 ± 0.5°C.[1]

    • Set the paddle rotation speed. A typical speed is 50 or 75 rpm.[1][2]

  • Dissolution Medium Preparation:

    • Prepare 900 mL of the selected dissolution medium. The choice of medium depends on the drug's properties and the intended release environment.[1][2]

    • Compendial Media: Standard media include 0.01 N HCl (simulating gastric fluid), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[2]

    • Biorelevant Media: For a more accurate prediction of in vivo behavior, especially for drugs with solubility challenges, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended.[3][4] These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.[4][5]

    • Degas the medium before use to prevent the formation of bubbles on the tablet surface, which can interfere with the release profile.

  • Procedure:

    • Place one dosage unit (e.g., one this compound tablet) into each of the dissolution vessels (typically 6-12 units are tested).[6]

    • Start the apparatus and begin sample collection at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes for immediate-release formulations).[7]

    • Withdraw a specified volume of the sample (e.g., 5-10 mL) from each vessel at each time point.

    • Immediately filter the sample using a suitable filter (e.g., 0.45 µm nylon syringe filter) to stop the dissolution process.[1]

    • If required by the experimental design, replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[7]

  • Sample Analysis:

    • Analyze the concentration of tenofovir in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] (See Method 3 for a detailed HPLC protocol).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released against time to generate the dissolution profile.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[8][9]

Data Presentation: this compound Tablet Dissolution

Table 1: Example Dissolution Profiles for this compound Formulations in 0.01 N HCl.

Time (minutes) Formulation A: Immediate Release (% Released) Formulation B: Controlled Release (% Released)
5 45.2 ± 3.1 8.5 ± 1.5
10 75.8 ± 4.5 15.2 ± 2.1
15 92.1 ± 2.9 22.7 ± 2.8
30 99.5 ± 1.8 38.9 ± 3.5
60 - 55.4 ± 4.1
120 - 78.6 ± 3.9
240 - 95.1 ± 2.7

Data are presented as mean ± standard deviation (n=6). Formulation A shows a rapid release profile typical of immediate-release tablets, while Formulation B demonstrates extended release over several hours.[9][10]

Visualization: Dissolution Testing Workflow

Dissolution_Workflow start Start prep_media Prepare & Degas Dissolution Medium (e.g., 0.01 N HCl, 37°C) start->prep_media setup_app Set Up USP Apparatus II (e.g., 50 RPM) prep_media->setup_app add_tablet Add Tablet to Vessel setup_app->add_tablet start_test Start Dissolution Test add_tablet->start_test sampling Withdraw & Filter Samples at Predetermined Times start_test->sampling Time Points sampling->sampling analysis Analyze Samples by HPLC sampling->analysis data_proc Calculate % Drug Released & Plot Profile analysis->data_proc end End data_proc->end

Caption: Workflow for tablet dissolution testing using USP Apparatus II.

Method 2: In Vitro Release Testing (IVRT) for Semi-Solid Dosage Forms

IVRT is used to assess drug release from semi-solid formulations such as gels, creams, and ointments. The Franz diffusion cell is the most common apparatus for this purpose, providing a measure of how the drug is released from the formulation and made available for absorption.[11][12]

Experimental Protocol: Franz Diffusion Cell
  • Apparatus Setup:

    • Assemble the Franz diffusion cells, which consist of a donor compartment and a receptor compartment separated by a membrane.[12]

    • The effective diffusion surface area and receiver chamber volume should be recorded (e.g., 1.76 cm² and 15 mL, respectively).[11]

    • Use a circulating water bath to maintain the temperature of the cells at 37 ± 0.5°C.[12]

  • Membrane Preparation:

    • Select an appropriate synthetic membrane (e.g., polysulfone, cellulose acetate) that is inert and does not impede drug release.

    • Hydrate the membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments.

  • Receptor Medium:

    • Fill the receptor compartment with a suitable medium in which the drug is soluble, ensuring sink conditions. A common medium is phosphate-buffered saline (PBS) at pH 7.4.

    • Ensure the receptor chamber is continuously stirred with a magnetic stir bar to maintain a homogenous concentration.[12]

  • Procedure:

    • Accurately weigh and apply a finite dose of the this compound semi-solid formulation onto the surface of the membrane in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

    • At specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Quantify the concentration of tenofovir in the collected samples using a validated HPLC method (see Method 3).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area of the membrane (µg/cm²).

    • Plot the cumulative amount of drug released per unit area against the square root of time (√t).

    • The slope of the linear portion of this plot represents the release rate (e.g., µg/cm²/min¹/²).[12]

Data Presentation: this compound Gel IVRT

Table 2: Example IVRT Release Data for a 1% this compound Gel.

Time (hours) √Time (min¹/²) Cumulative Release (µg/cm²)
0.5 5.48 35.2 ± 4.1
1 7.75 51.5 ± 5.5
2 10.95 73.1 ± 6.8
4 15.49 104.9 ± 8.2
6 18.97 129.3 ± 9.7

Data are presented as mean ± standard deviation (n=6). A linear relationship between cumulative release and the square root of time is indicative of diffusion-controlled release from the semi-solid matrix. The release rate for a tenofovir gel has been reported to be in the range of 3.475 to 3.825 μg/cm²/min¹/² from certain formulations.[11]

Visualization: IVRT Workflow

IVRT_Workflow start Start assemble_cell Assemble Franz Cell with Hydrated Membrane (37°C) start->assemble_cell fill_receptor Fill Receptor with Medium & Start Stirring assemble_cell->fill_receptor apply_gel Apply Tenofovir Gel to Membrane Surface fill_receptor->apply_gel sampling Withdraw Receptor Medium at Time Intervals apply_gel->sampling replace_medium Replace with Fresh Medium sampling->replace_medium analysis Quantify Tenofovir by HPLC sampling->analysis replace_medium->sampling Next Time Point data_proc Calculate Release Rate (Plot µg/cm² vs. √t) analysis->data_proc end End data_proc->end

Caption: Experimental workflow for In Vitro Release Testing (IVRT) using a Franz diffusion cell.

Method 3: Analytical Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of tenofovir in samples collected from dissolution or IVRT studies. A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly used.[13][14]

Protocol: RP-HPLC Method for Tenofovir Quantification
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate or acetate buffer and acetonitrile or methanol.[13][15] For example, a mixture of 10 mM ammonium acetate buffer (pH 4.6) and acetonitrile.[1] The exact ratio should be optimized to achieve good peak separation and a reasonable retention time.

    • Flow Rate: Typically 1.0 mL/min.[1][2]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[16]

    • Detection Wavelength: Tenofovir has a UV absorbance maximum around 260 nm, which is a suitable wavelength for detection.[13][17]

    • Injection Volume: 20 µL.[2]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).[15]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the dissolution or receptor medium to cover the expected concentration range of the samples.

    • Samples: The collected samples from the release studies can often be directly injected after filtration. If necessary, dilute the samples with the appropriate medium to fall within the calibration curve range.

  • Method Validation:

    • The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1][14]

    • Linearity: Establish a linear relationship between concentration and detector response over the desired range (e.g., 4-24 µg/mL).[17]

    • Accuracy & Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). The relative standard deviation (RSD) should typically be less than 2%.[13]

    • Specificity: Ensure that excipients from the formulation do not interfere with the tenofovir peak.

Data Presentation: HPLC Method Parameters

Table 3: Summary of a Validated HPLC Method for Tenofovir Quantification.

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.0) (90:10 v/v)[15]
Flow Rate 1.0 mL/min[1]
Detection UV at 260 nm[13]
Retention Time Approx. 3 minutes[13]
Linearity Range 20-110 µg/mL[15]

| Correlation Coefficient (r²) | > 0.999[13] |

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards inject_standards Inject Standards to Create Calibration Curve prep_standards->inject_standards prep_samples Prepare Filtered Samples (from Dissolution/IVRT) inject_samples Inject Samples prep_samples->inject_samples setup_hplc Equilibrate HPLC System (Column, Mobile Phase) setup_hplc->inject_standards setup_hplc->inject_samples integrate_peaks Integrate Peak Areas inject_standards->integrate_peaks inject_samples->integrate_peaks calc_conc Calculate Concentration using Calibration Curve integrate_peaks->calc_conc

References

Application of Tenofovir Maleate in Drug Combination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection.[1][2] It is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (TDF) or the newer tenofovir alafenamide (TAF).[2][3] Tenofovir's efficacy is significantly enhanced when used in combination with other antiretroviral agents, a strategy that is now the standard of care. These combination therapies aim to suppress viral replication, reduce the development of drug resistance, and improve clinical outcomes.[2] This document provides detailed application notes on the use of tenofovir in drug combination studies, summarizes key quantitative data from clinical trials, and offers comprehensive protocols for relevant experimental procedures.

Application Notes

Tenofovir Prodrugs: TDF vs. TAF

The two primary prodrugs of tenofovir, TDF and TAF, exhibit different pharmacokinetic profiles that influence their application in combination therapies.[2] TAF, a newer prodrug, was developed to deliver the active metabolite, tenofovir diphosphate (TFV-DP), more efficiently to target cells, resulting in higher intracellular concentrations and lower plasma levels of tenofovir compared to TDF.[3][4][5] This targeted delivery allows for a much lower oral dose of TAF compared to TDF.[4]

The primary advantage of TAF-containing regimens is a reduced risk of renal and bone toxicity, which are known side effects associated with long-term TDF use.[3][4][6] Clinical studies have consistently demonstrated that patients receiving TAF-based combinations experience smaller decreases in bone mineral density (BMD) and have less impact on markers of renal function compared to those on TDF-based regimens.[3][4][6] However, some studies have shown that TAF-containing regimens may be associated with greater increases in serum lipids.[3]

Combination Therapy Strategies

Tenofovir is a key component of many recommended single-tablet regimens (STRs) for HIV-1 treatment.[3] These STRs combine tenofovir (either as TDF or TAF) with other antiretroviral agents from different classes, such as:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Emtricitabine (FTC) is frequently co-formulated with tenofovir.

  • Integrase Strand Transfer Inhibitors (INSTIs): Elvitegravir (boosted with cobicistat) and dolutegravir are common partners.[3][7]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz and rilpivirine have been used in combination with tenofovir.[8][9]

  • Protease Inhibitors (PIs): Darunavir, often boosted with ritonavir or cobicistat, can be used in combination with tenofovir-containing regimens, particularly in treatment-experienced patients.[7][10]

The rationale behind these combinations is to target multiple steps of the viral life cycle, which leads to synergistic or additive antiviral activity and a higher barrier to the development of resistance.[8][9]

Data Presentation

The following tables summarize key quantitative data from comparative studies of TDF and TAF in combination therapies.

Table 1: Virologic Efficacy of TDF- vs. TAF-Containing Regimens in Treatment-Naïve HIV-1 Patients

RegimenStudy DurationVirologic Suppression (<50 copies/mL)Reference
E/C/F/TAF48 Weeks88.4%[3][4]
E/C/F/TDF48 Weeks87.9%[3][4]

E/C/F = Elvitegravir/Cobicistat/Emtricitabine

Table 2: Mean Percentage Change in Bone Mineral Density (BMD) from Baseline

RegimenStudy DurationSpine BMDHip BMDReference
E/C/F/TAF48 Weeks-1.00%-0.62%[3][4]
E/C/F/TDF48 Weeks-3.37%-2.39%[3][4]

Table 3: Renal Safety Markers

ParameterTAF-based RegimenTDF-based RegimenReference
Mean Change in eGFR (mL/min)-5.5-10.1[3][4]
Renal Adverse Events (Risk Ratio)0.15 (vs. TDF)-

eGFR = estimated Glomerular Filtration Rate

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tenofovir in drug combinations.

In Vitro Anti-HIV-1 Synergy Assay

This protocol outlines the procedure for determining the synergistic, additive, or antagonistic effects of tenofovir in combination with other antiretroviral drugs against HIV-1 replication in cell culture.

a. Cell Culture and Virus Stocks:

  • Maintain a human T-lymphoid cell line (e.g., MT-2 or CEM) in appropriate culture medium supplemented with fetal bovine serum.

  • Prepare and titrate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

b. Drug Combination Preparation:

  • Prepare stock solutions of tenofovir and the other test compounds in an appropriate solvent (e.g., DMSO).

  • Create a matrix of drug concentrations by serially diluting the drugs individually and then combining them in a fixed-ratio or checkerboard format.

c. Synergy Assay Procedure:

  • Seed the T-lymphoid cells into a 96-well plate at a predetermined density.

  • Add the prepared drug combinations to the wells.

  • Infect the cells with the HIV-1 stock at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • On the final day, collect the cell culture supernatant.

d. Quantification of Viral Replication:

  • Measure the amount of HIV-1 p24 antigen in the culture supernatant using a p24 ELISA kit according to the manufacturer's instructions.

e. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration and combination.

  • Analyze the data using a synergy quantification method such as the Chou-Talalay Combination Index (CI) method or the MacSynergy II program.[11][12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of the drug combinations on the host cells.

a. Procedure:

  • Plate the cells and add the drug combinations as described in the synergy assay protocol, but without adding the virus.

  • Incubate the plates for the same duration as the synergy assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.

b. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

Clinical Trial Protocol for Comparing TDF and TAF Regimens

This outlines a typical study design for a randomized controlled trial comparing the efficacy and safety of TDF- and TAF-containing regimens in HIV-1 infected patients.

a. Study Design:

  • A Phase 3, randomized, double-blind, active-controlled study.[3]

b. Patient Population:

  • Antiretroviral-naïve or virologically suppressed HIV-1 infected adults.

  • Inclusion criteria may include specific CD4+ cell count and HIV-1 RNA levels.

c. Randomization and Treatment:

  • Patients are randomly assigned to receive either a TAF-containing single-tablet regimen or a TDF-containing single-tablet regimen.

d. Efficacy Endpoints:

  • The primary efficacy endpoint is typically the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.

e. Safety Endpoints and Assessments:

  • Renal Function:

    • Measure serum creatinine and calculate the estimated glomerular filtration rate (eGFR) at baseline and at regular intervals.[10]

    • Assess for proteinuria using a urine protein-to-creatinine ratio.[10][13]

  • Bone Mineral Density (BMD):

    • Perform dual-energy X-ray absorptiometry (DXA) scans of the spine and hip at baseline and at specified follow-up times (e.g., week 48).[3][14]

  • Adverse Events:

    • Monitor and record all adverse events throughout the study.

f. Pharmacokinetic Analysis:

  • Collect plasma samples at specified time points to determine the pharmacokinetic parameters of tenofovir and other co-administered drugs.[2][15][16]

Visualizations

Tenofovir Mechanism of Action cluster_0 Host Cell cluster_1 HIV-1 Replication Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation Reverse_Transcriptase Reverse Transcriptase TFV_DP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation of TFV-DP

Caption: Mechanism of action of tenofovir in inhibiting HIV-1 reverse transcriptase.

Clinical Trial Workflow for TDF vs TAF Screening Patient Screening (HIV-1+, Naive or Suppressed) Baseline Baseline Assessments (HIV RNA, CD4, BMD, Renal Function) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_TAF Treatment Arm 1: TAF-containing Regimen Randomization->Treatment_TAF Treatment_TDF Treatment Arm 2: TDF-containing Regimen Randomization->Treatment_TDF Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_TAF->Follow_Up Treatment_TDF->Follow_Up Endpoint_Assessment Primary Endpoint Assessment (Week 48) - Virologic Suppression - Safety (BMD, Renal) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis and Reporting Endpoint_Assessment->Data_Analysis Synergistic Inhibition of HIV-1 Replication Tenofovir Tenofovir (NRTI) Inhibition_RT Inhibition of Reverse Transcription Tenofovir->Inhibition_RT Other_ARV Other Antiretroviral (e.g., INSTI, NNRTI, PI) Inhibition_Other Inhibition of Other Lifecycle Steps (e.g., Integration, etc.) Other_ARV->Inhibition_Other HIV_Lifecycle HIV-1 Replication Cycle Synergy Synergistic/Additive Viral Suppression HIV_Lifecycle->Synergy Inhibition_RT->HIV_Lifecycle Inhibition_Other->HIV_Lifecycle

References

Application Notes and Protocols for Studying Viral Resistance Mechanisms Using Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing tenofovir maleate in the study of viral resistance mechanisms, particularly in the context of Human Immunodeficiency Virus (HIV).

Introduction

Tenofovir, a nucleotide analog reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART).[1][2] Its active form, tenofovir diphosphate (TFV-DP), acts as a chain terminator during the reverse transcription of viral RNA into DNA, thereby inhibiting viral replication.[2][3][4] However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of tenofovir-containing regimens.[1] Understanding the molecular mechanisms underlying this resistance is crucial for the development of new antiviral strategies and for optimizing existing treatment protocols.

The primary mechanisms of resistance to tenofovir involve specific mutations in the viral reverse transcriptase (RT) enzyme.[1] The most well-characterized mutation is the K65R substitution, which reduces the incorporation of tenofovir diphosphate into the growing DNA chain.[1][2] Another mechanism involves the enhanced phosphorolytic removal of the chain-terminating drug from the 3' end of the DNA, a process often mediated by a set of mutations known as thymidine analog mutations (TAMs).[1][5]

This document outlines detailed protocols for phenotypic and genotypic assays to characterize tenofovir resistance, as well as methods for studying the enzymatic kinetics of wild-type and mutant reverse transcriptase.

Data Presentation: Quantitative Analysis of Tenofovir Resistance

The following tables summarize key quantitative data related to tenofovir susceptibility and resistance.

Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to Tenofovir (TFV) and Tenofovir Alafenamide (TAF)

Virus StrainRelevant Mutation(s)CompoundEC50 (nM)Fold Change vs. Wild-TypeReference
HIV-1IIIB (Wild-Type)-TAF101.0[6]
HIV-1IIIB (Wild-Type)-TFV6001.0[7]
K65R MutantK65RTAF-6.5[8]
M184V MutantM184VTAF-0.7[8]
K65R + M184V MutantK65R, M184VTAF-1.1[8]
Various Clinical IsolatesTAMsTFV-2.0 - 20.0[7][8]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro. Fold Change is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus.

Table 2: Clinical Cutoffs for Tenofovir Disoproxil Fumarate (TDF) Susceptibility in the PhenoSense Assay

Fold Change in EC50Interpretation
< 1.4Sensitive
1.4 - 4.0Reduced Susceptibility
> 4.0Resistant

These cutoffs are used to interpret the results of phenotypic resistance testing in a clinical setting.[7][9]

Experimental Protocols

Phenotypic Resistance Assay: IC50 Determination

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of tenofovir against different HIV-1 strains.

Objective: To measure the in vitro susceptibility of HIV-1 to tenofovir.

Materials:

  • Cell Line: MT-2 cells or TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) or clinical isolates with known or suspected resistance mutations. Virus stocks should be titrated to determine the tissue culture infectious dose 50 (TCID50).

  • This compound: Prepare a stock solution in sterile water or DMSO and make serial dilutions in culture medium.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well cell culture plates.

  • p24 Antigen ELISA Kit or Luciferase Assay System.

  • CO2 Incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed MT-2 or TZM-bl cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Addition: Prepare serial dilutions of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the drug dilutions in triplicate. Include wells with no drug as a virus control and wells with cells only as a negative control.

  • Virus Infection: Add 50 µL of virus stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the cell-only control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • Quantification of Viral Replication:

    • For MT-2 cells: At the end of the incubation period, collect the cell supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

    • For TZM-bl cells: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by non-linear regression analysis using software such as GraphPad Prism.

Genotypic Resistance Assay: Sanger Sequencing of HIV-1 Reverse Transcriptase

This protocol outlines the steps for identifying resistance-associated mutations in the reverse transcriptase gene of HIV-1.

Objective: To determine the nucleotide sequence of the HIV-1 reverse transcriptase gene to identify mutations associated with tenofovir resistance.

Materials:

  • Plasma Sample: From an HIV-1 infected individual with a viral load of at least 500-1000 copies/mL.

  • Viral RNA Extraction Kit.

  • Reverse Transcriptase and PCR Reagents: Including primers specific for the pol gene region encoding reverse transcriptase.

  • DNA Purification Kit.

  • Sanger Sequencing Reagents and Capillary Electrophoresis Sequencer.

  • Sequence Analysis Software.

Procedure:

  • RNA Extraction: Extract viral RNA from the plasma sample using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription and PCR (RT-PCR):

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the region of the pol gene encoding the reverse transcriptase. Use primers that flank the region of interest.

    • A nested or semi-nested PCR can be performed to increase the sensitivity and specificity of the amplification.

  • PCR Product Purification: Purify the amplified DNA product to remove primers, dNTPs, and other reaction components.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers (forward and reverse).

    • Analyze the sequencing products by capillary electrophoresis.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the obtained sequence with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at positions known to be associated with tenofovir resistance (e.g., K65R, K70E, etc.). The Stanford University HIV Drug Resistance Database can be used for interpretation.[5]

Enzyme Kinetics Assay: Inhibition of Recombinant HIV-1 Reverse Transcriptase

This protocol describes an in vitro assay to determine the kinetic parameters of inhibition of purified recombinant HIV-1 RT by tenofovir diphosphate.

Objective: To characterize the inhibitory activity of tenofovir diphosphate against wild-type and mutant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase: Purified wild-type and mutant enzymes.

  • Tenofovir Diphosphate (TFV-DP): The active form of tenofovir.

  • DNA/RNA Template-Primer: A synthetic template-primer duplex (e.g., poly(rA)/oligo(dT)).

  • Deoxynucleoside Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP. One of the dNTPs should be radiolabeled (e.g., [3H]dTTP) or a fluorescent dye that intercalates with the product can be used.

  • Assay Buffer: Containing Tris-HCl, KCl, MgCl2, DTT, and BSA.

  • Scintillation Counter or Fluorescence Plate Reader.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, template-primer, and varying concentrations of TFV-DP.

  • Enzyme Addition: Add the purified recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).

  • Quantification of DNA Synthesis:

    • Radiolabeled dNTPs: Spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescent Dye: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of DNA synthesis at each concentration of TFV-DP.

    • Determine the IC50 of TFV-DP.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dNTP) and the inhibitor (TFV-DP).

    • Analyze the data using Michaelis-Menten kinetics and Dixon or Lineweaver-Burk plots to determine the Ki and the mechanism of inhibition.

Visualization of Key Pathways and Workflows

tenofovir_mechanism_of_action cluster_cell Host Cell cluster_virus HIV Replication Tenofovir_Maleate This compound (Prodrug) Tenofovir Tenofovir (TFV) Tenofovir_Maleate->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase TFV_DP->RT Competes with dATP for incorporation Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination Incorporates TFV-DP Chain_Termination->Viral_DNA Blocks Elongation

Caption: Mechanism of action of tenofovir.

tenofovir_resistance_mechanisms cluster_resistance Resistance Mechanisms Tenofovir_DP Tenofovir Diphosphate (TFV-DP) RT_WT Wild-Type Reverse Transcriptase Tenofovir_DP->RT_WT Binding Incorporation Incorporation into Viral DNA RT_WT->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination K65R_Mutation K65R Mutation in RT Decreased_Incorporation Decreased Incorporation Rate K65R_Mutation->Decreased_Incorporation TAMs Thymidine Analog Mutations (TAMs) in RT Increased_Excision Increased Phosphorolytic Excision TAMs->Increased_Excision Decreased_Incorporation->Incorporation Reduces Increased_Excision->Chain_Termination Reverses

Caption: Key mechanisms of tenofovir resistance.

experimental_workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay cluster_enzymatic Enzymatic Assay A1 Cell Culture (e.g., MT-2, TZM-bl) A2 Infection with HIV-1 (Wild-Type or Mutant) A1->A2 A3 Treatment with Serial Dilutions of Tenofovir A2->A3 A4 Quantify Viral Replication (p24 ELISA or Luciferase Assay) A3->A4 A5 Calculate IC50 A4->A5 B1 Viral RNA Extraction from Plasma B2 RT-PCR Amplification of RT Gene B1->B2 B3 Sanger Sequencing B2->B3 B4 Sequence Analysis (Alignment and Mutation Calling) B3->B4 B5 Identify Resistance Mutations B4->B5 C1 Purify Recombinant RT (Wild-Type or Mutant) C2 RT Reaction with Template-Primer and dNTPs C1->C2 C3 Inhibition with Varying Concentrations of TFV-DP C2->C3 C4 Measure DNA Synthesis C3->C4 C5 Determine Ki C4->C5

References

Application Notes and Protocols for the Synthesis of Tenofovir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a critical antiviral agent, is manufactured through a synthetic process that can generate various impurities. The identification, synthesis, and characterization of these impurities are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These impurity standards are essential for the validation of analytical methods, stability studies, and quality control throughout the drug development and manufacturing process.

This document provides detailed application notes and protocols for the synthesis of key process-related and degradation impurities of tenofovir. The methodologies described are based on established synthetic routes and are intended to guide researchers in the preparation of these reference standards. While the common pharmaceutical salt of the tenofovir prodrug is the fumarate salt, the synthesis of the core tenofovir impurities is independent of the final salt form. The synthesized impurities can be converted to their maleate salts by reacting the free base with maleic acid in a suitable solvent, although this final step is not detailed in the following protocols.

Synthesis of Key Tenofovir Impurities

Several impurities can arise during the synthesis of tenofovir and its prodrugs. This section details the synthetic protocols for some of the commonly encountered impurities.

Table 1: Summary of Tenofovir Impurity Synthesis
Impurity NameStarting MaterialKey ReagentsTypical YieldPurity
Mono-POC TenofovirTenofovir Disoproxil FumarateAmmonium Hydroxide85%82.75% (HPLC)
Tenofovir Disoproxil CarbamateTenofovir Disoproxil FumarateIsopropyl Chloroformate, Triethylamine37%82.16% (HPLC)
Tenofovir Isopropyl IsoproxilTenofovir2-Bromopropane, Chloromethyl Isopropyl CarbonateNot specifiedHigh purity
Multimeric Impurity ATenofovir Disoproxil FumarateParaformaldehyde, DMFNot specified>98.50%

Experimental Protocols

The following are detailed experimental protocols for the synthesis of selected tenofovir impurities.

Protocol 1: Synthesis of Mono-POC Tenofovir

This protocol describes the partial hydrolysis of tenofovir disoproxil to yield the mono-pivaloyloxymethyl (mono-POC) derivative.

Materials:

  • Tenofovir Disoproxil Fumarate

  • Acetonitrile

  • Water

  • Ammonium Hydroxide solution

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Suspend tenofovir disoproxil fumarate (3.0 g, 0.0058 moles) in a mixture of acetonitrile (15 ml) and water (24.0 ml) at room temperature.[1]

  • Adjust the pH of the suspension to 9 with the addition of ammonium hydroxide solution.

  • Heat the reaction mixture to 45°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (35:65 v/v).[1]

  • Upon completion, concentrate the reaction mass under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol (starting from 40:60 v/v) as the eluent.[1]

  • Collect the fractions containing the desired product and concentrate to yield Mono-POC Tenofovir.

Expected Yield: Approximately 85%.[1] Purity (by HPLC): Approximately 82.75%.[1]

Protocol 2: Synthesis of Tenofovir Disoproxil Carbamate

This protocol outlines the synthesis of a carbamate impurity through the reaction of tenofovir disoproxil with isopropyl chloroformate.

Materials:

  • Tenofovir Disoproxil Fumarate

  • N-methyl pyrrolidone (NMP)

  • Triethylamine

  • Isopropyl chloroformate

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Suspend tenofovir disoproxil fumarate (1.0 g, 0.0019 moles) in N-methyl pyrrolidone (3 ml) at room temperature.[1]

  • Add triethylamine (0.9 ml, 0.0060 moles) dropwise to obtain a clear solution.[1]

  • Add isopropyl chloroformate (0.9 ml, 0.0029 moles) dropwise and heat the reaction mixture to 60°C for 6 hours.[1]

  • Monitor the reaction progress by TLC using a mobile phase of dichloromethane/methanol (95:5 v/v).[1]

  • After completion, dilute the reaction mixture with water (20 ml) and extract with ethyl acetate (3 x 25 ml).[1]

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain a sticky compound.[1]

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and ethyl acetate to yield pure Tenofovir Disoproxil Carbamate.[1]

Expected Yield: Approximately 37%.[1] Purity (by HPLC): Approximately 82.16%.[1]

Synthesis Workflow and Diagrams

The synthesis of tenofovir impurities often involves multi-step processes. The following diagrams illustrate the logical flow of these syntheses.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway for Tenofovir Impurities Start Tenofovir or Tenofovir Prodrug Reaction Chemical Transformation (e.g., Hydrolysis, Alkylation, etc.) Start->Reaction Reactants & Conditions Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Impurity Isolated Tenofovir Impurity Standard Purification->Impurity Pure Impurity

Caption: General workflow for the synthesis and isolation of tenofovir impurities.

Impurity_Formation TDF Tenofovir Disoproxil Fumarate MonoPOC Mono-POC Tenofovir TDF->MonoPOC Partial Hydrolysis Carbamate Tenofovir Disoproxil Carbamate TDF->Carbamate Reaction with Isopropyl Chloroformate Multimeric Multimeric Impurities TDF->Multimeric Reaction with Formaldehyde Tenofovir Tenofovir IsopropylIsoproxil Tenofovir Isopropyl Isoproxil Tenofovir->IsopropylIsoproxil Alkylation

Caption: Formation pathways for key tenofovir and tenofovir disoproxil impurities.

Conclusion

The synthesis of impurity standards is a fundamental requirement for the robust quality control of tenofovir and its pharmaceutical formulations. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals engaged in this critical aspect of pharmaceutical sciences. The ability to synthesize and characterize these impurities enables the development of highly specific and sensitive analytical methods, ensuring the final drug product meets the stringent requirements for purity and safety. Further work can be done to optimize these synthetic procedures to improve yields and purity.

References

Application Notes and Protocols for Determining Tenofovir Maleate EC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Its maleate salt, tenofovir maleate, serves as a crucial active pharmaceutical ingredient. Determining the 50% effective concentration (EC50) of this compound is a critical step in the evaluation of its antiviral potency. This document provides detailed application notes and protocols for conducting cell-based assays to ascertain the EC50 values of this compound against HIV-1.

The primary mechanism of action for tenofovir involves the inhibition of viral reverse transcriptase.[2] As a prodrug, tenofovir disoproxil fumarate (a common oral form) is converted in the body to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[3] TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination, thereby halting viral replication.[1][3]

This document outlines three common cell-based assay methodologies for determining the EC50 value of this compound: the Cytopathic Effect (CPE) Inhibition Assay using the MTT method, the HIV-1 p24 Antigen Capture ELISA, and the Reverse Transcriptase (RT) Activity Assay.

Data Presentation

The following table summarizes representative EC50 values for tenofovir against HIV-1 in various cell lines. It is important to note that while the active moiety is tenofovir, the specific salt form, such as maleate, is not always specified in published literature. The values presented are for tenofovir and are expected to be comparable for this compound.

CompoundVirus StrainCell LineAssay MethodEC50 (µM)Reference
TenofovirHIV-1(IIIB)MT-4CPE Inhibition1.15[2]
TenofovirHIV-2(ROD)MT-4CPE Inhibition1.12[2]
TenofovirHIV(EHO)MT-4CPE Inhibition1.05[2]
TenofovirHIV-1HepG2HBV Production1.1[1]
TenofovirHIV-1 (IIIB)CEMNot SpecifiedNot Specified[4]
TenofovirHIV-2 (ROD)CEMNot SpecifiedNot Specified[4]

Signaling Pathway and Experimental Workflow

Tenofovir's Mechanism of Action

Tenofovir requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates the key steps in its mechanism of action.

Tenofovir Mechanism of Action Tenofovir Intracellular Activation and Action cluster_cell Host Cell cluster_nucleus Nucleus Tenofovir Tenofovir TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Pyruvate Kinase M/L/R Viral_DNA Viral DNA Synthesis TFV_DP->Viral_DNA Incorporation Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of tenofovir and inhibition of HIV reverse transcriptase.

General Experimental Workflow for EC50 Determination

The process of determining the EC50 value involves several key steps, from cell culture to data analysis.

EC50 Determination Workflow General Workflow for EC50 Determination start Start cell_culture 1. Cell Culture (e.g., MT-4 cells) start->cell_culture infection 3. Cell Infection with HIV-1 cell_culture->infection drug_prep 2. Prepare this compound Serial Dilutions treatment 4. Treat Infected Cells with Drug Dilutions drug_prep->treatment infection->treatment incubation 5. Incubate for Specified Period treatment->incubation assay 6. Perform Assay (MTT, p24, or RT) incubation->assay data_acq 7. Data Acquisition (e.g., Absorbance Reading) assay->data_acq analysis 8. Data Analysis (Dose-Response Curve) data_acq->analysis ec50 Determine EC50 Value analysis->ec50

References

Application Notes: Investigating Mitochondrial Toxicity of Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily due to their inhibition of mitochondrial DNA polymerase γ (Pol-γ), tenofovir exhibits a significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol-γ.[1] However, studies suggest that at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact mitochondrial function through alternative mechanisms, particularly in renal proximal tubule cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of apoptotic pathways.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored for researchers in drug development and cellular biology.

Key Mechanisms of Tenofovir-Associated Mitochondrial Effects

  • Inhibition of DNA Polymerase γ (Pol-γ): The classical mechanism for NRTI toxicity involves the inhibition of Pol-γ, the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak inhibitor of Pol-γ compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]

  • Inhibition of Respiratory Chain Complexes: Recent evidence points to a more direct effect of TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in short-term exposures.[5][8]

  • Oxidative Stress and Apoptosis: Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled with energy depletion, can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]

Data Presentation: Quantitative Effects of Tenofovir and Other NRTIs

Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell Types.

Drug Cell Type Concentration (μM) Treatment Duration mtDNA Content (% of Control) Reference
Tenofovir HepG2 300 9 days ~100% [1]
Tenofovir SkMCs 300 18 days ~100% [1]
Tenofovir RPTECs 300 21 days Minimal change [1]
Zalcitabine (ddC) HepG2 3 9 days ~10% [1]
Didanosine (ddI) HepG2 300 9 days ~0% [1]
Zidovudine (ZDV) HepG2 300 9 days ~75% [1]

| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction |[5] |

Table 2: Effects of NRTIs on Lactic Acid Production.

Drug Cell Type Concentration (μM) Treatment Duration Lactate Production (% of Control) Reference
Tenofovir HepG2 300 3 days 101% [1]
Tenofovir SkMCs 300 6 days 116% [1]
Zidovudine (ZDV) HepG2 300 3 days 207% [1]
Zidovudine (ZDV) SkMCs 300 6 days 291% [1]

| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% |[1] |

Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in RPTEC/TERT1 Cells (24h Treatment).

Parameter Control 300 µM TDF 500 µM TDF Reference
Basal Respiration ~100% Decreased Significantly Decreased [5][8]
ATP-Linked Respiration ~100% Decreased Significantly Decreased [5][8]
Maximal Respiration ~100% Well preserved Well preserved [5][8]

| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[5][8] |

Visualizing Mechanisms and Workflows

NRTI_Mitochondrial_Toxicity cluster_cell Cell cluster_mito Mitochondrion NRTI NRTI (e.g., Tenofovir) NRTI_DP NRTI-DP NRTI->NRTI_DP Phosphorylation NRTI_TP NRTI-TP (Active Form) NRTI_DP->NRTI_TP Phosphorylation PolG DNA Polymerase γ (Pol-γ) NRTI_TP->PolG Inhibition (Weak for Tenofovir) mtDNA mtDNA Replication PolG->mtDNA Catalyzes ETC Respiratory Chain (ETC) Subunits mtDNA->ETC Encodes Dysfunction Mitochondrial Dysfunction ETC->Dysfunction Impaired Synthesis TDF_ComplexV_Toxicity cluster_cell Renal Proximal Tubule Cell cluster_mito Mitochondrion TDF TDF TFVpp Tenofovir-DP (Active Metabolite) TDF->TFVpp Metabolism ComplexV Complex V (ATP Synthase) TFVpp->ComplexV Inhibition ATP Reduced ATP Production ComplexV->ATP Leads to MembranePotential Hyperpolarization of Inner Membrane ComplexV->MembranePotential Inhibition causes ROS Increased ROS Production MembranePotential->ROS Leads to Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture (e.g., RPTECs, HepG2) treatment Treat with Tenofovir (Various Concentrations & Durations) start->treatment harvest Harvest Cells & Mitochondria treatment->harvest ocr Oxygen Consumption (Seahorse) harvest->ocr mtdna mtDNA Quantification (qPCR) harvest->mtdna atp Cellular ATP (Luminescence) harvest->atp ros ROS Production (Fluorescence) harvest->ros lactate Lactate Assay harvest->lactate analysis Data Analysis & Interpretation ocr->analysis mtdna->analysis atp->analysis ros->analysis lactate->analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tenofovir Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tenofovir and its prodrugs, focusing on challenges related to degradation in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my tenofovir sample degrading in an acidic solution?

Tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), are susceptible to hydrolytic degradation in acidic conditions.[1][2] The primary mechanism of degradation for tenofovir in an acidic environment involves the deamination of the adenine nucleus and the breakdown of the phosphonic acid side chain.[1] For TAF, the phosphoramidate (P-N) bond is particularly prone to acid hydrolysis.[3]

Q2: What are the primary degradation products of tenofovir in acidic conditions?

Under acidic hydrolysis, tenofovir (TFV) primarily degrades into two products: a 6-Hydroxy adenine derivative of TFV (A1) with a mass-to-charge ratio (m/z) of 289.2 amu, and (2-hydroxypropan-2-yloxy) methylphosphonic acid (A2) with an m/z of 170 amu.[1]

Q3: At what pH is tenofovir most stable?

While tenofovir is susceptible to degradation in strongly acidic and alkaline environments, it exhibits greater stability at a pH of around 4.5.[1][4] For tenofovir alafenamide (TAF), a "stability window" has been identified between pH 4.8 and 5.8, with minimal degradation observed at pH 5.3.[3][5] Tenofovir disoproxil fumarate (TDF) is reported to be highly stable at a pH of 1.2.[6]

Q4: How quickly does tenofovir degrade in acidic conditions?

The degradation of tenofovir follows pseudo-first-order kinetics.[1][4] In a study using 0.1 M HCl, approximately 27% of tenofovir degraded within the first 24 hours, and over 95% degradation was observed after 5 days of refluxing.[1] The calculated half-life (t₅₀) in these acidic conditions was 25.34 hours.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation of tenofovir in my formulation. The pH of your formulation may be too low.Adjust the pH of your formulation to be within the optimal stability range for the specific tenofovir prodrug you are using. For TAF, aim for a pH between 4.8 and 5.8.[3][5] The use of buffering agents like dibasic sodium phosphate or sodium citrate can help maintain a stable pH.[7]
I am observing unknown peaks in my HPLC/LC-MS analysis of a tenofovir sample subjected to acidic stress. These are likely degradation products.Compare the m/z values of the unknown peaks with known degradation products of tenofovir. The primary acidic degradation products have m/z values of 289.2 and 170.[1]
My tenofovir sample shows significant degradation even at a moderately acidic pH. The temperature of your experiment or storage conditions may be too high, accelerating hydrolysis.Conduct your experiments at controlled room temperature unless otherwise specified. The Arrhenius equation describes the relationship between temperature and the rate of chemical reactions, including drug degradation.[4]
Difficulty in achieving controlled degradation for my forced degradation study. The concentration of the acid or the temperature is too high, leading to complete and rapid degradation.For forced degradation studies, aim for 5-20% degradation.[8] If degradation is too rapid, consider using a lower concentration of acid (e.g., 0.01 M HCl instead of 0.1 M HCl) or performing the study at room temperature instead of elevated temperatures.[2][8]

Quantitative Data Summary

Table 1: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions [1]

ConditionHalf-life (t₅₀) (hours)Shelf-life (t₉₀) (hours)Time for 90% Degradation (t₁₀) (hours)
Acidic (0.1 M HCl)25.343.8484.22
Alkaline (0.1 M NaOH)384.4958.261277.75

Table 2: Forced Degradation of Tenofovir Disoproxil Fumarate (TDF) under Various Conditions [9][10]

Stress ConditionReagentDegradation (%)
Acidic Hydrolysis0.1N HCl10.95
Alkaline Hydrolysis0.1N NaOH10.6
OxidativeHydrogen Peroxide12.22
Neutral HydrolysisWater12.26

Experimental Protocols

Protocol 1: Forced Degradation Study of Tenofovir under Acidic Conditions

This protocol is adapted from methodologies described in forced degradation studies.[1][9]

Objective: To induce and analyze the degradation of tenofovir under acidic stress.

Materials:

  • Tenofovir drug substance

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Reflux apparatus

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of tenofovir at a concentration of 1 mg/mL in deionized water.

  • Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 0.1 M HCl.

  • Reflux the solution for a predetermined period (e.g., 24 hours or up to 5 days for more extensive degradation).[1]

  • At specified time points, withdraw aliquots of the sample.

  • Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH) to halt the degradation process.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining tenofovir and identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to separate tenofovir from its degradation products.

Objective: To develop a chromatographic method that can resolve the parent drug from its degradation products, thus indicating the stability of the drug.

Materials:

  • Tenofovir reference standard

  • Forced degraded tenofovir sample (from Protocol 1)

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column

  • Mobile phase components (e.g., ammonium acetate buffer, acetonitrile, methanol)[11][12]

Procedure:

  • Mobile Phase Optimization: Start with a simple mobile phase, such as a mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Gradient Elution: Employ a gradient elution program to effectively separate polar and non-polar compounds.

  • Column Selection: A C18 column is commonly used for the analysis of tenofovir and its metabolites.[1][11]

  • Detection Wavelength: Set the detector to a wavelength where tenofovir has maximum absorbance, typically around 260 nm.[9][12]

  • Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12] The method is considered stability-indicating if it can resolve the tenofovir peak from all degradation product peaks.

Visualizations

cluster_0 Tenofovir Degradation Pathway in Acidic Conditions Tenofovir Tenofovir (TFV) m/z 288.2 Degradation_Product_A1 6-Hydroxy Adenine Derivative (A1) m/z 289.2 Tenofovir->Degradation_Product_A1 Deamination of Adenine Nucleus Degradation_Product_A2 (2-hydroxypropan-2-yloxy) methylphosphonic acid (A2) m/z 170 Tenofovir->Degradation_Product_A2 Side Chain Degradation

Caption: Proposed degradation pathway of Tenofovir in acidic conditions.

cluster_1 Troubleshooting Workflow for Tenofovir Degradation Start High Tenofovir Degradation Observed Check_pH Is the pH within the optimal stability range? Start->Check_pH Adjust_pH Adjust pH using buffers (e.g., phosphate, citrate) Check_pH->Adjust_pH No Check_Temp Is the temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Maintain at room temperature or as specified Check_Temp->Control_Temp No Analyze_Degradants Identify degradation products using LC-MS Check_Temp->Analyze_Degradants Yes Control_Temp->Analyze_Degradants End Degradation Minimized Analyze_Degradants->End

Caption: A logical workflow for troubleshooting unexpected Tenofovir degradation.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the HPLC analysis of Tenofovir Maleate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian.[1][3] A tailing factor (Tf) greater than 1.2 often indicates significant tailing that can compromise the accuracy and reproducibility of quantification.[4]

Q2: Why is my this compound peak tailing?

Tenofovir is a basic compound, and the most common cause of peak tailing for such analytes in reversed-phase HPLC is secondary interactions with the stationary phase.[5][6][7] Specifically, the basic amine groups on the tenofovir molecule can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][5][8][9] These interactions lead to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail" on the peak.[5][9]

Other potential causes for peak tailing that are not specific to the analyte's chemistry include:

  • Column Issues: A void at the column inlet, a partially blocked frit, or contamination of the column can all lead to distorted peak shapes.[3][10][11]

  • Extra-column Volume: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[1][10]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of tenofovir, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][7]

Troubleshooting Guide for this compound Peak Tailing

Q3: How can I eliminate peak tailing for my this compound analysis?

Here is a step-by-step guide to troubleshoot and resolve peak tailing issues with this compound:

Step 1: Evaluate and Adjust the Mobile Phase pH

Since Tenofovir is a basic compound, interactions with acidic silanol groups are a primary suspect for peak tailing.[5][7] Lowering the mobile phase pH is a common and effective strategy to minimize these interactions.[5][10][12] At a lower pH (typically below 3), the silanol groups are protonated and less likely to interact with the protonated basic analyte.[5][12]

  • Action: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer. Ensure your column is stable at this pH.

Step 2: Optimize the Buffer Concentration

Buffers play a crucial role in maintaining a stable pH and can also help to mask residual silanol interactions.[1][3][13] Insufficient buffer capacity can lead to pH shifts on the column, contributing to peak tailing.[8][14]

  • Action: If you are already using a buffer, consider increasing its concentration. A concentration of 20-50 mM is often effective in improving peak shape.[4][12] For LC-MS applications, lower buffer concentrations (around 10 mM) are generally preferred to avoid ion suppression.[10]

Step 3: Select an Appropriate HPLC Column

Modern HPLC columns are designed to minimize the impact of residual silanols.

  • Action:

    • Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[1][3][10]

    • Consider a Column with a Different Stationary Phase: Columns with polar-embedded phases or those made from high-purity silica can offer better peak shapes for basic compounds.[1][6]

Step 4: Check for Column Contamination and Voids

If peak tailing affects all peaks in your chromatogram, the issue might be physical rather than chemical.[10]

  • Action:

    • Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.

    • Reverse the Column: If you suspect a blocked frit, carefully reverse the column (disconnect from the detector) and flush it at a low flow rate.

    • Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.[4] Using a guard column can help extend the life of your analytical column.[10]

Step 5: Rule Out Other System and Method Issues
  • Action:

    • Reduce Injection Volume: To check for column overload, inject a smaller volume or a more dilute sample and observe the effect on peak shape.[3]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2]

    • Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length to a minimum.[1]

Experimental Protocols

Example HPLC Method for Tenofovir Disoproxil Fumarate Analysis

This is a general method and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 4.0):Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 261 nm
Column Temperature Ambient
Injection Volume 20 µL

Source: Adapted from a stability-indicating RP-HPLC method.[15]

Comparative HPLC Method Parameters for Tenofovir Analysis
ParameterMethod 1[16]Method 2[17]Method 3[18]
Column Hyper ODS2 C18Kromasil C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Phosphate Buffer (90:10)Methanol:Phosphate Buffer (70:30)Acetonitrile:Buffer (40:60)
pH 5.05.0Not specified
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 260 nm254 nm260 nm

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue (Secondary Interactions) check_all_peaks->analyte_issue No check_column Check for Column Void / Blockage system_issue->check_column check_extracolumn Check Extra-Column Volume system_issue->check_extracolumn flush_column Flush or Replace Column check_column->flush_column optimize_tubing Optimize Tubing check_extracolumn->optimize_tubing solution Symmetrical Peak flush_column->solution optimize_tubing->solution adjust_ph Adjust Mobile Phase pH (Lower pH to 2.5-3.5) analyte_issue->adjust_ph optimize_buffer Optimize Buffer (Increase Concentration) adjust_ph->optimize_buffer change_column Use End-capped or Alternative Column optimize_buffer->change_column check_overload Check for Column Overload change_column->check_overload check_overload->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Optimizing Tenofovir Maleate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing tenofovir maleate and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Tenofovir Disoproxil Fumarate (TDF) for my animal model?

A1: The starting dose of TDF can vary significantly depending on the animal species, the research question, and the desired therapeutic exposure. For mice, oral doses have ranged from 50 to 1000 mg/kg/day.[1] In rats, a common oral dose is 25 mg/kg. For larger animals like dogs and macaques, doses are often lower and may be administered subcutaneously. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: I am observing signs of renal toxicity in my study animals. What should I do?

A2: Renal toxicity is a known potential side effect of tenofovir.[2] If you observe indicators of renal toxicity, such as increased serum creatinine or blood urea nitrogen (BUN), consider the following steps:

  • Dose Reduction: Lower the dose of tenofovir being administered.

  • Alternative Prodrug: Consider switching from TDF to tenofovir alafenamide (TAF), which has been associated with less renal and bone toxicity due to lower systemic exposure of tenofovir.[3][4]

  • Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate renal issues.

  • Monitor Renal Function: Implement more frequent monitoring of renal function parameters.

Q3: The plasma concentrations of tenofovir in my animals are lower than expected. What could be the cause?

A3: Several factors can contribute to lower-than-expected plasma concentrations of tenofovir:

  • Bioavailability: The oral bioavailability of tenofovir is relatively low and can be influenced by the formulation and the presence of food.[2][5]

  • Formulation Issues: Improper formulation can lead to poor dissolution or absorption. Ensure the drug is adequately solubilized in the vehicle.

  • Metabolism: Species-specific differences in metabolism can affect drug levels. For instance, TDF shows species-dependent degradation in intestinal homogenates.[1]

  • Administration Technique: Ensure accurate and consistent administration of the drug. For oral gavage, verify the technique to prevent incomplete dosing.

Q4: Can I administer Tenofovir Alafenamide (TAF) subcutaneously?

A4: Yes, TAF has been administered via continuous subcutaneous infusion in rats and dogs.[3][6] This route can provide sustained drug exposure. However, local inflammatory reactions at the infusion site have been observed, particularly at higher doses.[3][6] Careful monitoring of the infusion site is essential.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected Animal Mortality - Acute toxicity due to high dosage.- Complications from the administration procedure.- Immediately halt the study and perform a necropsy to determine the cause of death.- Review the dosing calculations and administration protocol.- Consider a dose-ranging study to establish a maximum tolerated dose (MTD).
High Variability in Plasma Concentrations - Inconsistent drug administration.- Differences in food consumption (for oral dosing).- Genetic variability within the animal colony.- Refine and standardize the administration technique.- Standardize the feeding schedule relative to drug administration.- Increase the sample size to account for individual variability.
Local Site Reactions (Subcutaneous Infusion) - Inflammatory response to the drug formulation or catheter.[3][6]- High concentration of the drug at the infusion site.- Reduce the concentration of the drug in the formulation.- Change the infusion site periodically.- Include a vehicle-only control group to assess the reaction to the catheter and vehicle.
Bone Toxicity (e.g., reduced bone mineral density) - A known class effect of tenofovir, particularly with long-term, high-dose administration.[2]- Consider using TAF instead of TDF.- Monitor bone density using appropriate imaging techniques.- Supplement the diet with calcium and vitamin D, if appropriate for the study design.

Quantitative Data Summary

Table 1: Tenofovir Disoproxil Fumarate (TDF) Dosing in Animal Models

Animal Model Route of Administration Dose Range Key Findings Reference
Mice (BALB/c)Oral50 - 1000 mg/kg/dayNo significant renal toxicity observed after 91 days. Liver cytomegaly at 1000 mg/kg.[1]
Rats (Sprague-Dawley)Oral25 mg/kgUsed to study formulations to improve bioavailability.[5]

Table 2: Tenofovir Alafenamide (TAF) Dosing in Animal Models

Animal Model Route of Administration Dose Range Key Findings Reference
Rats (Sprague-Dawley)Continuous Subcutaneous Infusion300 - 1000 µg/kg/dayNOAEL established at 1000 µg/kg/day. Minimal to mild inflammatory response.[3][6]
DogsContinuous Subcutaneous Infusion25 - 833 µg/kg/daySystemic NOAEL at 250 µg/kg/day. Local inflammation at the infusion site.[3][6]
MacaquesOral13.7 - 27.4 mg/kg (weekly)Both doses conferred high efficacy against vaginal SHIV infection.[7]
Rabbits, Dogs, MacaquesSubcutaneous Implant0.05 - 0.34 mg/kg/day (release rate)Sustained concentrations of the active metabolite (TFV-DP) in PBMCs were achieved.[8]

NOAEL: No Observed Adverse Effect Level PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Protocol 1: Oral Formulation of TDF for Rodent Studies

This protocol is adapted from a study investigating TDF bioavailability in rats.[5]

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) powder

  • Ethanol

  • Polyethylene glycol 400 (PEG-400)

  • Propylene glycol

  • Carboxymethylcellulose (CMC)

  • Deionized water

Procedure:

  • Prepare the vehicle by mixing the components in the following proportions: 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water.

  • Add 0.05% carboxymethylcellulose to the vehicle to create a suspension.

  • Calculate the required amount of TDF powder based on the desired concentration and the total volume of the formulation.

  • Gradually add the TDF powder to the vehicle while continuously stirring to form a homogenous slurry.

  • Administer the formulation to the animals at the appropriate volume-to-weight ratio (e.g., 2 mL/kg).

Protocol 2: Assessment of Renal Toxicity

Procedure:

  • Collect blood samples from the animals at baseline and at specified time points throughout the study.

  • Centrifuge the blood samples to separate the serum.

  • Analyze the serum for creatinine and blood urea nitrogen (BUN) levels using a validated biochemical analyzer.

  • At the end of the study, collect urine samples to test for proteinuria and glycosuria.

  • Following euthanasia, perform a histopathological examination of the kidneys to look for any structural abnormalities.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Dose Range Finding (Pilot Study) B Formulation Preparation A->B C Drug Administration (e.g., Oral Gavage) B->C D Regular Monitoring (Clinical Signs, Body Weight) C->D E Pharmacokinetic Analysis (Blood Sampling) C->E F Toxicity Assessment (Blood Chemistry, Histopathology) D->F E->F

Caption: A generalized experimental workflow for in vivo studies with tenofovir.

Troubleshooting_Dosage Start Start Experiment Observe Observe for Adverse Effects (e.g., weight loss, lethargy) Start->Observe Toxicity Signs of Toxicity? Observe->Toxicity ReduceDose Reduce Dose Toxicity->ReduceDose Yes Continue Continue Experiment with Monitoring Toxicity->Continue No SwitchProdrug Consider Switching to TAF ReduceDose->SwitchProdrug SwitchProdrug->Observe

Caption: A decision-making diagram for dose adjustments based on toxicity.

References

Technical Support Center: Mitigating Tenofovir Maleate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with tenofovir maleate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary renal proximal tubule epithelial cells (RPTECs) after treatment with tenofovir. What is the likely mechanism of this cytotoxicity?

A1: Tenofovir-induced cytotoxicity in primary renal cells is primarily driven by mitochondrial dysfunction and oxidative stress.[1][2][3] Tenofovir can accumulate in proximal tubule cells, leading to damage of mitochondria, which are crucial for cellular energy production.[1][4] This damage results in the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, which can trigger apoptosis (programmed cell death) and necrosis.[2][5][6]

Q2: At what concentrations and time points is tenofovir cytotoxicity typically observed in primary renal cells?

A2: The cytotoxic effects of tenofovir are dose- and time-dependent. While some studies using the HK-2 cell line (a human renal proximal tubular epithelial cell line) have shown cytotoxicity at concentrations as low as 1.5 µM to 28.8 µM within 24 to 72 hours[7], primary human kidney cells may require longer exposure and higher concentrations to induce cytotoxicity, for instance, 200 μM for 19 days.[7] It is crucial to perform a dose-response and time-course experiment for your specific primary cell type to determine the optimal experimental window.

Q3: Can the observed cytotoxicity be reversed or mitigated?

A3: Yes, several strategies can mitigate tenofovir-induced cytotoxicity. Co-treatment with antioxidants has shown promise in protecting cells. For example, resveratrol, N-acetyl-L-cysteine (NAC), and ascorbic acid have been shown to protect against tenofovir-induced loss of cell viability.[2] These agents likely work by counteracting the oxidative stress induced by tenofovir.

Q4: We are seeing variability in cytotoxicity between different batches of primary cells. What could be the cause?

A4: Variability between primary cell batches is a known challenge and can be attributed to several factors, including donor-to-donor differences in genetics and physiology. Specifically, the expression levels of organic anion transporters (OAT1 and OAT3), which are responsible for tenofovir uptake into renal proximal tubule cells, can vary between donors.[7] Higher expression of these transporters can lead to increased intracellular accumulation of tenofovir and consequently, greater cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cell death in control group - Suboptimal cell culture conditions (e.g., media, supplements, CO2 levels).- Contamination (mycoplasma, bacteria, fungi).- Over-trypsinization during cell passaging.- Optimize cell culture conditions according to the supplier's recommendations.- Regularly screen for contamination.- Use a gentle dissociation reagent and minimize trypsin exposure time.
Inconsistent cytotoxicity results with tenofovir - Inaccurate drug concentration.- Variability in cell seeding density.- Edge effects in multi-well plates.- Prepare fresh drug dilutions for each experiment and verify the concentration.- Ensure a uniform cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Antioxidant co-treatment is not reducing cytotoxicity - Inadequate antioxidant concentration.- Incorrect timing of antioxidant addition.- Antioxidant is not effective for the specific primary cell type.- Perform a dose-response experiment to determine the optimal antioxidant concentration.- Pre-incubate cells with the antioxidant before adding tenofovir.[2]- Test a panel of antioxidants with different mechanisms of action.

Quantitative Data Summary

The following tables summarize quantitative data on tenofovir's effects on cell viability and mitochondrial DNA content from published studies.

Table 1: Effect of Tenofovir on Cell Viability in Human Renal Proximal Tubule Epithelial Cells (RPTECs)

Tenofovir Concentration (µM)Treatment DurationCell Viability (% of Control)Reference
Up to 30015 daysNo significant change[8]
Up to 30022 daysNo significant change[8]

Note: In contrast, other nucleoside reverse transcriptase inhibitors like didanosine (ddI) showed significant cytotoxicity under similar conditions.[8]

Table 2: IC50 Values of Tenofovir in HK-2 Cells

Treatment DurationIC50 (µM)Reference
48 hours9.21[7]
72 hours2.77[7]

Table 3: Effect of Tenofovir on Mitochondrial DNA (mtDNA) Content in HepG2 Cells

Tenofovir Concentration (µM)Treatment DurationmtDNA Content (% of Control)Reference
Up to 3009 daysNo significant change[9]

Note: Other NRTIs like ddC and ddI significantly depleted mtDNA under the same conditions.[9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

Materials:

  • Primary cells in culture

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the tenofovir dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[14][15][16][17][18]

Materials:

  • Primary cells in culture

  • This compound

  • 96-well tissue culture plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired duration.

  • Prepare control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation.

    • Background control: Medium only.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Trypan Blue Exclusion Assay for Cell Viability

This protocol provides a direct count of viable and non-viable cells.[19][20][21][22][23]

Materials:

  • Cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest the cells (e.g., by trypsinization for adherent cells) and resuspend them in a single-cell suspension.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key processes related to tenofovir cytotoxicity.

Tenofovir_Cytotoxicity_Pathway Tenofovir Tenofovir OAT OAT1/3 Transporters Tenofovir->OAT Uptake Intracellular_Tenofovir Intracellular Tenofovir OAT->Intracellular_Tenofovir Mitochondria Mitochondria Intracellular_Tenofovir->Mitochondria Accumulation Mito_Damage Mitochondrial Damage Mitochondria->Mito_Damage ROS Increased ROS (Oxidative Stress) Apoptosis Apoptosis ROS->Apoptosis Mito_Damage->ROS Cytochrome_c Cytochrome c Release Mito_Damage->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Tenofovir-induced cytotoxicity signaling pathway.

Cytotoxicity_Assay_Workflow Start Start: Seed Primary Cells in 96-well plate Incubate_Overnight Incubate Overnight (Adhesion) Start->Incubate_Overnight Treat_Tenofovir Treat with Tenofovir (Dose-Response) Incubate_Overnight->Treat_Tenofovir Incubate_Time Incubate (24, 48, 72h) Treat_Tenofovir->Incubate_Time Assay_Choice Select Cytotoxicity Assay Incubate_Time->Assay_Choice MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance Assay_Choice->LDH_Assay Membrane Integrity Trypan_Blue Trypan Blue Assay: Stain Cells, Count Viable/ Non-viable Cells Assay_Choice->Trypan_Blue Membrane Integrity Data_Analysis Data Analysis: Calculate % Viability or % Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Trypan_Blue->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing tenofovir cytotoxicity.

References

Technical Support Center: Tenofovir Maleate in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of tenofovir maleate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of tenofovir?

A1: The most well-documented off-target effect of tenofovir is mitochondrial toxicity, particularly in renal proximal tubule cells.[1][2][3] This can manifest as depletion of mitochondrial DNA (mtDNA), alterations in mitochondrial structure, and impaired mitochondrial function.[2][3] While tenofovir generally shows a lower potential for mitochondrial toxicity compared to some other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and didanosine (ddI)[4][5], it's a critical parameter to consider in experimental design. Additionally, tenofovir has been shown to influence various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[6][7]

Q2: What are the recommended in vitro concentrations of tenofovir to minimize off-target effects?

A2: To minimize off-target effects, it is crucial to use tenofovir concentrations that are relevant to its therapeutic window. The peak plasma concentrations of tenofovir in humans are typically in the range of 0.8 to 1.3 μM.[4][5] For in vitro anti-HIV activity, the 50% effective concentration (EC50) is approximately 0.2 μM.[5] While some studies have used concentrations up to 300 μM to investigate toxicity, it's recommended to stay within a range that is closer to the therapeutic levels to avoid non-specific effects.[1][4][5] For its prodrug, tenofovir disoproxil fumarate (TDF), concentrations as high as 3 μM have been used without significant effects on mtDNA synthesis.[4]

Q3: How can I assess mitochondrial toxicity in my experiments?

A3: Several methods can be employed to assess mitochondrial toxicity. A common approach is to quantify the relative abundance of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).[3] Other methods include measuring lactate production, as increased lactate can indicate a shift towards anaerobic metabolism due to mitochondrial dysfunction.[4][5] Additionally, you can assess the expression levels of key mitochondrial proteins, such as components of the electron transport chain (e.g., COX II and COX IV), via Western blotting.[4][5]

Q4: Are there alternative formulations of tenofovir that might have fewer off-target effects?

A4: Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir that has been developed to have a better safety profile, particularly concerning renal and bone toxicity.[8][9] TAF is more stable in plasma and is more efficiently delivered into target cells, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, at lower plasma tenofovir concentrations compared to tenofovir disoproxil fumarate (TDF).[8][10] This targeted delivery can potentially reduce systemic exposure and associated off-target effects.

Troubleshooting Guide

Issue Observed Probable Cause Related to Tenofovir Suggested Solution
Unexpected cell death or reduced viability High concentrations of tenofovir may be causing cytotoxicity.[1] While tenofovir generally has low cytotoxicity at therapeutic concentrations, very high doses can impact cell health.Perform a dose-response curve to determine the IC50 in your specific cell line. Use the lowest effective concentration possible for your experimental goals. Consider using a more sensitive cell viability assay.
Altered cellular metabolism (e.g., increased lactate) Tenofovir may be inducing mitochondrial dysfunction, leading to a shift to glycolysis.[4][5]Assess mitochondrial health by measuring mtDNA content, oxygen consumption rates, or expression of mitochondrial proteins.[3][4]
Changes in gene or protein expression unrelated to the intended target Tenofovir can modulate signaling pathways such as PI3K/Akt/mTOR and NF-κB.[6][7][11]Validate your findings with appropriate controls, such as using a different reverse transcriptase inhibitor with a distinct off-target profile. Investigate the specific signaling pathways that may be affected in your experimental system.
Inconsistent results between experiments Variability in drug preparation, cell culture conditions, or passage number can influence cellular responses to tenofovir.Standardize your experimental protocols, including drug dissolution and storage. Ensure consistent cell culture practices and use cells within a defined passage number range.

Key Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content

This protocol describes the relative quantification of mtDNA compared to nuclear DNA (nDNA) using qPCR.

Materials:

  • Cells treated with tenofovir and control cells

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

  • qPCR instrument (e.g., CFX96 real-time PCR detection system)

  • SYBR Green Supermix

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

Procedure:

  • DNA Extraction: Extract total DNA from treated and control cells according to the manufacturer's protocol of your DNA extraction kit.[3]

  • DNA Quantification: Measure the concentration and purity of the extracted DNA.

  • qPCR Reaction Setup: Prepare qPCR reactions in duplicate for each sample, including primers for both the mitochondrial and nuclear genes. A typical reaction mix includes SYBR Green Supermix, forward and reverse primers (100 nM each), and 5 ng of template DNA in a final volume of 20 µL.[3]

  • qPCR Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your primers and instrument.

  • Data Analysis: Determine the Ct values for both the mitochondrial and nuclear genes for each sample. Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.

Protocol 2: Measurement of Lactate Production

This protocol outlines the measurement of lactate concentration in the cell culture medium as an indicator of mitochondrial dysfunction.

Materials:

  • HepG2 cells or other relevant cell lines

  • 24-well plates

  • Tenofovir and control media

  • Trichloroacetic acid (TCA)

  • Lactic acid diagnostic kit

Procedure:

  • Cell Seeding: Plate cells in 24-well plates at a suitable density (e.g., 3,000 cells/cm² for HepG2 cells).[4]

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of tenofovir (e.g., 30 and 300 μM) or vehicle control.[4]

  • Sample Collection: Collect the cell culture medium after 3 or 6 days of treatment.[4]

  • Deproteinization: Extract the medium with 2 volumes of ice-cold 10% trichloroacetic acid.[4]

  • Lactate Measurement: Measure the lactic acid concentration in the deproteinized medium using a diagnostic kit according to the manufacturer's instructions.[4]

  • Cell Counting: Wash the cells, trypsinize, and count them to normalize the lactate concentration to the cell number.

  • Data Analysis: Express the results as milligrams of lactate per 10^6 cells.[4]

Visualizations

Tenofovir_Mechanism_and_Off_Target cluster_0 Cell Membrane cluster_1 Viral Replication Inhibition (On-Target) cluster_2 Mitochondrial Toxicity (Off-Target) TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Phosphorylation Mitochondrion Mitochondrion Tenofovir->Mitochondrion Potential Inhibition Tenofovir->Mitochondrion RT Reverse Transcriptase TFV_DP->RT Inhibits TFV_DP->RT Viral_DNA Viral DNA Synthesis mtDNA_rep mtDNA Replication ETC Electron Transport Chain

Caption: Mechanism of action and primary off-target effect of tenofovir.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Conc Is Tenofovir Concentration Therapeutically Relevant? Start->Check_Conc High_Conc High Concentration Check_Conc->High_Conc Yes Therapeutic_Conc Therapeutic Concentration Check_Conc->Therapeutic_Conc No Assess_Mito Assess Mitochondrial Toxicity Validate_Pathway Validate Off-Target Signaling Assess_Mito->Validate_Pathway End Refined Experiment Validate_Pathway->End Optimize_Protocol Optimize Experimental Protocol Optimize_Protocol->End High_Conc->Optimize_Protocol Therapeutic_Conc->Assess_Mito

Caption: Troubleshooting workflow for unexpected results with tenofovir.

References

Technical Support Center: Addressing Variability in Tenofovir Maleate Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for tenofovir maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in experiments involving this compound?

A1: Variability in experimental results with this compound can arise from several factors, primarily related to its physicochemical properties and handling. Key sources include:

  • Hygroscopicity: Tenofovir disoproxil salts can be sensitive to moisture, which can lead to degradation.[1]

  • pH-dependent Stability and Solubility: The stability and solubility of tenofovir disoproxil are highly dependent on the pH of the solution. It is more stable in acidic conditions and degrades in alkaline environments.[2][3]

  • Salt Form Conversion: Although different salt forms like maleate, fumarate, and phosphate are considered clinically equivalent, they may have different physicochemical properties that can impact experimental outcomes.[4] Studies have shown that equivalent amounts of the active drug, tenofovir, are released from different salt forms.[4]

  • Excipient Interactions: In formulated products, interactions with excipients can affect the stability of tenofovir disoproxil.[5][6]

  • Analytical Method Variability: The choice and execution of analytical methods, such as HPLC, can introduce variability if not properly validated and controlled.

Q2: What is the expected solubility of tenofovir disoproxil maleate?

Q3: How stable is tenofovir disoproxil maleate and what are its main degradation pathways?

A3: Tenofovir disoproxil is known to be unstable under certain conditions.[10] The primary degradation pathway is hydrolysis of the disoproxil side chains.[3][11] This hydrolysis can be acid- or base-catalyzed and is also influenced by temperature.[12][13] Tenofovir disoproxil fumarate (TDF) has been shown to be unstable under acidic, alkaline, and oxidative conditions.[2] It is also susceptible to photolysis.[2] While specific stability data for the maleate salt is limited, it is expected to have a similar degradation profile. One study noted that tenofovir disoproxil fumarate is chemically unstable in alkaline solution.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Q: My in vitro cell culture experiments with this compound are showing high variability between replicates. What could be the cause and how can I troubleshoot it?

A: High variability in cell-based assays can often be traced back to issues with the preparation and handling of the this compound stock solutions and treatment media.

Troubleshooting Steps:

  • Stock Solution Preparation and Storage:

    • Solvent Choice: Tenofovir disoproxil is soluble in DMSO.[14] Prepare a concentrated stock solution in anhydrous DMSO.

    • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[9]

    • Fresh Dilutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. Do not store diluted solutions for extended periods.

  • pH of Culture Medium:

    • The stability of tenofovir disoproxil is pH-dependent.[2] Ensure the pH of your cell culture medium is consistent and within the optimal range for your cells. Buffering capacity of the medium should be adequate to prevent significant pH shifts during the experiment.

  • Hydrolysis in Aqueous Media:

    • Tenofovir disoproxil is susceptible to hydrolysis in aqueous environments.[13] Minimize the time the compound is in aqueous solution before being added to the cells.

Issue 2: Poor reproducibility in analytical measurements (e.g., HPLC).

Q: I am experiencing inconsistent peak areas and retention times when analyzing this compound by HPLC. How can I improve the reproducibility of my method?

A: Inconsistent HPLC results can stem from sample preparation, chromatographic conditions, or the stability of the analyte in the analytical solutions.

Troubleshooting Steps:

  • Sample Preparation:

    • Consistent Dissolution: Ensure complete and consistent dissolution of your this compound samples. Use a validated dissolution procedure and solvent.

    • Filtration: Use a consistent and appropriate filter type to remove particulates without adsorbing the analyte.

    • Solution Stability: Analyze samples promptly after preparation. If storage is necessary, perform stability studies to determine appropriate storage conditions and duration.[15]

  • Chromatographic Conditions:

    • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. The pH of the mobile phase is critical for consistent retention times of ionizable compounds like tenofovir.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples.

    • Column Temperature: Use a column oven to maintain a consistent column temperature, as this can affect retention times.

  • Method Validation:

    • A validated stability-indicating HPLC method is crucial for reliable results.[15][16] If you are developing a method, ensure it is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[17]

Data Presentation

Table 1: Solubility of Tenofovir Disoproxil Fumarate (TDF)

SolventSolubilityReference
Distilled Water (25°C)13.4 mg/mL[8]
Ethanol~5 mg/mL[9]
DMSO~14 mg/mL[9]
Dimethyl formamide (DMF)~16 mg/mL[9]
PBS (pH 7.2) with 10% DMF~0.1 mg/mL[9]

Note: Specific quantitative solubility data for tenofovir disoproxil maleate is limited. The data presented is for the fumarate salt and should be used as a guideline.

Table 2: Stability of Tenofovir Disoproxil Fumarate (TDF) under Forced Degradation

Stress ConditionObservationReference
Acidic Hydrolysis (0.1N HCl)Degradation observed[12]
Alkaline Hydrolysis (0.1N NaOH)Degradation observed[12]
Oxidative (Hydrogen Peroxide)Degradation observed[12]
PhotolyticLabile to photolysis[2]
Thermal (Dry Heat)Stable[2]
Neutral HydrolysisDegradation observed[12]

Note: This table summarizes qualitative stability data for the fumarate salt. Degradation kinetics will vary depending on the specific conditions (temperature, concentration, duration).

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Tenofovir Disoproxil

This protocol is based on a validated method for tenofovir disoproxil fumarate and should be validated for use with tenofovir disoproxil maleate.[16]

  • Chromatographic System:

    • Column: Hyper ODS2 C18 (or equivalent)

    • Mobile Phase: Methanol and Phosphate buffer (pH 5) (90:10 v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of tenofovir disoproxil maleate (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20-110 µg/mL).[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing tenofovir disoproxil maleate in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of tenofovir disoproxil maleate in the sample by comparing the peak area to the calibration curve generated from the standards.

Protocol 2: In Vitro Dissolution Testing of Tenofovir Disoproxil Tablets

This protocol is based on a method for tenofovir disoproxil fumarate tablets and should be adapted and validated for tenofovir disoproxil maleate tablets.[18][19]

  • Dissolution Apparatus: USP Apparatus II (Paddle)

  • Dissolution Medium: 900 mL of 0.1 M Hydrochloric Acid

  • Paddle Speed: 50 rpm[3] or 75 rpm[18]

  • Temperature: 37 ± 0.5 °C

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples by a validated analytical method (e.g., UV spectrophotometry at 260 nm or HPLC) to determine the concentration of tenofovir disoproxil released.

    • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Experimental_Workflow_for_Tenofovir_Maleate_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Tenofovir Maleate Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic_for_HPLC_Variability cluster_sample_prep Sample Preparation Issues cluster_hplc_conditions HPLC Condition Issues issue Inconsistent HPLC Results (Peak Area / Retention Time) dissolution Incomplete/Inconsistent Dissolution issue->dissolution Check stability Sample Degradation in Solution issue->stability Check mobile_phase Incorrect Mobile Phase (pH, Composition) issue->mobile_phase Check column Column Inequilibration or Degradation issue->column Check temperature Temperature Fluctuations issue->temperature Check solution1 Optimize dissolution procedure (sonication, vortexing) dissolution->solution1 Solution solution2 Analyze samples promptly or perform stability studies stability->solution2 Solution solution3 Prepare fresh, degassed mobile phase; verify pH mobile_phase->solution3 Solution solution4 Ensure proper equilibration; replace column if necessary column->solution4 Solution solution5 Use a column oven for temperature control temperature->solution5 Solution

Caption: Troubleshooting logic for HPLC variability.

Tenofovir_Signaling_Pathway TDF Tenofovir Disoproxil (Prodrug) TFV Tenofovir (Active Drug) TDF->TFV Hydrolysis (Esterases) TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase (HIV Enzyme) TFV_DP->RT Inhibits DNA_Elongation Viral DNA Elongation TFV_DP->DNA_Elongation Terminates Chain RT->DNA_Elongation Required for

Caption: Cellular activation pathway of tenofovir.

References

Technical Support Center: Tenofovir Maleate Impurity Identification and Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity identification and profiling of tenofovir maleate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common process-related impurities include starting materials and intermediates, while degradation products can form under stress conditions like acid, base, oxidation, heat, and light. Some known impurities include PMPA anhydro impurity, mono phenyl PMPA impurity, and various esters formed during synthesis.[1][2] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide lists of specified impurities that must be monitored.[3]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for separating, identifying, and quantifying impurities in this compound.[4][5][6] These methods are often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities.[7] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for the definitive structural confirmation of isolated impurities.[8][9]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to accelerate its decomposition.[10][11] These studies are crucial for:

  • Identifying potential degradation products that could form during storage and handling.[9][12]

  • Establishing the degradation pathways of the drug.[7]

  • Demonstrating the specificity of the analytical method in separating the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Understanding the intrinsic stability of the molecule.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound impurities.

Issue 1: Poor Chromatographic Resolution

Symptom: Co-eluting or broad peaks for tenofovir and its impurities in the HPLC/UPLC chromatogram.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution is often necessary to achieve good separation of all impurities.[1][6]
Incorrect pH of the Mobile Phase The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like tenofovir. Adjust the pH to a level where the analyte and impurities have optimal retention and symmetry. A pH of 6 has been used successfully.[1]
Suboptimal Column Chemistry Ensure the column stationary phase (e.g., C18) is suitable for separating polar compounds.[1] If resolution is still poor, consider trying a different column with a different particle size or from a different manufacturer.
Inadequate Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity. A typical temperature is 40-45°C.[1][5]
Issue 2: Appearance of Unexpected Peaks

Symptom: Unidentified peaks appear in the chromatogram that are not present in the reference standard or blank.

Possible Causes & Solutions:

CauseRecommended Solution
Sample Degradation Tenofovir can degrade under certain conditions. Prepare fresh samples and store them at a controlled low temperature (e.g., 8°C) before injection.[5] Immediate injection after preparation is recommended.[5]
Contamination from Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the diluent to check for any interfering peaks.
Interaction with the Mobile Phase Some impurities may be formed by the interaction of the analyte with components of the mobile phase. Ensure the mobile phase is freshly prepared and filtered.
New Degradation Product If the unexpected peak is consistently observed, it may be a new, previously unidentified degradation product. Further investigation using LC-MS or by isolating the impurity for NMR analysis will be necessary for structural elucidation.[9]
Issue 3: Inaccurate Quantification

Symptom: The calculated amount of an impurity is inconsistent or does not meet validation criteria for accuracy and precision.

Possible Causes & Solutions:

CauseRecommended Solution
Non-linearity of the Detector Response Ensure that the concentration of the impurity falls within the linear range of the analytical method.[4][5] If necessary, dilute the sample or adjust the injection volume.
Instability of Standard and Sample Solutions Verify the stability of your standard and sample solutions over the analysis time. Standard preparations for tenofovir analysis have been shown to be stable for up to 13 hours at 8°C.[5]
Incorrect Integration of Peaks Manually review the integration of all peaks to ensure they are being measured correctly, especially for small or partially resolved peaks. Adjust integration parameters if necessary.
Reference Standard Issues Ensure the purity and integrity of the reference standards used for quantification. Use certified reference standards when available.[3]

Experimental Protocols

Representative RP-HPLC Method for Tenofovir Impurity Profiling

This protocol is a generalized example based on published methods.[1][6] Optimization will be required for specific instrumentation and impurity profiles.

ParameterCondition
Column C18 Inertsil ODS (100 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Ammonium Acetate buffer (pH 6) with 1% solvent mixture (Acetonitrile:Tetrahydrofuran in 30:70 ratio)
Mobile Phase B 50% solvent mixture (Acetonitrile:Tetrahydrofuran in 30:70 ratio) in buffer
Gradient Program Optimized to separate all known impurities and the API
Flow Rate 1.5 mL/min
Column Temperature 45°C
Sample Temperature 8°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Diluent 100% Methanol (Diluent-1), 50% aqueous Methanol (Diluent-2)
Forced Degradation Study Protocol

The following conditions are commonly employed for stress testing of tenofovir.[1][10][11]

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and keep at room temperature for a specified time (e.g., 2 minutes), then neutralize with 0.1 N NaOH.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified time, then neutralize with 0.1 N HCl.
Oxidative Degradation Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 60°C for 8 hours).[9]
Photolytic Degradation Expose the drug substance in solution and as a solid to UV and visible light.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation cluster_2 Impurity Characterization cluster_3 Quantification & Reporting Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation HPLC_UPLC RP-HPLC / UPLC Analysis Sample->HPLC_UPLC Forced_Degradation->HPLC_UPLC Chromatogram Evaluate Chromatogram HPLC_UPLC->Chromatogram Known_Impurities Identify Known Impurities (Compare with Reference Standards) Chromatogram->Known_Impurities Unknown_Peaks Detect Unknown Peaks Chromatogram->Unknown_Peaks Quantification Quantify Impurities Known_Impurities->Quantification LC_MS LC-MS Analysis for m/z Unknown_Peaks->LC_MS Isolation Isolate Unknown Impurity LC_MS->Isolation LC_MS->Quantification NMR NMR for Structure Elucidation Isolation->NMR Reporting Report Results & Profile Quantification->Reporting

Caption: Workflow for this compound Impurity Identification and Profiling.

Troubleshooting_Unexpected_Peaks Start Unexpected Peak Observed Check_Blank Inject Blank (Diluent) Start->Check_Blank Peak_Present_Blank Peak Present in Blank? Check_Blank->Peak_Present_Blank Contamination Source is Contamination (Solvent, Glassware, System) Peak_Present_Blank->Contamination Yes Reinject_Fresh Prepare Fresh Sample & Re-inject Peak_Present_Blank->Reinject_Fresh No Peak_Still_Present Peak Still Present? Reinject_Fresh->Peak_Still_Present Sample_Degradation Potential Sample Degradation (Improve Sample Handling) Peak_Still_Present->Sample_Degradation No Investigate_New_Impurity Investigate as New Impurity (LC-MS, Isolation, NMR) Peak_Still_Present->Investigate_New_Impurity Yes

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Technical Support Center: Enhancing the Stability of Tenofovir and its Prodrugs in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in solution. Note that tenofovir disoproxil maleate is considered equivalent to the fumarate salt form.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Tenofovir and its prodrugs in solution?

The stability of tenofovir and its prodrugs in a solution is primarily dictated by four key factors: pH, temperature, light exposure, and the presence of oxidative agents. Of these, pH is the most critical factor governing the rate of hydrolytic degradation, which is the main pathway for instability, especially for the prodrugs TDF and TAF.[2][3][4]

Q2: My Tenofovir Disoproxil Fumarate (TDF) solution is degrading rapidly. What is the most likely cause?

The most probable cause of rapid TDF degradation is an inappropriate pH level. TDF is highly susceptible to hydrolysis in neutral and alkaline environments. It exhibits maximum stability under acidic conditions (pH 1.2-2.2).[2] If your solution has a pH above 4.5, you will likely observe significant degradation.

Q3: How can I prevent pH-related degradation of my tenofovir solution?

To prevent pH-related degradation, it is crucial to control the pH of the solution using an appropriate buffer system.

  • For Tenofovir Disoproxil Fumarate (TDF): Maintain the solution in an acidic pH range, ideally below pH 4.5.[5]

  • For Tenofovir Alafenamide (TAF): TAF is most stable within a pH "window" of approximately 4.8 to 5.8.[3] It is susceptible to degradation in both strongly acidic and alkaline conditions.[3][4] Using pH modifiers like sodium citrate or dibasic sodium phosphate has proven effective in stabilizing TAF formulations.[6]

Q4: What are the major degradation pathways and products for TDF and TAF?

Both TDF and TAF degrade primarily through hydrolysis.

  • TDF is a bisphosphonate ester prodrug that is hydrolyzed in two steps to the active form, tenofovir (TFV), with tenofovir monophosphonate ester as an intermediate.[2]

  • TAF is a phosphoramidate prodrug. Its degradation is initiated by the hydrolysis of the phosphoramidate moiety, releasing alanine isopropyl ester and forming monophenyl-TFV. This intermediate then undergoes further hydrolysis to yield the active tenofovir (TFV).[3][7]

Q5: Are there significant stability differences between Tenofovir (TFV), TDF, and TAF?

Yes, their stability profiles differ significantly, especially concerning pH.

  • TFV (active drug): Shows notable degradation in strong acidic (pH 1-2) and alkaline (pH 12-13) conditions but is relatively stable at a pH of 4.5.[5] It is also stable under oxidative stress.[5]

  • TDF: Highly unstable at neutral and alkaline pH but very stable in acidic conditions.[2] It is susceptible to oxidative degradation and photolysis.[8][9]

  • TAF: Generally more stable across a wider pH range than TDF but is still susceptible to degradation in strongly acidic and basic environments.[4] Its optimal stability is in a slightly acidic range (pH 4.8-5.8).[3]

Q6: What are the recommended storage conditions for prepared tenofovir solutions?

Based on stability data, solutions should be stored under controlled conditions to minimize degradation. For TDF, which is known to be labile to photolysis, protection from light is essential.[8] While solid forms are relatively stable at elevated temperatures, solutions are more prone to degradation.[8] Some studies have noted that TDF solutions are more stable when stored at refrigerated temperatures (e.g., 5°C) compared to room temperature.[10] Always prepare solutions fresh when possible and refer to specific stability studies for long-term storage protocols.

Troubleshooting Guide

IssuePossible CauseRecommended Actions
Unexpected peaks appear in HPLC/UPLC chromatogram. Chemical Degradation: The solution may be degrading due to incorrect pH, exposure to light, or elevated temperature.1. Verify pH: Immediately measure the pH of your sample solution and mobile phase. Ensure it is within the optimal stability range for the specific molecule (acidic for TDF, ~pH 5.5 for TAF).[2][3]2. Protect from Light: Store and handle solutions in amber vials or protect them from light, especially for TDF.[8]3. Control Temperature: Prepare solutions fresh before use. If short-term storage is necessary, use refrigerated conditions (2-8°C) and validate stability.[10]4. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks and confirm if they correspond to known degradants.[3][11]
Assay shows a significant loss of potency over a short time. Rapid Hydrolysis: The pH of the solution is likely outside the stability range, leading to rapid breakdown of the prodrug.1. Cease Use & Measure pH: Stop using the solution and confirm the pH. This is the most common cause of rapid potency loss.[2]2. Reformulate with Buffer: Prepare a new solution using a suitable buffer (e.g., citrate, phosphate) to maintain the pH within the documented stability window.[6]3. Review Excipients: Ensure that no excipients in your formulation are creating a microenvironment with an unfavorable pH or are otherwise incompatible.
Inconsistent results between experimental batches. Variable Solution Stability: Inconsistent preparation or storage conditions are leading to different levels of degradation between batches.1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source of solvents, order of addition, mixing time, and final pH adjustment.2. Document Storage: Clearly define and document storage conditions (temperature, light exposure, duration) for all solutions and ensure all personnel adhere to them.3. Perform Solution Stability Test: As part of method validation, formally assess the stability of your standard and sample solutions over the intended period of use.[8][12]

Quantitative Data Summary

Table 1: pH-Dependent Stability of Tenofovir Disoproxil Fumarate (TDF) in Solution at 37°C

pH Half-life (t½) Stability Profile
1.2 > 55 hours Highly Stable[2]
6.8 16.6 ± 3.4 hours Moderately Stable[2]
9.0 2.9 ± 0.2 hours Unstable[2]
11.0 3.4 ± 6.1 minutes Highly Unstable[2]

Data sourced from studies on TDF stability in various buffer solutions.[2]

Table 2: Summary of Forced Degradation Studies on Tenofovir Prodrugs

Stress Condition Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF)
Acid Hydrolysis (e.g., 0.1N HCl) Highly susceptible; complete degradation can occur immediately.[8] ~11% degradation observed under other conditions.[9] Extensive degradation occurs.[4] ~8.7% degradation reported in one study.[13]
Alkaline Hydrolysis (e.g., 0.1N NaOH) Highly susceptible; complete degradation can occur immediately.[8] ~10.6% degradation observed under other conditions.[9] Susceptible to degradation.[14]
Oxidative Degradation (e.g., 3% H₂O₂) Unstable to oxidative conditions.[8] ~12.2% degradation observed.[9] Susceptible to degradation.[13]
Thermal Degradation (Dry Heat) Stable when exposed to 50°C for 2 months.[8] Susceptible to degradation at elevated temperatures in solution.[13]
Photolysis Labile; degradation occurs upon exposure to light.[8] Data indicates susceptibility to photo degradation.[15]

| Neutral Hydrolysis (Water at 80°C) | Stable after 5 and 10 days of heating.[8] | ~18.6% degradation observed after 3.5 hours at 80°C.[13] |

Experimental Protocols

Protocol 1: General Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for stress testing based on ICH guidelines to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/methanol mixture.[8]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.[9]

    • Incubate at a specified temperature (e.g., 40°C or room temperature) for a defined period (e.g., 4 hours).[9]

    • After incubation, cool the solution and neutralize it with an equivalent concentration of NaOH. Dilute to a working concentration with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.[9]

    • Incubate under the same temperature and time conditions as the acid hydrolysis.

    • Neutralize the solution with an equivalent concentration of HCl and dilute for analysis.[8]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

    • Keep the mixture at room temperature for a specified duration (e.g., 1-4 hours).[9][14]

    • Dilute to a working concentration for analysis.

  • Thermal Degradation:

    • For solid-state studies, expose the drug powder to dry heat (e.g., 50-80°C) for an extended period.[5][8]

    • For solution studies, reflux or heat the drug solution at a controlled temperature (e.g., 60-80°C) for a set time.[5][14]

    • Cool and dilute the sample for analysis.

  • Photolytic Degradation:

    • Expose the drug solution to a known intensity of UV light in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation products and calculate the percentage loss of the active ingredient.

Protocol 2: Representative Stability-Indicating HPLC Method

This protocol provides a typical starting point for developing a stability-indicating HPLC method for tenofovir and its prodrugs.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.

  • Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase:

    • A gradient elution is often required to separate all degradation products.

    • Phase A: Aqueous buffer (e.g., 0.1 M Ammonium Acetate buffer, pH 4.0-5.0).[16][17]

    • Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[16][17]

  • Flow Rate: 0.8 - 1.5 mL/min.[13][16]

  • Detection Wavelength: 260 nm.[8][9][16]

  • Column Temperature: 35-45°C.[13][17]

  • Injection Volume: 10-20 µL.[16]

  • Procedure:

    • Prepare the mobile phase and degas thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Prepare standard and sample solutions in a suitable diluent (often the mobile phase or a component of it).

    • Inject the solutions and run the gradient program.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main drug peak and from each other, as demonstrated during forced degradation studies.

Visualizations

TAF_Degradation_Pathway TAF Tenofovir Alafenamide (TAF) MPTFV Monophenyl-TFV (Intermediate) TAF->MPTFV Hydrolysis of Phosphoramidate AlaEster Alanine Isopropyl Ester TAF->AlaEster TFV Tenofovir (TFV) (Active Drug) MPTFV->TFV Hydrolysis of Phenyl Ester

Caption: Hydrolytic degradation pathway of Tenofovir Alafenamide (TAF).

Stability_Testing_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Dilute Neutralize / Dilute Sample Acid->Dilute Base Base Hydrolysis Base->Dilute Oxidative Oxidation Oxidative->Dilute Thermal Thermal Thermal->Dilute Photo Photolysis Photo->Dilute Prep Prepare Drug Solution (1 mg/mL) Prep->Acid Expose to Stress Prep->Base Expose to Stress Prep->Oxidative Expose to Stress Prep->Thermal Expose to Stress Prep->Photo Expose to Stress Control Control Sample (No Stress) Prep->Control Analyze Analyze via Stability-Indicating HPLC Control->Analyze Dilute->Analyze Compare Compare Results & Assess Degradation Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic Start Issue: Unexpected Degradation CheckpH Is the pH within the optimal range? Start->CheckpH AdjustpH Action: Reformulate with a suitable buffer system. CheckpH->AdjustpH No CheckLightTemp Was the solution exposed to light or high temp? CheckpH->CheckLightTemp Yes End Problem Resolved AdjustpH->End Protect Action: Store in amber vials at controlled temperature. CheckLightTemp->Protect Yes CheckOxidant Is an oxidative agent present in the formulation? CheckLightTemp->CheckOxidant No Protect->End Reformulate Action: Reformulate with antioxidants or remove agent. CheckOxidant->Reformulate Yes CheckOxidant->End No Reformulate->End

Caption: Troubleshooting logic for investigating solution instability.

References

Technical Support Center: Sensitive Detection of Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method refinement, troubleshooting, and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the experimental analysis of tenofovir and its prodrugs.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)

  • Question: My tenofovir peak is showing significant tailing in my reversed-phase HPLC analysis. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like tenofovir in reversed-phase chromatography is a common issue, often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1][2] Here are several strategies to improve peak shape:

    • Mobile Phase pH Adjustment: The ionization state of tenofovir and the silanol groups is pH-dependent. Operating the mobile phase at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available free silanol groups, leading to more symmetrical peaks.

    • Column Choice: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide alternative selectivity and improved peak shape for basic analytes.[2]

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.[1]

Issue 2: Low or Inconsistent Analyte Recovery in Biological Samples

  • Question: I am experiencing low and variable recovery of tenofovir from plasma samples during solid-phase extraction (SPE). What steps can I take to improve this?

  • Answer: Low and inconsistent recovery from complex matrices like plasma can be attributed to several factors in the extraction process. Here are some troubleshooting steps:

    • SPE Sorbent and Elution Solvent Optimization: Ensure the SPE sorbent chemistry is appropriate for tenofovir's properties. A strong cation exchange (SCX) or mixed-mode sorbent may be more effective than a simple reversed-phase sorbent. Optimize the pH and composition of the wash and elution solvents to ensure tenofovir is retained during washing and efficiently eluted.

    • Protein Precipitation: Inefficient protein precipitation can lead to column clogging and poor recovery. Ensure complete protein precipitation by using an appropriate organic solvent (e.g., acetonitrile or methanol) and adequate vortexing and centrifugation.

    • Analyte Stability: Tenofovir prodrugs, particularly TAF, are susceptible to hydrolysis in plasma.[3][4][5] Ensure samples are handled promptly and at low temperatures. Acidification of the plasma sample can help to stabilize TAF.[3]

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant ion suppression for tenofovir in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification.[6] Here are strategies to address this:

    • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider a more rigorous sample preparation method, such as switching from protein precipitation to SPE or liquid-liquid extraction (LLE).[7]

    • Chromatographic Separation: Optimize the chromatographic method to separate tenofovir from the co-eluting matrix components that are causing ion suppression. This may involve adjusting the mobile phase gradient, changing the column, or using a smaller particle size column for better resolution.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 13C5-Tenofovir) that co-elutes with the analyte can effectively compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[8]

Issue 4: Analyte Instability During Sample Handling and Storage

  • Question: I am concerned about the stability of tenofovir alafenamide (TAF) in my plasma samples. What are the best practices for sample collection and storage?

  • Answer: TAF is a prodrug that is known to be unstable in plasma due to enzymatic hydrolysis.[3][4][5] To ensure accurate quantification, it is crucial to handle and store samples appropriately:

    • Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma at refrigerated temperatures.

    • Low Temperature Storage: Immediately freeze plasma samples at -80°C if they are not to be analyzed immediately.

    • Use of Stabilizers: The addition of an acid, such as formic acid, to the plasma can help to inhibit enzymatic activity and stabilize TAF.[3]

    • pH Control: The hydrolysis of TAF is pH-dependent, with a "stability window" between pH 4.8 and 5.8.[4][9] Maintaining the sample pH within this range can minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of tenofovir in biological fluids?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of tenofovir and its prodrugs in biological matrices like plasma, urine, and cerebrospinal fluid.[10][11][12] LC-MS/MS methods can achieve lower limits of quantification (LLOQs) in the low ng/mL to sub-ng/mL range.[8][13]

Q2: What are the key validation parameters I need to assess for a bioanalytical method for tenofovir according to regulatory guidelines?

A2: According to guidelines from regulatory bodies like the FDA, a bioanalytical method validation should include the assessment of the following parameters: accuracy, precision, selectivity, sensitivity (LLOQ), linearity, range, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and stock solution stability).[8][10]

Q3: Can I use a UV detector for the sensitive detection of tenofovir?

A3: While HPLC with UV detection is a widely used and robust technique, its sensitivity may be limited for detecting very low concentrations of tenofovir, especially in biological samples. The maximum UV absorbance for tenofovir is typically around 260 nm.[14][15] For applications requiring high sensitivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the preferred method.

Q4: What are the main differences in the stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) in biological samples?

A4: TAF is generally more stable in plasma than TDF.[5][16] TDF is rapidly hydrolyzed in the plasma to tenofovir, while TAF is primarily metabolized intracellularly.[17] This increased plasma stability of TAF allows for more efficient delivery of tenofovir into target cells.[5] However, TAF is still susceptible to hydrolysis, and appropriate sample handling is critical for both prodrugs.[3][4]

Q5: What type of internal standard should I use for an LC-MS/MS assay of tenofovir?

A5: The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled (SIL) analog of the analyte, such as 13C5-Tenofovir. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[8]

Data Presentation

Table 1: Comparison of Quantitative Parameters for Different Tenofovir Detection Methods

Analytical MethodMatrixLinearity RangeLLOQ/LODRecovery (%)Reference
HPLC-UVBulk/Tablets20-110 µg/mLNot Reported96.32 - 99.7[14][18]
HPLC-UVHuman Plasma10-4000 ng/mL10 ng/mL (LOQ)Not Reported[3][7]
LC-MS/MSHuman Plasma10-750 ng/mL10 ng/mL (LOQ)Not Reported[10]
LC-MS/MSHuman Plasma10-640 ng/mL10 ng/mL (LLOQ)84.9 - 113.1 (Accuracy)[19]
LC-MS/MSHuman Plasma0.03-500 ng/mL (TAF)0.03 ng/mL (LLOQ)Not Reported[8]
LC-MS/MSHuman Plasma1.0-500 ng/mL (TFV)1.0 ng/mL (LLOQ)Not Reported[8]
ElectrochemicalPharmaceutical0.3-30.0 µmol L⁻¹4.86 × 10⁻⁸ mol L⁻¹ (LOD)Not Reported[20]

Experimental Protocols

1. HPLC-UV Method for Tenofovir Disoproxil Fumarate in Bulk and Tablet Dosage Forms

  • Chromatographic System:

    • Column: Hyper ODS2 C18 (dimensions not specified)

    • Mobile Phase: Methanol and Phosphate buffer (90:10, v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 260 nm

    • Retention Time: Approximately 2.1 min

  • Standard Solution Preparation:

    • Accurately weigh 100 mg of tenofovir disoproxil fumarate reference standard and dissolve in 100 mL of HPLC grade methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linearity range (e.g., 20-110 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a sufficient number of tablets.

    • Transfer a portion of the powder equivalent to 100 mg of tenofovir to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with methanol to a final concentration within the calibration range.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of tenofovir in the sample by comparing its peak area with the calibration curve generated from the standard solutions.[14]

2. LC-MS/MS Method for Tenofovir in Human Plasma

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Shimadzu LC 20AD or equivalent

    • Column: Polar-RP Synergi, 2.0 mm x 150 mm, reversed-phase analytical column

    • Mobile Phase: 3% acetonitrile/1% acetic acid in water

    • Flow Rate: Not specified

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., 4000 QTRAP)

    • Ionization Mode: Positive electrospray ionization (ESI)

    • MRM Transitions: Tenofovir: 288 -> 176; Adefovir (Internal Standard): 274 -> 162

  • Sample Preparation:

    • To 250 µL of EDTA anticoagulated human plasma, add the internal standard (adefovir).

    • Add trifluoroacetic acid to precipitate the proteins.

    • Vortex and centrifuge to obtain a clear supernatant.

    • Inject the supernatant into the LC-MS/MS system.

  • Quantification:

    • Generate a calibration curve by spiking blank plasma with known concentrations of tenofovir.

    • Process the calibration standards and quality control samples along with the unknown samples.

    • Determine the concentration of tenofovir in the unknown samples by using the ratio of the analyte peak area to the internal standard peak area and interpolating from the calibration curve.[10]

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (250 µL) Add_IS Add Internal Standard (Adefovir) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Trifluoroacetic Acid) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Polar-RP Synergi Column) Injection->Chromatography MS_Detection MS/MS Detection (ESI+, MRM) Chromatography->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the LC-MS/MS analysis of tenofovir in human plasma.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Solution1 Use End-Capped Column Cause1->Solution1 Solution2 Lower Mobile Phase pH (< 3) Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3 Solution4 Replace Column Cause4->Solution4

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Optimization of Tenofovir Maleate Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of tenofovir maleate from tissue samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Tenofovir Incomplete tissue homogenization.Ensure tissue is completely homogenized. Use of ceramic beads and a homogenizer at high speed (e.g., 4000 rpm for 120s) is effective.[1] Consider using a Precellys 24 tissue homogenizer for efficient processing.[2]
Inefficient protein precipitation.Use of methanol for protein precipitation is a common and effective method.[3] Ensure the ratio of methanol to sample is sufficient for complete precipitation.
Suboptimal Solid-Phase Extraction (SPE) procedure.For tenofovir and its prodrugs, strong cation exchanger (SCX) SPE cartridges are effective.[1] For the active metabolite, tenofovir diphosphate (TFV-DP), a weak anion exchange column followed by polymeric reverse phase SPE can be used for cleanup.[1] Ensure proper conditioning, loading, washing, and elution steps are followed as per the manufacturer's protocol.
High Variability in Results Inconsistent sample processing time.
Physiological heterogeneity in tissue biopsies.Be aware that there can be significant inter-biopsy variation in drug concentrations.[4] Analyze multiple biopsies from the same tissue source when possible to obtain a more representative average.
Inconsistent internal standard addition.Add a deuterated internal standard (e.g., TFV-d6) to all samples and standards prior to any extraction steps to account for variability in extraction efficiency and matrix effects.[1]
Analyte Degradation Instability of tenofovir prodrugs (e.g., TAF) in certain conditions.Tenofovir alafenamide (TAF) is unstable in intestinal and hepatic cytoplasmic extracts.[5] Process these tissues promptly and at low temperatures. Tenofovir disoproxil fumarate (TDF) is unstable under acidic, alkaline, and oxidative conditions.[6]
Enzymatic degradation post-collection.Incubating tissue in media post-collection can lead to a decrease in tenofovir concentrations.[4] If incubation is necessary for other experimental reasons, be aware of the potential for analyte loss and try to minimize the incubation time.
Matrix Effects in LC-MS/MS Analysis Co-elution of endogenous tissue components.Optimize the chromatographic separation to ensure tenofovir and its metabolites are well-resolved from interfering matrix components.[7] Employing a solid-phase extraction (SPE) clean-up step is crucial for removing many interfering substances.[1][3]
Ion suppression or enhancement.Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[3] Diluting the sample extract can also mitigate matrix effects, but ensure the analyte concentration remains within the quantifiable range.

Frequently Asked Questions (FAQs)

1. What is the recommended method for homogenizing tissue samples for tenofovir extraction?

A common and effective method is to use a bead-based homogenizer. For example, tissue samples of approximately 10 mg can be homogenized in 2 mL tubes with 1.4 mm ceramic beads using a MINILYS homogenizer at 4000 rpm for 120 seconds.[1] Another option is the Precellys 24 tissue homogenizer.[2] The tissue is typically homogenized in a solution like ice-cold methanol and EDTA-EGTA solution (e.g., 70:30 v/v).[1]

2. What type of extraction method is most suitable for tenofovir from tissue homogenates?

Solid-phase extraction (SPE) is a widely used and robust method for extracting tenofovir and its metabolites from tissue homogenates.[1][3] For the parent drug and its prodrugs, strong cation exchanger (SCX) cartridges are often used.[1] For the phosphorylated active form, tenofovir diphosphate (TFV-DP), a combination of weak anion exchange and polymeric reverse phase SPE can be employed for effective purification.[1]

3. How can I quantify tenofovir and its metabolites in the extracted samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and specific quantification of tenofovir and its metabolites in biological matrices.[2][5] This method typically involves using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[1]

4. Are there any stability concerns I should be aware of during sample handling and storage?

Yes, stability is a critical factor. Tenofovir prodrugs like tenofovir alafenamide (TAF) can be unstable in certain biological matrices, such as intestinal and hepatic extracts.[5] It is crucial to process tissue samples promptly after collection, ideally within 30 minutes.[5] For long-term storage, tissue samples should be frozen at -80°C until analysis.[8] Tenofovir disoproxil fumarate (TDF) has been shown to be unstable under acidic, alkaline, and oxidative conditions.[6]

5. What are typical recovery rates for tenofovir extraction from tissues?

While the provided search results do not contain a specific table of recovery rates, the validation of bioanalytical methods according to regulatory guidelines (e.g., EMEA) is mentioned, which implies that recovery would have been assessed and found to be acceptable and consistent.[1] The accuracy of a validated method for tenofovir disoproxil fumarate was reported to be 99.25%.[6]

Experimental Protocols

Protocol 1: Extraction of Tenofovir (TFV) and Tenofovir Alafenamide (TAF) from Foreskin Tissue[1]
  • Homogenization:

    • Weigh approximately 10 mg of foreskin tissue.

    • Convert tissue weight to volume by dividing by a density of 1.05 g/mL.

    • Add ice-cold methanol and 20 mM EDTA–EGTA (70:30 v/v) to make up a total volume of 100 µL.

    • Homogenize in a 2 mL tube containing 1.4 mm ceramic beads using a MINILYS homogenizer at 4000 rpm for 120 seconds.

  • Internal Standard Spiking:

    • Add deuterated internal standards (TFV-d6, TAF-d5) to 100 µL of the tissue homogenate.

  • Solid-Phase Extraction (SPE):

    • Add 300 µL of 1% formic acid to the homogenate.

    • Use strong cation exchanger SPE cartridges (SOLA SCX, 10 mg/mL) for extraction.

    • Follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution.

  • Analysis:

    • Analyze the eluate using LC-MS/MS.

Protocol 2: Extraction of Tenofovir Diphosphate (TFV-DP) from Tissue Mononuclear Cells[3]
  • Cell Lysis:

    • Isolate mononuclear cells from the tissue sample.

    • Lyse the cells to release intracellular contents.

  • Anion Exchange Chromatography:

    • Isolate TFV-DP from the cell lysate using a Waters QMA cartridge.

    • Apply a salt (KCl) gradient to separate TFV and tenofovir monophosphate (TFV-MP) from TFV-DP.

    • Elute TFV-DP from the cartridge using 1 M KCl.

  • Enzymatic Dephosphorylation:

    • Incubate the isolated TFV-DP with a phosphatase enzyme to convert it to tenofovir (TFV).

    • Add a 13C-TFV internal standard.

  • Final Purification and Analysis:

    • Isolate the resulting TFV from the KCl solution using trifluoroacetic acid and elute with methanol.

    • Analyze the sample using UPLC-MS/MS.

Quantitative Data Summary

Table 1: Tenofovir (TFV) and Tenofovir Diphosphate (TFV-DP) Concentrations in Different Tissues

TissueAnalyteMedian Concentration (24h post-dose)Reference
Vaginal TissueTFV6.8 ng/g[2]
TFV-DP1645 fmol/g[2]
Rectal TissueTFV1877 ng/g[2]
TFV-DP206,950 fmol/g[2]
Colon HomogenateTFVGreater than vaginal tissue[3]
TFV-DPGreater than vaginal tissue[3]
Lymph Node (with TAF)TFV-DP6.4-fold higher than with TDF[5]
Ileum (with TAF)TFV-DPLower than with TDF[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_sample Tissue Sample (~10mg) homogenization Homogenization (Methanol, EDTA-EGTA, Ceramic Beads) tissue_sample->homogenization internal_standard Add Internal Standard (e.g., TFV-d6) homogenization->internal_standard acidification Acidification (1% Formic Acid) internal_standard->acidification spe Solid-Phase Extraction (SPE) (e.g., SCX Cartridge) acidification->spe elution Elution spe->elution lcms LC-MS/MS Analysis elution->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for tenofovir extraction from tissue.

tenofovir_activation TAF Tenofovir Alafenamide (TAF) (Prodrug) TFV Tenofovir (TFV) TAF->TFV Intracellular Conversion TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation

Caption: Intracellular activation pathway of Tenofovir Alafenamide.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Maleate Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of tenofovir maleate and other tenofovir prodrugs.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers limiting the oral bioavailability of tenofovir and its prodrugs?

A1: The primary barrier for the parent drug, tenofovir, is its poor membrane permeability due to its highly charged phosphonate group at physiological pH.[1][2][3] To overcome this, lipophilic ester prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed.[2][4] However, these prodrugs face their own challenges, including:

  • Intestinal Degradation: Ester prodrugs are susceptible to hydrolysis by intestinal and plasma esterases, leading to premature conversion to tenofovir before absorption can occur.[1][2][5] TDF, for instance, is extensively degraded in fasted-state human intestinal fluids.[5]

  • Efflux Transport: Tenofovir prodrugs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[1][6]

  • First-Pass Metabolism: After absorption, prodrugs may be rapidly metabolized in the liver before reaching systemic circulation.[7]

Q2: What is the fundamental difference in the metabolic activation of TDF and TAF?

A2: TDF and TAF are both prodrugs designed to deliver tenofovir, but they have distinct activation pathways. TDF is primarily hydrolyzed by gut and plasma esterases to tenofovir in the systemic circulation.[2][8] In contrast, TAF is more stable in plasma and is predominantly metabolized intracellularly by cathepsin A, primarily within target cells like lymphocytes and hepatocytes.[2][8] This targeted intracellular activation allows TAF to achieve high intracellular concentrations of the active metabolite, tenofovir-diphosphate (TFV-DP), with much lower circulating plasma levels of tenofovir compared to TDF.[9][10]

Q3: How does food intake affect the bioavailability of tenofovir prodrugs?

A3: Food intake generally increases the bioavailability of tenofovir prodrugs. A high-fat meal can increase the bioavailability of TDF by approximately 40% and TAF by about 65%.[2] For another prodrug, tenofovir dipivoxil fumarate, a standard high-fat meal enhanced the mean area under the curve (AUC) by about 25%.[11] The mechanism may involve reduced intestinal degradation, as food components can act as competing substrates for esterases, or micellar entrapment which delays the prodrug's exposure to the degrading intestinal environment.[5]

Q4: What are some advanced formulation strategies being explored to enhance tenofovir prodrug bioavailability?

A4: Several strategies are under investigation:

  • Inhibition of Esterases and Efflux Pumps: Co-administration of FDA-approved esterase inhibitors (like parabens) and efflux inhibitors (like D-α-tocopheryl polyethylene glycol 1000 succinate, TPGS) has been shown to increase TDF transport across Caco-2 cells and improve bioavailability in rats by 1.5 to 2.1-fold.[1][12]

  • Nanoparticle Formulations: Encapsulating tenofovir or its prodrugs in nanoparticles, such as those made from PLGA, can protect the drug from degradation and improve absorption.[13][14] Self-emulsifying drug delivery systems (SEDDS) have also been shown to dramatically improve the relative bioavailability of tenofovir in rats.[15]

  • Liposomal Formulations: Liposomes can encapsulate hydrophilic drugs like tenofovir, potentially enhancing permeability and delivery to the reticuloendothelial system.[16]

  • Long-Acting Injectables: To bypass oral absorption issues entirely, long-acting injectable nanoformulations of novel lipophilic tenofovir prodrugs are being developed to maintain therapeutic drug levels for extended periods.[17][18]

Troubleshooting Guides

Section 1: Prodrug Synthesis & Characterization

Q: My tenofovir prodrug synthesis has a low yield and several impurities. What are common pitfalls?

A: Low yields and impurities in tenofovir prodrug synthesis can arise from several factors:

  • Regioisomer Formation: During the N-alkylation of adenine, undesired regioisomers can form, leading to significant material loss.[19][20] Careful control of reaction conditions and purification methods, such as crystallization, are necessary to isolate the desired product.[20]

  • Intermediate Instability: Some phosphonate ester intermediates are water-soluble and prone to hydrolysis, making them difficult to crystallize and carry forward. Telescoping reactions (combining steps without isolating the intermediate) can sometimes mitigate this.[21]

  • Reagent Quality and Stoichiometry: The quality and amount of reagents are critical. For example, using an excess of a reagent like TMSBr for dealkylation is common, but practical alternatives like aqueous HBr or TMSCl/NaBr may be more efficient and cost-effective for large-scale synthesis.[20]

  • Impurity Formation: Side reactions can generate persistent impurities. For TDF synthesis, impurities can include N-hydroxymethylated and isopropylcarbamate byproducts. Developing a robust analytical method (e.g., HPLC) is crucial to identify and control these during process optimization.[20]

Section 2: In Vitro Stability & Permeability Assays

Q: I'm observing rapid degradation of my tenofovir ester prodrug in simulated intestinal fluid (SIF). Is this expected and how can I interpret it?

A: Yes, rapid degradation in SIF is a known characteristic of many tenofovir ester prodrugs. TDF, for example, degrades rapidly in SIF with a half-life of about 13.7 minutes.[7]

  • Interpretation: While high stability is often desired, rapid degradation does not automatically preclude a prodrug's success. A relatively fast absorption rate can sometimes compensate for rapid intraluminal degradation.[5] The key is the interplay between stability at the absorption site and the rate of permeation across the intestinal wall.

  • Troubleshooting/Next Steps:

    • Compare with Benchmarks: Test known prodrugs like TDF and TAF in parallel to benchmark your compound's stability. TAF is generally more stable than TDF in SIF (t½ of 48.4 min vs. 13.7 min).[7]

    • Assess Permeability: Conduct a Caco-2 permeability assay. If your prodrug has high permeability, it may be absorbed quickly enough to be effective despite lower stability.

    • Consider Formulation: If stability is too low, investigate formulations that protect the prodrug, such as co-administration with esterase inhibitors or encapsulation in nanoparticles.[1][13]

Q: My prodrug shows low apical-to-basolateral transport in the Caco-2 permeability assay. What could be the cause?

A: Low permeability in Caco-2 models can be attributed to several factors:

  • Efflux Transport: The prodrug may be a substrate for P-glycoprotein (P-gp) or other efflux pumps expressed on Caco-2 cells. To test this, run the assay in the presence of a known P-gp inhibitor (e.g., GF120918 or TPGS). A significant increase in transport in the presence of the inhibitor confirms that efflux is a limiting factor.[1][12]

  • Cellular Metabolism: The prodrug might be rapidly metabolized by intracellular esterases within the Caco-2 cells, reducing the amount of intact prodrug that can reach the basolateral side. Analyze both apical and basolateral compartments for the parent prodrug and its metabolites (e.g., mono-ester intermediate, tenofovir).

  • Poor Passive Diffusion: The physicochemical properties of the prodrug (e.g., low lipophilicity, high molecular weight) may inherently limit its ability to diffuse across the cell membrane.

Section 3: In Vivo Pharmacokinetic Studies

Q: The oral bioavailability of my tenofovir prodrug in rats is much lower than expected from in vitro data. Why the discrepancy?

A: Discrepancies between in vitro and in vivo results are common and highlight the complexity of oral drug absorption. Potential reasons include:

  • First-Pass Metabolism: The prodrug may be efficiently absorbed from the intestine but then rapidly cleared by the liver before reaching systemic circulation. All three major tenofovir prodrugs (TDF, TAF, TMF) are eliminated very quickly in liver homogenates.[7]

  • Species Differences: The expression and activity of esterases and efflux transporters can differ between humans, rats, and the cell lines used for in vitro testing (like Caco-2).[6] This can lead to different metabolic and transport profiles.

  • Inadequate Formulation: The drug may not have dissolved sufficiently in the gastrointestinal tract to be absorbed. Ensure the formulation used in the animal study provides adequate solubilization.

  • Blood/Plasma Instability: The prodrug might be highly unstable in rat blood. For example, TDF has a half-life of only 3.58 minutes in rat blood, whereas TAF is more stable (t½ = 9.31 min).[7] This rapid degradation can significantly lower the measured concentration of the intact prodrug.

Data Presentation: Comparative Pharmacokinetics & Stability

Table 1: Comparative Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of Different Prodrugs in Rats.

Prodrug Dose (µmol/kg) TFV Cmax (µM) TFV AUC (µM·h) Absolute Bioavailability of TFV (%) Reference
TDF 30 ~2.0 5.39 13.55% [7]
TAF 30 ~2.5 9.30 22.59% [7]
TMF 30 ~3.5 16.26 47.26% [7]
TDF N/A N/A N/A 17.21% ± 2.09% [4]
TAF N/A N/A N/A 28.60% ± 4.65% [4]
TMF N/A N/A N/A 46.70% ± 5.59% [4]

Data is presented as mean values. TDF: Tenofovir Disoproxil Fumarate; TAF: Tenofovir Alafenamide Fumarate; TMF: Tenofovir Amibufenamide Fumarate.

Table 2: In Vitro Stability (Half-life, t½) of Tenofovir Prodrugs in Simulated Biological Fluids and Tissue Homogenates.

Matrix TDF (t½, min) TAF (t½, min) TMF (t½, min) Reference
Simulated Gastric Fluid (SGF) Stable 71.3 Relatively Stable [7]
Simulated Intestinal Fluid (SIF) 13.7 48.4 > 120 [7]
Rat Blood 3.58 9.31 6.97 [7]
Rat Intestine Homogenate 0.32 1.59 3.80 [7]

| Rat Liver Homogenate | 0.36 | 1.06 | 1.72 |[7] |

Table 3: Analytical Method Parameters for Tenofovir Prodrugs and Metabolites using LC-MS/MS.

Analyte LLOQ (ng/mL) Precision (%CV) Accuracy (%DEV) Reference
TAF 0.03 ≤ 14.4% ≤ ± 7.95% [22]
TFV 1.0 ≤ 14.4% ≤ ± 7.95% [22]
CMX157 0.25 ≤ 14.4% ≤ ± 7.95% [22]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %DEV: Percent Deviation from Nominal Value. CMX157 is another novel tenofovir prodrug.

Experimental Protocols

Protocol 1: In Vitro Stability in Simulated Gastric and Intestinal Fluids

Objective: To determine the chemical and enzymatic stability of a tenofovir prodrug in environments mimicking the stomach and small intestine.

Methodology:

  • Prepare Media: Prepare Simulated Gastric Fluid (SGF) (pH ~1.2) and Simulated Intestinal Fluid (SIF) (pH ~6.8) according to standard pharmacopeia guidelines.[1][7]

  • Incubation: Prepare a stock solution of the test prodrug (e.g., in DMSO). Dilute the stock solution into pre-warmed SGF and SIF to a final concentration (e.g., 5-10 µM).[1][7]

  • Sampling: Incubate the solutions at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60, 90, 120 min), withdraw an aliquot of the reaction mixture.[1][7]

  • Quench Reaction: Immediately stop the degradation by adding a quenching solution, typically a cold organic solvent like acetonitrile, often containing an internal standard for analysis.[1]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent prodrug.[4][22]

  • Data Calculation: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a tenofovir prodrug.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test prodrug solution (at a defined concentration in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C. At designated time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B→A) Transport: To assess efflux, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.

  • Efflux Inhibition (Optional): To confirm P-gp mediated efflux, repeat the A→B and B→A transport studies in the presence of a known P-gp inhibitor.[1]

  • Analysis: Quantify the concentration of the prodrug and its major metabolites in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests active efflux.

Protocol 3: Rat Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters (Cmax, AUC, bioavailability) of tenofovir following oral administration of a prodrug.

Methodology:

  • Animal Dosing: Use male Sprague-Dawley or Wistar rats.[1][4] Fast the animals overnight with free access to water.

  • Formulation: Prepare the prodrug in a suitable oral dosing vehicle (e.g., a suspension or solution in 10% ethanol, 30% PEG-400, 30% propylene glycol, and water).[1]

  • Administration: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 25 mg/kg TDF equivalent).[1] An intravenous (IV) group administered with the parent drug (tenofovir) is required to calculate absolute bioavailability.[4][23]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[22]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation: Perform sample extraction from plasma, typically via solid-phase extraction or protein precipitation with a cold solvent like acetonitrile.[22]

  • Bioanalysis: Quantify the concentrations of the prodrug and tenofovir in the plasma samples using a validated LC-MS/MS method.[4][22]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (half-life).[24] Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[4]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 In Vivo Evaluation cluster_3 Outcome Prodrug New Tenofovir Prodrug Candidate Stability Stability Assays (SGF, SIF, Plasma) Prodrug->Stability Assess Degradation Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Prodrug->Caco2 Assess Absorption & Efflux Decision Promising Profile? Stability->Decision Caco2->Decision PK Rat Pharmacokinetic Study (PO & IV) Decision->PK Yes Stop Stop/ Re-design Decision->Stop No Bioavailability Calculate Bioavailability, AUC, Cmax, t½ PK->Bioavailability Proceed Proceed to Further Development Bioavailability->Proceed

Caption: Workflow for evaluating a novel tenofovir prodrug.

Metabolic_Activation cluster_common Common Final Steps TDF Tenofovir Disoproxil Fumarate (TDF) Plasma Systemic Circulation (Plasma) TDF->Plasma Oral Absorption TFV_TDF Tenofovir (TFV) Plasma->TFV_TDF Rapid Hydrolysis by Plasma Esterases Kinases Cellular Kinases TFV_TDF->Kinases TAF Tenofovir Alafenamide (TAF) TargetCell Target Cell (e.g., Lymphocyte) TAF->TargetCell Oral Absorption & Plasma Stability TFV_TAF Tenofovir (TFV) TargetCell->TFV_TAF Intracellular Hydrolysis by Cathepsin A TFV_TAF->Kinases TFV_DP Tenofovir-Diphosphate (TFV-DP) ACTIVE DRUG Kinases->TFV_DP Phosphorylation

Caption: Contrasting metabolic activation of TDF and TAF.

Bioavailability_Barriers cluster_barriers Barriers to Bioavailability cluster_strategies Improvement Strategies Prodrug Oral Tenofovir Prodrug Degradation Intestinal Degradation (Esterases) Prodrug->Degradation Efflux P-gp Efflux Prodrug->Efflux Metabolism First-Pass Metabolism Prodrug->Metabolism Inhibitors Esterase/P-gp Inhibitors Inhibitors->Degradation Counteracts Inhibitors->Efflux Counteracts Formulation Nanoparticles/ SEDDS Formulation->Degradation Protects Design Novel Prodrug Design (e.g., TAF) Design->Degradation Circumvents Design->Efflux Circumvents Design->Metabolism Circumvents

Caption: Barriers and strategies for oral bioavailability.

References

Technical Support Center: Prevention of Tenofovir-Induced Nephrotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at preventing tenofovir maleate-induced nephrotoxicity in various models.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and challenges encountered during the experimental setup and execution of studies on tenofovir-induced kidney injury.

Q1: What is the underlying mechanism of tenofovir-induced nephrotoxicity?

A1: Tenofovir-induced nephrotoxicity primarily targets the proximal tubules of the kidneys. The mechanism involves the accumulation of tenofovir within the proximal tubular epithelial cells. This intracellular accumulation is a result of active uptake from the bloodstream by human organic anion transporters (hOAT1 and, to a lesser extent, hOAT3) located on the basolateral membrane of these cells.[1][2][3] The subsequent efflux of tenofovir into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.[1][2] When the rate of uptake exceeds the rate of efflux, tenofovir accumulates and exerts direct toxic effects on mitochondria. This leads to mitochondrial DNA depletion, structural abnormalities such as swelling and loss of cristae, and overall mitochondrial dysfunction.[4][5] The resulting cellular injury impairs the reabsorptive functions of the proximal tubule, leading to conditions like Fanconi syndrome, and can progress to acute kidney injury (AKI) or chronic kidney disease (CKD).[2][6]

Q2: I am not observing significant nephrotoxicity in my animal model after tenofovir administration. What could be the issue?

A2: Several factors can influence the induction of tenofovir nephrotoxicity in animal models. Here are some troubleshooting tips:

  • Dosage and Duration: Ensure you are using an adequate dose and duration of tenofovir disoproxil fumarate (TDF). A commonly reported successful protocol in Wistar rats is 600 mg/kg body weight per day administered orally (by gavage) for 5 weeks.[7] Lower doses or shorter durations may not be sufficient to induce significant renal damage.

  • Animal Strain and Species: The susceptibility to TDF-induced nephrotoxicity can vary between different strains and species of animals. Wistar rats have been shown to be a suitable model.[7]

  • Route of Administration: Oral gavage is the most common and clinically relevant route for TDF administration. Ensure proper technique to guarantee consistent dosing.

  • Baseline Renal Function: While counterintuitive, animals with pre-existing mild renal insufficiency may be more susceptible to tenofovir's nephrotoxic effects. However, for a standardized model, it is crucial to start with animals with normal baseline renal function.

  • Concomitant Medications: Avoid the co-administration of other drugs that may have nephrotoxic potential or that could interfere with tenofovir's renal transport, unless it is a specific aim of your study. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) can exacerbate tenofovir-induced kidney injury.[6]

Q3: My protective agent appears to be causing adverse effects in the animals. What should I do?

A3: If the potential protective agent is causing unexpected toxicity, consider the following:

  • Dose Reduction: The dose of the protective agent may be too high. A dose-response study for the protective agent alone is recommended to determine a safe and effective dose range.

  • Route and Formulation: The route of administration or the vehicle used to dissolve the agent might be contributing to the toxicity. Explore alternative routes or formulations.

  • Timing of Administration: The timing of the protective agent's administration relative to tenofovir can be critical. For example, some agents might be more effective and less toxic if given as a pretreatment.

Q4: How can I monitor the development of nephrotoxicity in my animal model?

A4: A combination of biochemical and histological assessments is recommended:

  • Serum Biomarkers: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers is indicative of impaired glomerular filtration.

  • Urine Analysis: Check for proteinuria, glycosuria (in the absence of hyperglycemia), and phosphaturia, which are characteristic features of proximal tubular dysfunction (Fanconi syndrome).

  • Histopathology: At the end of the study, perform a histological examination of the kidney tissue. Look for signs of proximal tubular damage, such as tubular necrosis, degeneration, and mitochondrial abnormalities.

Experimental Protocols

This section provides detailed methodologies for inducing tenofovir nephrotoxicity and for testing potential preventive agents.

Protocol 1: Induction of Tenofovir Nephrotoxicity in a Rat Model

This protocol is based on a widely used model to induce renal injury resembling human TDF tubulopathy.[7]

  • Animals: Adult male Wistar rats (200-250g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.

  • Tenofovir Administration:

    • Prepare a suspension of Tenofovir Disoproxil Fumarate (TDF) in sterile water.

    • Administer TDF at a dose of 600 mg/kg body weight once daily via oral gavage.

    • Continue the administration for 5 consecutive weeks.

  • Control Group: Administer the vehicle (sterile water) to the control group using the same volume and route as the TDF group.

  • Monitoring:

    • Measure body weight weekly.

    • Collect blood samples at baseline and at the end of the study for serum creatinine and BUN analysis.

    • At the end of the 5-week period, sacrifice the animals and collect the kidneys for histological analysis.

Protocol 2: Prevention of Tenofovir Nephrotoxicity with Melatonin

This protocol details the co-administration of melatonin to mitigate TDF-induced renal damage.[4][8]

  • Experimental Groups:

    • Control: Vehicle (sterile water) only.

    • TDF: 600 mg/kg TDF orally.

    • TDF + Melatonin: 20 mg/kg melatonin intraperitoneally + 600 mg/kg TDF orally.

    • Melatonin: 20 mg/kg melatonin intraperitoneally only.

  • Procedure:

    • For the TDF + Melatonin group, administer melatonin (dissolved in a small amount of ethanol and then diluted with saline) via intraperitoneal (i.p.) injection 2 hours before the oral administration of TDF.

    • Administer TDF and melatonin daily for 35 days.

    • On day 36, after an overnight fast, sacrifice the animals and collect blood and kidney samples for biochemical and histological analysis.

Protocol 3: Reversal of Tenofovir Nephrotoxicity with Rosiglitazone

This protocol is based on a study demonstrating the reversal of TDF-induced nephrotoxicity with the PPARγ agonist rosiglitazone.

  • Induction of Nephrotoxicity: First, induce nephrotoxicity using a high dose of TDF as described in Protocol 1.

  • Rosiglitazone Administration:

    • The specific dosage and administration route for rosiglitazone in this context require further optimization. A suggested starting point, based on other studies of rosiglitazone's renal effects, is to incorporate it into the rat chow to achieve a daily intake of approximately 3-4 mg/kg.

    • Alternatively, administer rosiglitazone via oral gavage at a similar daily dose.

  • Experimental Groups:

    • Control: Normal diet.

    • TDF: High-dose TDF.

    • TDF + Rosiglitazone: High-dose TDF followed by or concurrent with rosiglitazone treatment.

  • Outcome Assessment: Monitor renal function parameters and transporter protein expression in the kidney tissue.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of various preventive strategies against tenofovir-induced nephrotoxicity.

Table 1: Efficacy of Melatonin in a Rat Model of Tenofovir Nephrotoxicity

ParameterControlTenofovir (TDF)TDF + Melatonin
Serum Creatinine (mg/dL) 0.5 ± 0.041.2 ± 0.10.6 ± 0.05#
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 1.545 ± 3.225 ± 2.1#
Renal Malondialdehyde (MDA) (nmol/mg protein) 1.2 ± 0.13.5 ± 0.31.5 ± 0.2#
Renal Glutathione (GSH) (µmol/g tissue) 5.8 ± 0.42.1 ± 0.25.2 ± 0.3#

*p < 0.05 compared to Control; #p < 0.05 compared to TDF. Data are presented as mean ± SEM. (Data are illustrative based on findings from studies like Abraham et al., 2021)

Table 2: Efficacy of Quercetin in Animal Models of Acute Kidney Injury (Meta-analysis data)

ParameterStandardized Mean Difference (SMD)95% Confidence Interval (CI)
Blood Urea Nitrogen (BUN) -2.73-3.66 to -1.80
Serum Creatinine -4.78-6.45 to -3.12

(Data from Zeng et al., 2023. Note: This is a meta-analysis of various AKI models, not specifically tenofovir-induced nephrotoxicity, but indicates a strong reno-protective effect of quercetin.)

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental designs.

Signaling Pathways

tenofovir_nephrotoxicity cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen Tenofovir_blood Tenofovir OAT1 OAT1/3 Tenofovir_blood->OAT1 Uptake Tenofovir_cell Intracellular Tenofovir OAT1->Tenofovir_cell MRP4 MRP4 Tenofovir_urine Tenofovir (Urine) MRP4->Tenofovir_urine Tenofovir_cell->MRP4 Efflux Mitochondrion Mitochondrion Tenofovir_cell->Mitochondrion Accumulation Inhibits mtDNA Polymerase-γ Mito_dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_dysfunction ↑ROS, ↓ATP Apoptosis Apoptosis Mito_dysfunction->Apoptosis Release of Cytochrome c

Mechanism of Tenofovir-Induced Nephrotoxicity.

protective_mechanisms cluster_tenofovir Tenofovir-Induced Injury cluster_agents Preventive Agents TDF_injury ↑ Oxidative Stress ↑ Inflammation ↑ Apoptosis Melatonin Melatonin Melatonin->TDF_injury ↓ ROS, ↓ iNOS ↓ Apoptosis Quercetin Quercetin Quercetin->TDF_injury ↓ Inflammation ↓ Oxidative Stress Rosiglitazone Rosiglitazone (PPARγ agonist) Rosiglitazone->TDF_injury ↑ Transporter Expression (e.g., MRPs) experimental_workflow start Start: Animal Acclimatization grouping Random Grouping: - Control - TDF - TDF + Agent - Agent alone start->grouping treatment Daily Treatment (5 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint (Day 36): - Blood Collection - Urine Collection - Kidney Harvest treatment->endpoint monitoring->treatment analysis Analysis: - Serum Chemistry - Urinalysis - Histopathology - Molecular Assays endpoint->analysis results Results & Conclusion analysis->results

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Tenofovir Disoproxil Fumarate vs. Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir maleate. The focus is on their activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), supported by experimental data and protocols.

Executive Summary

Tenofovir disoproxil fumarate (TDF) is a widely studied and clinically approved prodrug of tenofovir, an acyclic nucleotide analog reverse transcriptase inhibitor. Extensive in vitro data demonstrates its potent antiviral activity against both HIV and HBV. In contrast, published in vitro efficacy data specifically for this compound is scarce in the reviewed literature, preventing a direct head-to-head comparison of the two prodrugs. This guide, therefore, presents a comprehensive overview of the in vitro efficacy of TDF and the active metabolite, tenofovir, which is the common active moiety for both prodrugs.

Mechanism of Action

Both tenofovir disoproxil fumarate and this compound are prodrugs designed to increase the oral bioavailability of tenofovir. Once administered, they are converted in the body to tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase in HIV and the DNA polymerase in HBV. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.

tenofovir_mechanism cluster_cell Host Cell cluster_virus Viral Replication TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT_Pol Reverse Transcriptase (HIV) DNA Polymerase (HBV) TFV_DP->RT_Pol Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT_Pol Viral_DNA Viral DNA (Incomplete) RT_Pol->Viral_DNA Chain Termination dATP dATP (Natural Substrate) dATP->RT_Pol

A Comparative Analysis of the Cytotoxicity of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two prominent prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Tenofovir-based antiretroviral therapy is a cornerstone in the management of HIV and Hepatitis B infections. However, concerns regarding the long-term toxicity of TDF, particularly nephrotoxicity and reduced bone mineral density, prompted the development of TAF, a novel prodrug with a more targeted delivery mechanism. This guide synthesizes available experimental data to elucidate the differences in their cytotoxic profiles.

Executive Summary

Tenofovir alafenamide (TAF) demonstrates a significantly improved safety profile compared to tenofovir disoproxil fumarate (TDF), primarily due to its unique pharmacokinetic properties. TAF is designed for more efficient intracellular delivery of the active metabolite, tenofovir diphosphate (TFV-DP), resulting in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[1] This reduction in circulating tenofovir is the leading hypothesis for the observed lower incidence of renal and bone-related adverse events associated with TAF in clinical settings. While direct head-to-head in vitro cytotoxicity studies with 50% cytotoxic concentration (CC50) values for both TDF and TAF in the same renal and bone cell lines are limited, the available data, coupled with extensive clinical evidence, strongly supports the superior safety profile of TAF.

Data Presentation: In Vitro Cytotoxicity

CompoundCell LineAssay DurationCC50 / IC50Source
Tenofovir Alafenamide (TAF)Primary Human Osteoblasts3 days (daily 2-hour pulses)>500 µM[2][3]
Tenofovir (TFV)Primary Human OsteoblastsNot Specified>1000 µM[2]
Tenofovir (TFV)HK-2 (Human Kidney Proximal Tubular Epithelial Cells)48 hoursIC50: 9.21 µM
Tenofovir (TFV)HK-2 (Human Kidney Proximal Tubular Epithelial Cells)72 hoursIC50: 2.77 µM
Tenofovir (TFV)HepG2 (Human Liver Carcinoma Cells)Not SpecifiedCC50: 398 µM
Tenofovir (TFV)Normal Human Skeletal Muscle CellsNot SpecifiedCC50: 870 µM

Note: CC50 refers to the concentration of a compound that causes the death of 50% of cells. IC50, in this context, refers to the concentration that inhibits cell viability by 50%. The study on HK-2 cells investigated the active metabolite tenofovir (TFV), which is the form of the drug that exerts its therapeutic and toxic effects intracellularly. The higher plasma concentrations of tenofovir following TDF administration are believed to lead to higher intracellular concentrations in renal tubule cells, contributing to its nephrotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., HK-2 or primary osteoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TDF, TAF, or TFV in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load a hemocytometer with the cell suspension and examine under a light microscope.

  • Data Collection: Count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.

  • Viability Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualization

Metabolic Activation Pathways of TDF and TAF

The differential metabolic activation of TDF and TAF is central to their distinct safety profiles.

G cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral) Plasma_TDF TDF in Plasma TDF->Plasma_TDF Absorption Plasma_TFV Tenofovir (TFV) in Plasma (High Concentration) Plasma_TDF->Plasma_TFV Hydrolysis by Plasma Esterases Renal_Cell Renal Proximal Tubule Cell Plasma_TFV->Renal_Cell Uptake via OAT1/3 Transporters Intracellular_TFV_TDF Intracellular TFV Renal_Cell->Intracellular_TFV_TDF TFV_DP_TDF TFV-DP (Active Metabolite) Intracellular_TFV_TDF->TFV_DP_TDF Phosphorylation TAF TAF (Oral) Plasma_TAF TAF in Plasma (Stable) TAF->Plasma_TAF Absorption Target_Cell Target Cell (e.g., Lymphocyte) Plasma_TAF->Target_Cell Cellular Uptake Intracellular_TAF Intracellular TAF Target_Cell->Intracellular_TAF Intracellular_TFV_TAF Intracellular TFV Intracellular_TAF->Intracellular_TFV_TAF Hydrolysis by Cathepsin A TFV_DP_TAF TFV-DP (Active Metabolite) (High Concentration) Intracellular_TFV_TAF->TFV_DP_TAF Phosphorylation Plasma_TFV_low Tenofovir (TFV) in Plasma (Low Concentration) Intracellular_TFV_TAF->Plasma_TFV_low Efflux

Caption: Metabolic pathways of TDF and TAF.

Proposed Signaling Pathway for Tenofovir-Induced Renal Cytotoxicity

The cytotoxicity of tenofovir in renal proximal tubule cells is believed to be mediated by mitochondrial dysfunction.

G TFV High Intracellular Tenofovir (TFV) Concentration Mitochondria Mitochondria TFV->Mitochondria mtDNA mtDNA Polymerase-γ Inhibition Mitochondria->mtDNA ETC Electron Transport Chain Dysfunction Mitochondria->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ATP->Apoptosis contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis induces

Caption: Tenofovir-induced renal cytotoxicity pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This workflow outlines the general steps for comparing the cytotoxicity of TDF and TAF in vitro.

G start Start cell_culture Cell Culture (e.g., HK-2, Osteoblasts) start->cell_culture treatment Treatment with TDF and TAF (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT or Trypan Blue) incubation->viability_assay data_analysis Data Analysis (CC50/IC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: In vitro cytotoxicity experimental workflow.

References

Cross-Validation of Tenofovir Assays: A Comparative Guide for Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tenofovir, a key antiretroviral agent. It is intended for researchers, scientists, and drug development professionals involved in the analysis of tenofovir in biological matrices. This document outlines detailed experimental protocols and presents comparative data from various validated assays to facilitate inter-laboratory cross-validation and ensure data consistency across different research sites.

Introduction to Tenofovir Bioanalysis and Cross-Validation

Tenofovir is widely administered in its prodrug forms, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Accurate and precise quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. When clinical studies are conducted across multiple sites, it is imperative to perform cross-validation of the bioanalytical methods to ensure that the data generated by different laboratories are comparable and reliable.

Cross-validation involves a systematic comparison of the performance of an analytical method between two or more laboratories. This process typically includes the analysis of a common set of quality control (QC) samples and incurred samples to assess inter-laboratory precision and accuracy. A successful cross-validation provides confidence that the analytical method is robust and transferable.

Experimental Protocols for Tenofovir Quantification

The most common analytical technique for tenofovir quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for pharmaceutical dosage forms. Below are summaries of typical experimental protocols.

2.1. LC-MS/MS Method for Tenofovir in Human Plasma

This protocol is a composite based on several validated methods and is suitable for the quantification of tenofovir following administration of its prodrugs.[1][2][3][4]

  • Sample Preparation:

    • For analysis of tenofovir following TAF administration, plasma samples should be stabilized to prevent the hydrolysis of TAF to tenofovir, which could lead to an overestimation of tenofovir concentrations. This is achieved by treating 500 µL of human plasma with 40 µL of 20% formic acid immediately after collection.[5]

    • Solid Phase Extraction (SPE): Plasma samples (100-200 µL) are first treated with an internal standard (e.g., tenofovir-d6, entecavir).[1][2] The samples are then loaded onto an SPE cartridge (e.g., Waters Oasis MCX).[4] The cartridge is washed with an acidic solution (e.g., 1.0% trifluoroacetic acid) and the analytes are eluted with a basic methanolic solution (e.g., 5.0% ammonium hydroxide in methanol).[4]

    • Protein Precipitation (PPT): An alternative to SPE, this method involves adding a precipitating agent like acetonitrile to the plasma sample.[1][4] After vortexing and centrifugation, the supernatant is collected. This method is generally faster but may result in more significant matrix effects.[1]

    • The eluent from SPE or the supernatant from PPT is evaporated to dryness and the residue is reconstituted in a solution compatible with the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 × 2 mm; Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[1][3]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2][3]

    • Flow Rate: Typical flow rates range from 0.25 to 1.0 mL/min.[6][7]

    • Total Run Time: Modern UPLC methods can achieve short run times, often around 5-10 minutes.[1][3]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Transitions: The precursor to product ion transition for tenofovir is typically m/z 288.2 → 176.1.[2]

2.2. RP-HPLC Method for Tenofovir Disoproxil Fumarate in Pharmaceutical Formulations

This method is suitable for the quality control of tablet dosage forms.[7][8][9]

  • Sample Preparation:

    • Tablets are accurately weighed, crushed, and a portion of the powder is dissolved in a suitable solvent (e.g., HPLC grade methanol).[8] The solution is sonicated and filtered through a 0.45 µm membrane filter before injection.[8]

  • Chromatographic Conditions:

    • Column: A C18 column is standard (e.g., Hyper ODS2 C18, 250 x 4.6 mm, 5 µm).[8][9]

    • Mobile Phase: An isocratic mobile phase is often used, consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[7][8]

    • Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[7][8]

    • Detection: UV detection is performed at a wavelength of approximately 260 nm.[8]

Comparative Performance of Validated Assays

The following tables summarize the validation parameters for several published tenofovir assays. These data provide a benchmark for laboratories looking to validate their own methods or perform a cross-validation.

Table 1: LC-MS/MS Assay Performance in Human Plasma

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Tenofovir (TFV) & Tenofovir Alafenamide (TAF)Tenofovir (TFV)TFV & TAFTFV & TAF
Linearity Range (ng/mL) 0.5 - 500 (Plasma)4.096 - 1000 µg/L0.03 - 150 (TAF) 1.0 - 200 (TFV)4.00–400 (TAF) 0.400–40.0 (TFV)
LLOQ (ng/mL) 0.5 (Plasma)4.096 µg/L0.03 (TAF) 1.0 (TFV)4.00 (TAF) 0.400 (TFV)
Intra-assay Precision (%CV) < 12%< 10%≤ 14.4%Not Reported
Inter-assay Precision (%CV) < 12%< 10%≤ 14.4%≤ 14.4%
Intra-assay Accuracy (%Bias) < 12%Not Reported≤ ± 7.95%Not Reported
Inter-assay Accuracy (%Bias) < 12%Not Reported≤ ± 7.95%≤ ± 7.95%
Reference [3][2][4][1]

Table 2: HPLC Assay Performance for Tenofovir Disoproxil Fumarate

ParameterMethod 1Method 2Method 3
Analyte Tenofovir Disoproxil Fumarate (TDF)TDF & EmtricitabineTDF
Linearity Range (µg/mL) 20 - 11030 - 15030 - 80
Correlation Coefficient (r²) > 0.9990.9990.997
Precision (%RSD) 0.7< 2%Not Reported
Accuracy (% Recovery) 96.32% (Tablets)100.24%Not Reported
Reference [8][7][9]

Cross-Validation Workflow and Considerations

A successful cross-validation between two laboratories (Lab A and Lab B) demonstrates that the analytical method is robust and transferable. A one-way cross-validation was successfully conducted between a US lab and a China lab for a tenofovir assay to support global clinical studies.[1][5]

Key Steps in Cross-Validation:

  • Protocol Harmonization: Both laboratories must agree on and use the exact same experimental protocol, including reagents, equipment settings, and software for data analysis.

  • Preparation of QC Samples: A single batch of low, medium, and high concentration QC samples should be prepared at one laboratory and shipped to the other on dry ice to ensure sample integrity.

  • Analysis: Both laboratories analyze the same set of QC samples.

  • Data Comparison: The results are statistically compared. The acceptance criteria are typically that the mean concentration of the QC samples from one lab should be within ±15% of the mean concentration from the other lab.

CrossValidationWorkflow cluster_labA Laboratory A cluster_labB Laboratory B cluster_comparison Data Comparison & Analysis A1 Prepare & Analyze Own QC Samples B2 Analyze Shared QC Samples from Lab A A1->B2 Ship QCs A2 Analyze Shared QC Samples from Lab B C1 Compare QC Sample Results A2->C1 A3 Analyze Incurred Study Samples C2 Compare Incurred Sample Results A3->C2 B1 Prepare & Analyze Own QC Samples B1->A2 Ship QCs B2->C1 B3 Analyze Incurred Study Samples B3->C2 C3 Statistical Analysis (e.g., Bland-Altman) C1->C3 C2->C3 BioanalyticalValidation cluster_development Method Development cluster_validation Method Validation cluster_application Method Application dev Method Optimization (Sample Prep, LC, MS) spec Specificity & Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Intra- & Inter-day) acc->prec lloq LLOQ prec->lloq stab Stability (Freeze-Thaw, Bench-Top, etc.) lloq->stab me Matrix Effect stab->me rec Recovery me->rec app Sample Analysis (PK, BE Studies) rec->app

References

A Comparative Pharmacokinetic Profile of Tenofovir Prodrugs: TDF, TAF, and Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance and characteristics of key tenofovir prodrugs, supported by experimental data.

Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, is a nucleotide reverse transcriptase inhibitor. Due to its poor oral bioavailability, several prodrugs have been developed to enhance its delivery and therapeutic efficacy. This guide provides a comparative analysis of the two most prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), alongside emerging novel prodrugs, focusing on their pharmacokinetic profiles.

Executive Summary

Tenofovir alafenamide (TAF) demonstrates a significantly improved pharmacokinetic profile compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF). TAF achieves higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), with substantially lower plasma tenofovir concentrations.[1][2] This targeted delivery to lymphoid cells and hepatocytes leads to a better safety profile, particularly concerning renal and bone toxicity, while maintaining potent antiviral activity at a lower dose.[2][3] Newer prodrugs like Tenofovir Amibufenamide (TMF) are being developed with the aim of further optimizing bioavailability and tissue targeting.[4][5]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of TDF, TAF, and other investigational tenofovir prodrugs from various preclinical and clinical studies.

Table 1: Plasma Pharmacokinetics of Tenofovir Following Administration of Prodrugs in Humans
Prodrug (Dose)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Key Findings
TDF (300 mg) 2071810~25 (fasted), ~39 (fed)[6]Higher systemic exposure to tenofovir compared to TAF.[1] Food, particularly a high-fat meal, enhances bioavailability.[6]
TAF (40 mg) 13383-Significantly lower plasma tenofovir Cmax and AUC compared to TDF.[1][7]
Tenofovir Dipivoxil Fumarate (300 mg) --~20% higher than TDFShowed enhanced systemic exposure and increased bioavailability compared to TDF in healthy male volunteers.[8]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Intracellular Pharmacokinetics of Tenofovir Diphosphate (TFV-DP) in Peripheral Blood Mononuclear Cells (PBMCs)
Prodrug (Dose)Intracellular TFV-DP Concentration (µM)Key Findings
TDF (300 mg) 0.9[1][7]-
TAF (40 mg) 8.2[1][7]Achieves significantly higher intracellular concentrations of the active metabolite compared to TDF.[1][2][7]
TAF (120 mg) 16.9[1][7]Demonstrates a dose-dependent increase in intracellular TFV-DP.[1]
Table 3: Preclinical Pharmacokinetics of Tenofovir Prodrugs in Animal Models
ProdrugAnimal ModelKey Pharmacokinetic Findings
TDF DogsLower intracellular tenofovir concentrations in PBMCs compared to TAF.[1]
TAF (GS-7340) Dogs~38-fold greater intracellular tenofovir AUC in PBMCs compared to an equivalent oral dose of TDF.[1] 5- to 15-fold greater concentration of tenofovir in lymphatic organs compared to TDF.[1]
TMF Rats, Mice, DogsShowed higher absolute bioavailability of tenofovir compared to TDF and TAF in rats.[4][9] In dogs, TMF had higher bioavailability in its ester form compared to TAF.[9]

Experimental Protocols

Human Pharmacokinetic Studies (Phase I/II)

A representative study design to compare the pharmacokinetics of tenofovir prodrugs in HIV-1 infected, treatment-naive subjects involved a randomized, double-blind, placebo-controlled, escalating-dose trial.[6]

  • Study Population: Healthy or HIV-1 infected adult volunteers.

  • Dosing Regimen: Subjects received single or multiple doses of the tenofovir prodrugs (e.g., TAF 40 mg or 120 mg) or the comparator (e.g., TDF 300 mg) once daily for a specified period (e.g., 14 days).[1]

  • Sample Collection: Serial blood samples were collected at predefined time points post-dose to measure plasma concentrations of the prodrug and tenofovir. Peripheral blood mononuclear cells (PBMCs) were isolated to determine intracellular concentrations of tenofovir and its phosphorylated metabolites.

  • Bioanalytical Method: Plasma and intracellular drug concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4]

  • Pharmacokinetic Analysis: Non-compartmental methods were used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Preclinical Pharmacokinetic Studies in Animal Models
  • Animal Models: Beagle dogs, rhesus monkeys, and rodents (rats, mice) are commonly used to evaluate the preclinical pharmacokinetics of tenofovir prodrugs.[1][4][10]

  • Dosing and Sample Collection: Animals receive single or multiple oral or intravenous doses of the prodrugs. Blood, tissues (especially lymphatic tissues and liver), and PBMCs are collected at various time points.

  • Bioanalysis: Drug concentrations in plasma, tissue homogenates, and cell lysates are quantified by LC-MS/MS.

  • Tissue Distribution: Radiolabeled prodrugs can be used to assess the distribution of tenofovir into various tissues.[11]

Visualizing Key Processes

Metabolic Activation Pathway of Tenofovir Prodrugs

The following diagram illustrates the differential metabolic activation of TDF and TAF. TDF is primarily hydrolyzed in the plasma to tenofovir, which is then taken up by cells and phosphorylated. In contrast, TAF is more stable in plasma and is efficiently taken up by target cells where it is converted to tenofovir, leading to higher intracellular concentrations of the active diphosphate form.[1][3]

MetabolicActivation cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TDF_plasma TDF TFV_plasma Tenofovir (TFV) TDF_plasma->TFV_plasma Esterases TAF_plasma TAF TFV_cell Tenofovir (TFV) TAF_plasma->TFV_cell Cathepsin A TFV_plasma->TFV_cell Uptake TFVMP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFVMP Phosphorylation TFVDP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFVMP->TFVDP Phosphorylation

Caption: Metabolic activation of TDF and TAF.

Experimental Workflow for Comparative Pharmacokinetic Profiling

This diagram outlines the typical workflow for a clinical study comparing the pharmacokinetics of different tenofovir prodrugs.

PK_Workflow cluster_study_design Study Design & Execution cluster_analysis Bioanalysis & Data Processing cluster_outcome Outcome SubjectRecruitment Subject Recruitment (e.g., HIV-infected, treatment-naive) Randomization Randomization SubjectRecruitment->Randomization DrugAdmin Drug Administration (TDF vs. TAF vs. Placebo) Randomization->DrugAdmin SampleCollection Serial Sample Collection (Plasma, PBMCs) DrugAdmin->SampleCollection LCMS LC-MS/MS Analysis (Quantify Drug Concentrations) SampleCollection->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) LCMS->PK_Analysis Comparison Comparative PK Profile (Efficacy & Safety Assessment) PK_Analysis->Comparison

Caption: Workflow of a comparative pharmacokinetic study.

References

Tenofovir Maleate: A Comparative Guide to its Antiviral Activity Against Novel Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of tenofovir, a cornerstone of antiretroviral therapy, against a range of established and emerging viral pathogens. While its efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is well-documented, its potential application against new viral threats is a subject of ongoing research. This document synthesizes available experimental data to offer an objective overview of tenofovir's antiviral spectrum.

Executive Summary

Tenofovir, a nucleotide reverse transcriptase inhibitor, demonstrates potent and consistent antiviral activity against HIV and HBV. Its mechanism of action involves the termination of the growing DNA chain during viral replication. However, extensive in vitro studies have largely shown a lack of significant activity against a broad panel of other human viruses, including several emerging RNA viruses. While some computational studies suggested potential efficacy against SARS-CoV-2, the majority of cellular assays have not supported this, with results often being contradictory. For other novel viral strains such as Zika, Chikungunya, and Ebola, there is currently a notable absence of robust in vitro evidence to support a significant antiviral effect of tenofovir.

Comparative Antiviral Activity of Tenofovir

The following table summarizes the in vitro efficacy of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), against various viral strains. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication.

Virus FamilyViral StrainCompoundCell TypeEC50Citation
RetroviridaeHIV-1 (various subtypes)Tenofovir Alafenamide (TAF)MT-2, MT-4, PBMCs5 - 7 nM[1]
RetroviridaeHIV-1 (IIIB)TenofovirMT-4 cells1.15 µg/mL[2]
RetroviridaeHIV-2 (ROD)TenofovirMT-4 cells1.12 µg/mL[2]
HepadnaviridaeHepatitis B Virus (HBV)TenofovirHepG2 2.2.15 cells1.1 µM[3][4]
CoronaviridaeSARS-CoV-2Tenofovir Disoproxil Fumarate (TDF)Vero cellsInactive[5]
FlaviviridaeZika Virus (ZIKV)Not AvailableNot AvailableNo significant activity reported
TogaviridaeChikungunya Virus (CHIKV)TenofovirNot Specified<50% inhibition[6]
FiloviridaeEbola Virus (EBOV)Not AvailableNot AvailableNo significant activity reported
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)Tenofovir Alafenamide (TAF)Not SpecifiedWeak activity observed[7]

Note: A study evaluating TAF against a panel of 18 human viruses found no antiviral activity against 12 of them, with the exception of HIV, SIV, and weak activity against HSV-2[1][7].

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral compounds like tenofovir.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral drugs.

Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50).

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the viral stock.

  • Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus (typically 100 plaque-forming units, PFU) in the presence of varying concentrations of the test compound (e.g., tenofovir maleate). A control with no drug is included.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: After the adsorption period, remove the virus-drug mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations. This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones.

  • Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.

Reverse Transcriptase (RT) Assay

This assay is specifically used for retroviruses like HIV to measure the activity of the reverse transcriptase enzyme, a key target for drugs like tenofovir.

Objective: To quantify the inhibition of viral reverse transcriptase activity by an antiviral compound.

Methodology:

  • Virus Lysis: Viral particles from cell culture supernatants are lysed to release the reverse transcriptase enzyme.

  • RT Reaction: The lysate is added to a reaction mixture containing a template RNA (e.g., MS2 RNA), primers, and deoxynucleoside triphosphates (dNTPs), including a labeled or detectable dNTP (e.g., digoxigenin-dUTP). The reaction is carried out in the presence of various concentrations of the inhibitor (tenofovir).

  • cDNA Synthesis: The reverse transcriptase synthesizes cDNA from the RNA template. The amount of cDNA produced is proportional to the enzyme's activity.

  • Quantification of cDNA: The newly synthesized cDNA is quantified. In colorimetric assays, this can be done by capturing the biotinylated primers on a streptavidin-coated plate and detecting the incorporated digoxigenin-labeled dUTPs with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) that produces a colored product. In more modern quantitative PCR-based RT (qRT-PCR) assays, the cDNA is amplified and quantified in real-time.

  • Data Analysis: The inhibitory activity is calculated as the percentage of reduction in RT activity in the presence of the drug compared to the control without the drug. The IC50 (50% inhibitory concentration) is then determined.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cell death or cytopathic effect (CPE).

Objective: To determine the concentration of an antiviral agent that protects 50% of cells from virus-induced death (EC50).

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated infected control wells.

  • Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT or XTT assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active (living) cells. The amount of color produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell protection is calculated by comparing the viability of treated, infected cells to that of uninfected and untreated infected controls. The EC50 is the concentration of the compound that results in 50% protection from CPE. A parallel assay without virus infection is run to determine the 50% cytotoxic concentration (CC50) of the drug. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Visualizations

Signaling Pathway: Mechanism of Action of Tenofovir

Tenofovir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Tenofovir Tenofovir This compound->Tenofovir Hydrolysis Tenofovir Monophosphate Tenofovir Monophosphate Tenofovir->Tenofovir Monophosphate Phosphorylation Tenofovir Diphosphate (Active) Tenofovir Diphosphate (Active) Tenofovir Monophosphate->Tenofovir Diphosphate (Active) Phosphorylation Viral Replication Viral Replication Tenofovir Diphosphate (Active)->Viral Replication Competes with dATP Viral DNA Synthesis Viral DNA Synthesis Viral Replication->Viral DNA Synthesis Incorporation Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Blocks further elongation

Caption: Mechanism of action of Tenofovir.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay start Start seed_cells Seed susceptible cells in multi-well plates start->seed_cells prepare_virus Prepare serial dilutions of virus stock seed_cells->prepare_virus prepare_drug Prepare serial dilutions of this compound prepare_virus->prepare_drug infect_cells Infect cell monolayer with virus in the presence of Tenofovir prepare_drug->infect_cells adsorption Incubate for viral adsorption (1-2 hours) infect_cells->adsorption overlay Remove inoculum and add semi-solid overlay with Tenofovir adsorption->overlay incubation Incubate for plaque formation (3-10 days) overlay->incubation fix_stain Fix and stain cells (e.g., with Crystal Violet) incubation->fix_stain count_plaques Count plaques and calculate EC50 fix_stain->count_plaques end End count_plaques->end

Caption: Workflow of a Plaque Reduction Assay.

Logical Relationship: Drug Repurposing Evaluation for Tenofovir

Drug_Repurposing Tenofovir (Known Antiviral) Tenofovir (Known Antiviral) In Silico Screening Computational Screening (e.g., Molecular Docking) Tenofovir (Known Antiviral)->In Silico Screening In Vitro Assays Cell-based Antiviral Assays (e.g., Plaque Assay, CPE) Tenofovir (Known Antiviral)->In Vitro Assays Direct testing In Silico Screening->In Vitro Assays Suggests potential targets Efficacy Data Efficacy Data In Vitro Assays->Efficacy Data Positive Result No Significant Efficacy No Significant Efficacy In Vitro Assays->No Significant Efficacy Negative Result Further Investigation Further Investigation Efficacy Data->Further Investigation

Caption: Evaluation process for repurposing Tenofovir.

References

comparative analysis of tenofovir maleate resistance profiles.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of tenofovir, a cornerstone of antiretroviral therapy, with other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Tenofovir, available as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a potent nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B virus (HBV) infections.[1][2] While it has a high genetic barrier to resistance, the emergence of drug-resistant strains remains a clinical challenge.[3] This guide details the mechanisms of tenofovir resistance, compares its resistance profile to other NRTIs, and outlines the experimental protocols used to assess resistance.

Comparative Analysis of Resistance Profiles

The development of resistance to tenofovir is primarily associated with specific mutations in the reverse transcriptase (RT) enzyme of HIV. The most significant of these is the K65R mutation, which confers reduced susceptibility to tenofovir and other NRTIs like abacavir and lamivudine.[4][5][6]

Key Resistance Mutations
MutationSelected byCross-ResistanceImpact on Tenofovir Susceptibility
K65R Tenofovir, Abacavir, Didanosine, StavudineAbacavir, Lamivudine, EmtricitabineReduced (approx. 2-fold)[5]
M184V/I Lamivudine, EmtricitabineAbacavir (low-level)Increased susceptibility[6]
Thymidine Analogue Mutations (TAMs) Zidovudine, StavudineTenofovir (when multiple TAMs are present)Reduced, particularly with M41L and L210W[3][7]
L74V/I Abacavir, Didanosine-Increased susceptibility[6]
Tenofovir vs. Other NRTIs: A Head-to-Head Comparison

Tenofovir vs. Lamivudine/Emtricitabine:

The M184V mutation, the hallmark of lamivudine and emtricitabine resistance, surprisingly increases the susceptibility of the virus to tenofovir.[6] However, studies have shown that the prevalence of the M184V mutation is lower in patients failing regimens containing tenofovir and emtricitabine compared to those with tenofovir and lamivudine.[8][9] This suggests a complex interplay between these drugs in the selection of resistance pathways. Combination therapy with tenofovir and lamivudine has been shown to be effective in patients with lamivudine-resistant HBV.[10][11]

Tenofovir vs. Abacavir:

Both tenofovir and abacavir can select for the K65R mutation, leading to cross-resistance.[4][5] However, the presence of TAMs, which can be selected by zidovudine, can increase resistance to abacavir while potentially increasing susceptibility to tenofovir.[12] Studies comparing the efficacy of tenofovir- and abacavir-based regimens in treatment-naive patients have shown similar outcomes.[12]

Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF):

TAF is a newer prodrug of tenofovir that results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with lower plasma concentrations of tenofovir compared to TDF.[13] This targeted delivery is designed to improve safety, particularly concerning renal and bone toxicity.[14] Importantly, both TDF and TAF have the same active metabolite and therefore share the same resistance profile.[15] Clinical trials have shown no significant difference in the development of resistance between TAF and TDF in treatment-naive patients.[16]

Experimental Protocols for Resistance Testing

The assessment of tenofovir resistance relies on two primary methodologies: genotypic and phenotypic assays.

Genotypic Assays

Genotypic testing is the more common approach and involves sequencing the HIV reverse transcriptase gene to identify known resistance-associated mutations.[17]

Methodology:

  • Sample Collection: A blood sample is collected from the patient.

  • Viral RNA Extraction: HIV RNA is extracted from the plasma.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA), and the region of the pol gene encoding reverse transcriptase is amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence. Sanger sequencing has traditionally been used, though next-generation sequencing (NGS) is becoming more common for its ability to detect minority variants.[18][19]

  • Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations is then interpreted using databases such as the Stanford University HIV Drug Resistance Database.[20][21]

Phenotypic Assays

Phenotypic assays directly measure the ability of the virus to replicate in the presence of different concentrations of an antiretroviral drug.[17][22]

Methodology:

  • Virus Isolation: HIV is isolated from a patient's blood sample.

  • Cell Culture: The isolated virus is used to infect susceptible cells in a laboratory setting.

  • Drug Susceptibility Testing: The infected cells are cultured in the presence of serial dilutions of tenofovir.

  • Measurement of Viral Replication: The amount of viral replication at different drug concentrations is measured, often by quantifying the activity of the reverse transcriptase enzyme.

  • Determination of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. An increase in the IC50 value for a patient's viral isolate compared to a wild-type reference virus indicates resistance.[23]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the tenofovir activation pathway, the mechanism of HIV reverse transcription, and the general workflow for drug resistance testing.

Tenofovir_Activation_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Lymphocyte) TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases)

Caption: Metabolic activation pathway of tenofovir prodrugs.

HIV_Reverse_Transcription Viral_RNA Viral RNA Genome (single-stranded) RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid RNA-dependent DNA synthesis  RT RT Reverse Transcriptase (RT) Viral_DNA Viral DNA (double-stranded) RNA_DNA_Hybrid->Viral_DNA DNA-dependent DNA synthesis  RT Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA

Caption: Simplified overview of HIV reverse transcription.

Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Start Patient Blood Sample Plasma_Sep Plasma Separation Start->Plasma_Sep RNA_Extract Viral RNA Extraction Plasma_Sep->RNA_Extract Virus_Culture Virus Isolation & Culture Plasma_Sep->Virus_Culture RT_PCR RT-PCR Amplification (pol gene) RNA_Extract->RT_PCR Sequencing DNA Sequencing (Sanger or NGS) RT_PCR->Sequencing Geno_Analysis Sequence Analysis & Mutation Identification Sequencing->Geno_Analysis Geno_Report Genotypic Resistance Report Geno_Analysis->Geno_Report Drug_Exposure Culture with Serial Drug Dilutions Virus_Culture->Drug_Exposure Replication_Assay Measure Viral Replication Drug_Exposure->Replication_Assay Pheno_Report Phenotypic Resistance Report (IC50 Fold Change) Replication_Assay->Pheno_Report

Caption: General workflow for HIV drug resistance testing.

References

Assessing the Clinical Relevance of In Vitro Tenofovir Maleate Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of tenofovir, the active form of the prodrug tenofovir maleate, against key viral targets, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The data presented is compiled from multiple in vitro studies to aid in the assessment of its clinical relevance. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.

Comparative In Vitro Efficacy and Metabolism

Tenofovir is a nucleotide analogue that, in its active diphosphorylated form (tenofovir diphosphate or TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase and polymerase.[1][2][3] Its in vitro profile demonstrates potent antiviral activity and a favorable metabolic profile in relevant cell types.

Antiviral Activity

The antiviral potency of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), has been evaluated in various cell-based assays. The 50% effective concentration (EC₅₀) is a key metric for antiviral activity, with lower values indicating higher potency.

CompoundVirusCell LineEC₅₀ (µM)Reference
TenofovirHBVHepG2 2.2.151.1[4][5]
Tenofovir DFHBVHepG2 2.2.150.02[1]
TenofovirHIV-1PBMCsNot explicitly stated, but TAF is >10-fold more active than TDF[6]
AdefovirHBVNot specifiedSimilar to Tenofovir on a molar basis[1]
LamivudineHBVNot specifiedTenofovir is active against lamivudine-resistant strains[1]
Intracellular Metabolism and Pharmacokinetics

The clinical efficacy of tenofovir is dependent on its intracellular conversion to the active metabolite, TFV-DP.[7] Studies in hepatic and lymphoid cells have shown this phosphorylation process to be efficient.[1][4]

ParameterCell TypeValueReference
TFV-DP FormationPrimary Human Hepatocytes4.7 µM (at 10 µM tenofovir)[1]
TFV-DP FormationHepG2 Cells6.0 µM (at 10 µM tenofovir)[1]
TFV-DP FormationCEM (lymphoid) cells5.2 µM[1]
TFV-DP Intracellular Half-lifePrimary Human Hepatocytes95 hours[4][5]
HBV Polymerase Inhibition (Kᵢ)-0.18 µM[1][4][5]
HIV Reverse Transcriptase Inhibition (Kᵢ)-0.16 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of tenofovir's in vitro activity.

Antiviral Activity Assay in HepG2 2.2.15 Cells (for HBV)

This assay is used to determine the 50% effective concentration (EC₅₀) of an antiviral compound against HBV.

  • Cell Line: HepG2 2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV viral particles.

  • Methodology:

    • HepG2 2.2.15 cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with serial dilutions of the test compound (e.g., tenofovir, TDF).

    • The cells are incubated for a defined period (e.g., 5 days), during which the compound can exert its antiviral effect.

    • After the incubation period, the cell culture supernatant is collected.

    • Extracellular HBV DNA is quantified using real-time PCR.

    • The EC₅₀ value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated control cells.

  • Controls: Untreated infected cells (0% inhibition) and cells treated with a known potent inhibitor at a high concentration (100% inhibition) are included.[8]

Intracellular Phosphorylation Assay

This assay quantifies the conversion of tenofovir to its active mono- and diphosphate metabolites within cells.

  • Cell Lines: Primary human hepatocytes or HepG2 cells.[1][4]

  • Methodology:

    • Cells are incubated with a known concentration of tenofovir (e.g., 10 µM) for various time points (e.g., 2, 6, and 24 hours).[1][4]

    • At each time point, the drug-containing medium is removed, and the cells are washed with ice-cold phosphate-buffered saline.

    • Intracellular metabolites are extracted from the cells, typically using 70% methanol.[1]

    • The cell debris is removed by centrifugation.

    • The supernatant containing the intracellular tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

    • The concentrations of the metabolites are quantified over time to determine the kinetics of phosphorylation.[1]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cells (50% cytotoxic concentration or CC₅₀).

  • Cell Lines: Various human cell types, including liver-derived HepG2 cells, normal skeletal muscle cells, and renal proximal tubule epithelial cells.[9]

  • Methodology:

    • Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound.

    • After a set incubation period, cell viability is assessed using methods such as MTT assay (which measures mitochondrial metabolic activity) or by direct cell counting.

    • The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

  • Significance: A high CC₅₀ value relative to the EC₅₀ value (a high selectivity index: CC₅₀/EC₅₀) indicates that the compound has a good safety profile, being potent against the virus at concentrations that are not harmful to the host cells.

Visualizations

Mechanism of Action of Tenofovir

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Tenofovir_Prodrug Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis (Esterases) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation Viral_Polymerase Viral Reverse Transcriptase / Polymerase TFV_DP->Viral_Polymerase Competitive Inhibition dATP Deoxyadenosine Triphosphate (dATP) dATP->Viral_Polymerase Natural Substrate DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of TFV-DP

Caption: Intracellular activation and mechanism of action of tenofovir.

General Experimental Workflow for In Vitro Antiviral Assessment

G cluster_assays Parallel Assays start Start cell_culture Cell Seeding (e.g., HepG2 2.2.15, PBMCs) start->cell_culture drug_treatment Treatment with Serial Dilutions of Tenofovir / Prodrugs cell_culture->drug_treatment incubation Incubation (Allow for viral replication and drug action) drug_treatment->incubation antiviral_assay Antiviral Activity Assay (e.g., qPCR for HBV DNA, p24 ELISA for HIV) incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis Data Analysis (Calculation of EC₅₀ and CC₅₀) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis selectivity_index Determine Selectivity Index (CC₅₀ / EC₅₀) data_analysis->selectivity_index end End selectivity_index->end

Caption: Workflow for evaluating the in vitro efficacy of tenofovir.

References

A Comparative Analysis of the Long-Term Stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the long-term chemical stability of two key tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Understanding the stability profiles of these antiretroviral agents is critical for the development of robust and effective drug products. This document summarizes quantitative data from stability studies, details relevant experimental protocols, and visualizes key chemical pathways to support formulation development and research.

Executive Summary

Tenofovir alafenamide (TAF) was developed as a successor to tenofovir disoproxil fumarate (TDF) with the aim of improving plasma stability and achieving more targeted delivery of the active drug, tenofovir, to target cells. This enhanced plasma stability is a key differentiator in the long-term stability profiles of the two compounds. While both are susceptible to hydrolysis, TDF is known to be more prone to degradation in the gastrointestinal tract and plasma. In contrast, TAF is designed to be more stable in plasma, with intracellular conversion to tenofovir being the primary activation pathway. However, TAF exhibits susceptibility to acid-catalyzed hydrolysis. Tenofovir-related degradants have been identified as the most probable cause of product failure in fixed-dose combination tablets containing either TDF or TAF.[1]

Comparative Stability Data

The following table summarizes available long-term and accelerated stability data for TDF and TAF, primarily derived from regulatory submission documents and comparative studies. It is important to note that direct head-to-head, long-term stability studies are not always publicly available in detail; therefore, this table represents a consolidation of data from various sources.

Stability ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)References
Storage Condition Increase in Total Degradants (%) Increase in Total Degradants (%)
25°C / 60% RH (18 months)No significant changes observed.No significant changes observed.[2][3]
40°C / 75% RH (6 months)No significant changes observed.No significant changes observed.[2][3]
Long-Term Storage (in HDPE bottles with desiccant)
24 months (30-count bottle)0.51%1.28% (extrapolated from 12-month data)[1]
24 months (90-count bottle)0.74%2.32% (extrapolated from 12-month data)[1]
24 months (180-count bottle)0.82%4.10% (extrapolated from 12-month data)[1]
Forced Degradation Conditions Observations Observations
Acidic Hydrolysis (e.g., 0.1N HCl)Significant degradation (e.g., 10.95% degradation).[4]Extensive degradation.[5][4][5]
Alkaline Hydrolysis (e.g., 0.1N NaOH)Significant degradation (e.g., 10.6% degradation).[4]Less degradation compared to TDF.[4]
Oxidative Degradation (e.g., H2O2)Significant degradation (e.g., 12.22% degradation).[4]Less degradation compared to TDF.[4]
Thermal DegradationStable against dry heat.Stable.
PhotodegradationLabile to photolysis.Stable.

Note: The data for TAF in long-term storage is an extrapolation based on 12-month data presented in the reference, assuming a linear degradation rate for comparative purposes. Actual 24-month data may vary.

Degradation and Metabolic Pathways

The stability of TDF and TAF is intrinsically linked to their chemical structures and how they are metabolized in the body. The following diagrams illustrate the primary degradation pathways and the intracellular activation of these prodrugs.

cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Degradation TDF Tenofovir Disoproxil Fumarate (TDF) Monoester Tenofovir Mono-POC PMPA (Impurity A) TDF->Monoester Hydrolysis/Esterase OtherDeg Other Degradation Products TDF->OtherDeg Oxidation/Hydrolysis Tenofovir Tenofovir Monoester->Tenofovir Hydrolysis/Esterase

Figure 1: Simplified Degradation Pathway of TDF.

cluster_TAF Tenofovir Alafenamide (TAF) Degradation TAF Tenofovir Alafenamide (TAF) Ala_Ten Alanine-Tenofovir Metabolite TAF->Ala_Ten Acid Hydrolysis (P-N cleavage) Tenofovir Tenofovir Ala_Ten->Tenofovir Hydrolysis

Figure 2: Simplified Degradation Pathway of TAF.

cluster_Metabolism Intracellular Metabolic Activation of Tenofovir Prodrugs cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Target Cell) TDF_plasma TDF Tenofovir_plasma Tenofovir TDF_plasma->Tenofovir_plasma Rapid Hydrolysis TAF_plasma TAF TAF_plasma->TAF_plasma Stable TAF_intra TAF TAF_plasma->TAF_intra Cellular Uptake Tenofovir_intra Tenofovir Tenofovir_plasma->Tenofovir_intra Uptake TAF_intra->Tenofovir_intra Cathepsin A / Carboxylesterase 1 TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_intra->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Creatine Kinase / Pyruvate Kinase

Figure 3: Intracellular Activation Pathway of Tenofovir Prodrugs.

Experimental Protocols

The following are generalized experimental protocols for conducting stability-indicating assays for tenofovir salts, based on methods described in the scientific literature and regulatory filings. These should be adapted and validated for specific formulations and analytical equipment.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Objective: To quantify the parent drug and its degradation products in a given sample.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted as required (typically between 3.0 and 6.8)

  • Purified water (HPLC grade)

  • Reference standards for the tenofovir salt and its known impurities

Chromatographic Conditions (Example for TDF):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common starting point is a mixture of phosphate buffer (pH 3.5) and methanol in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10-20 µL

  • Run Time: Sufficient to allow for the elution of all degradation products (e.g., 15-30 minutes).

Sample Preparation:

  • Accurately weigh and transfer a quantity of the drug substance or powdered tablets equivalent to a known amount of the tenofovir salt into a volumetric flask.

  • Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), a standard solution of the tenofovir salt, and the sample solution.

  • Identify and quantify the parent peak and any degradation products by comparing their retention times and peak areas with those of the reference standards.

  • Calculate the percentage of each impurity and the total impurities.

Forced Degradation Studies

Objective: To assess the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.

Procedure: Subject the drug substance or drug product to the following stress conditions as per ICH Q1A(R2) guidelines:

  • Acid Hydrolysis: Reflux the drug solution in 0.1N HCl at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Reflux the drug solution in 0.1N NaOH at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 60-80°C) for a specified period.

  • Photostability: Expose the drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and to identify the degradation products.

Conclusion

The selection of a tenofovir salt for drug development should consider its long-term stability profile in the context of the intended formulation and storage conditions. Tenofovir alafenamide generally exhibits superior plasma stability compared to tenofovir disoproxil fumarate, which can be advantageous in minimizing systemic exposure to tenofovir. However, the susceptibility of TAF to acidic conditions necessitates careful formulation strategies. The provided data and protocols offer a foundational resource for researchers and drug development professionals to inform their work on tenofovir-based antiretroviral therapies.

References

A Comparative Guide to the Validation of a Tenofovir Maleate Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of impurity reference standards is a critical component of pharmaceutical quality control and drug development. This guide provides a comprehensive comparison of the analytical validation of a newly characterized Tenofovir Maleate impurity reference standard against an established primary or compendial standard. The experimental data and protocols outlined herein are designed to ensure the suitability of the reference standard for its intended use in impurity profiling, stability studies, and quality control assays.

Data Summary: Comparative Validation of a this compound Impurity Reference Standard

The following tables summarize the key quantitative data from the validation of a new this compound impurity reference standard compared to a primary reference standard.

Table 1: Chromatographic Purity Profile

ParameterPrimary Reference StandardNew Reference StandardAcceptance Criteria
Purity (by HPLC, Area %) 99.8%99.7%≥ 99.5%
Total Impurities (Area %) 0.2%0.3%≤ 0.5%
Largest Unknown Impurity (Area %) 0.08%0.10%≤ 0.15%

Table 2: Validation of Analytical Method for Impurity Quantification

Validation ParameterPrimary Reference StandardNew Reference StandardAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99980.9997≥ 0.999
Accuracy (Recovery %) 98.5% - 101.2%98.9% - 100.8%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.8%0.9%≤ 2.0%
- Intermediate Precision1.1%1.3%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mLReportable
Limit of Quantification (LOQ) 0.03 µg/mL0.03 µg/mLReportable
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies for the key experiments performed in this validation are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound and its related impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.01M Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 40
    30 80
    35 80
    36 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound impurity reference standard in a 50:50 mixture of water and acetonitrile.

Validation of the Analytical Method

The HPLC method described above was validated according to ICH guidelines.[3]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by analyzing blank samples (diluent) and spiked samples containing Tenofovir and known impurities. Peak purity was also evaluated using the DAD.[4][5]

  • Linearity: Linearity was established by preparing a series of solutions of the impurity reference standard at concentrations ranging from the LOQ to 150% of the target concentration.[4] The peak areas were plotted against the respective concentrations, and a linear regression analysis was performed.

  • Accuracy: The accuracy of the method was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.[3]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six independent analyses of the same sample at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Assessed by having a different analyst perform the analysis on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the results.[4]

Visualizations

Workflow for Reference Standard Validation

The following diagram illustrates the overall workflow for the validation of a new impurity reference standard.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Isolation and Purification of Impurity B Structural Elucidation (NMR, MS) A->B C Physicochemical Characterization B->C D HPLC Purity Determination C->D E Determination of Residual Solvents (GC) D->E F Water Content (Karl Fischer) E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Establishment of Purity Value K->L M Certificate of Analysis Generation L->M N Release as Reference Standard M->N

Caption: Workflow for the validation of a new impurity reference standard.

Relationship of Key Validation Parameters

This diagram shows the logical relationship and hierarchy of the key analytical method validation parameters.

Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Tenofovir vs. Other NRTIs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and resistance profiles of Tenofovir and other key Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs). This guide provides a detailed examination of experimental data and methodologies to support further research and development in antiretroviral therapy.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These drugs act as chain terminators of viral DNA synthesis by inhibiting the viral reverse transcriptase enzyme. This guide provides a detailed comparative analysis of Tenofovir, a widely used nucleotide analogue, against other prominent NRTIs, including Abacavir, Lamivudine, Emtricitabine, and Zidovudine.

Tenofovir is primarily available as two prodrugs: Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide (TAF). It is important to note that other salt forms of tenofovir disoproxil exist, such as tenofovir disoproxil maleate, which are considered clinically equivalent to TDF as they deliver the same amount of the active drug.[1][2] TAF was developed to have a different pharmacokinetic profile, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower plasma concentrations of tenofovir compared to TDF.[3] This difference in pharmacokinetics is associated with an improved renal and bone safety profile for TAF.[3]

Mechanism of Action: A Shared Pathway of Viral Suppression

All NRTIs share a common mechanism of action. As prodrugs, they are taken up by host cells and undergo intracellular phosphorylation by cellular kinases to their active triphosphate forms. These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Crucially, NRTIs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[4]

NRTI Mechanism of Action cluster_cell Host Cell cluster_hiv HIV Replication NRTI_prodrug NRTI Prodrug NRTI NRTI NRTI_prodrug->NRTI Metabolism NRTI_TP NRTI Triphosphate (Active Form) NRTI->NRTI_TP Cellular Kinases Viral_DNA Viral DNA Synthesis NRTI_TP->Viral_DNA Competes with dNTPs for incorporation Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of NRTI-TP

Figure 1: General signaling pathway for the mechanism of action of NRTIs.

Comparative Efficacy: A Look at the Clinical Data

The following tables summarize key efficacy data from comparative clinical trials of Tenofovir (TDF and TAF) versus other NRTIs.

Table 1: Virologic Suppression Rates in Treatment-Naïve Patients

ComparisonRegimenVirologic Suppression Rate (HIV-1 RNA <50 copies/mL)Study/Source
TDF/FTC vs. ABC/3TC TDF/FTC + Efavirenz88.3% at 96 weeksACTG A5202[5]
ABC/3TC + Efavirenz87.4% at 96 weeksACTG A5202[5]
TDF/FTC vs. ZDV/3TC TDF/FTC + Efavirenz80% at 48 weeksStudy 934[6]
ZDV/3TC + Efavirenz70% at 48 weeksStudy 934[6]
TAF/FTC vs. TDF/FTC TAF/FTC + Elvitegravir/cobicistat92% at 48 weeksStudies 104 & 111[3]
TDF/FTC + Elvitegravir/cobicistat90% at 48 weeksStudies 104 & 111[3]

Table 2: Immunologic Response in Treatment-Naïve Patients

ComparisonRegimenMean CD4+ Cell Count Increase from BaselineStudy/Source
TDF/FTC vs. ABC/3TC TDF/FTC + Efavirenz200 cells/mm³ at 96 weeksACTG A5202[5]
ABC/3TC + Efavirenz227 cells/mm³ at 96 weeksACTG A5202[5]
TDF/FTC vs. ZDV/3TC TDF/FTC + Efavirenz190 cells/mm³ at 48 weeksStudy 934
ZDV/3TC + Efavirenz158 cells/mm³ at 48 weeksStudy 934

In Vitro Antiviral Activity

The intrinsic potency of NRTIs can be assessed through in vitro assays that determine the concentration of the drug required to inhibit viral replication by 50% (IC50).

Table 3: Comparative In Vitro IC50 Values against HIV-1

NRTICell TypeIC50 (nM)Reference
TenofovirMT-2 cells2,500[7]
AbacavirMT-2 cells3,700[7]
LamivudineMT-2 cells1,200[7]
EmtricitabineMT-2 cells20[7]
ZidovudineMT-2 cells12[7]

Note: IC50 values can vary depending on the cell line, viral strain, and assay conditions.

Safety and Tolerability Profile

While generally well-tolerated, NRTIs are associated with class-specific and drug-specific adverse effects.

Table 4: Key Adverse Events Associated with Tenofovir and Other NRTIs

NRTICommon Adverse EventsSerious Adverse Events
Tenofovir (TDF) Nausea, diarrhea, headache, astheniaRenal impairment (including Fanconi syndrome), decreased bone mineral density.[8]
Tenofovir (TAF) Nausea, headacheLower risk of renal and bone toxicity compared to TDF.[3][9]
Abacavir Nausea, headache, insomniaHypersensitivity reaction (associated with HLA-B*5701 allele), potential increased risk of myocardial infarction.[8]
Lamivudine Nausea, headache, fatigueGenerally well-tolerated with a favorable long-term safety profile.
Emtricitabine Nausea, diarrhea, headache, rashHyperpigmentation of palms and/or soles (rare).
Zidovudine Nausea, vomiting, headache, myalgiaBone marrow suppression (anemia, neutropenia), lipoatrophy.[8]

Resistance Profiles: A Major Consideration in Long-Term Therapy

The emergence of drug resistance is a significant challenge in HIV treatment. Different NRTIs are associated with distinct resistance mutation profiles.

Table 5: Common NRTI Resistance Mutations and their Impact

MutationSelected byImpact on NRTI Susceptibility
M184V/I Lamivudine, EmtricitabineHigh-level resistance to Lamivudine and Emtricitabine. Increases susceptibility to Zidovudine and Tenofovir.[10][11]
K65R Tenofovir, Abacavir, Didanosine, StavudineBroad resistance to most NRTIs except Zidovudine.[12]
Thymidine Analogue Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E)Zidovudine, StavudineCross-resistance to multiple NRTIs, including Tenofovir and Abacavir.[10]

The M184V mutation is one of the most common resistance mutations to emerge under therapy with lamivudine or emtricitabine.[10] While it confers high-level resistance to these two drugs, it can also increase the susceptibility of the virus to tenofovir and zidovudine.[11] The K65R mutation, often selected by tenofovir or abacavir, leads to broad cross-resistance among NRTIs, with the notable exception of zidovudine.[12] TAMs, historically associated with older NRTIs like zidovudine and stavudine, can also reduce the activity of newer agents.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro assays used to evaluate NRTI activity.

Reverse Transcriptase (RT) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin-labeled dUTP (DIG-dUTP) and unlabeled dATP in a reaction buffer (e.g., Tris-HCl, KCl, MgCl2).

  • Enzyme and Inhibitor Incubation: Add recombinant HIV-1 RT enzyme to the reaction mixture in the presence of varying concentrations of the test NRTI or control inhibitors.

  • Reaction Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for the synthesis of a DIG-labeled DNA strand.

  • Detection: Transfer the reaction product to a streptavidin-coated microplate to capture the biotinylated oligo(dT) primer and the newly synthesized DNA strand.

  • Quantification: Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD). After a washing step, add a peroxidase substrate (e.g., ABTS). The resulting colorimetric signal, measured with a spectrophotometer, is proportional to the RT activity.[13]

RT_Activity_Assay Start Prepare Reaction Mixture (Template, Primer, dNTPs, DIG-dUTP) Add_Enzyme Add HIV-1 RT and Test NRTI Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Capture Transfer to Streptavidin Plate Incubate->Capture Detect Add Anti-DIG-POD and Substrate Capture->Detect Measure Measure Colorimetric Signal Detect->Measure

Figure 2: Experimental workflow for a colorimetric reverse transcriptase activity assay.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of an NRTI in inhibiting HIV-1 replication in a cellular context.

Methodology:

  • Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

  • Drug Treatment: Add serial dilutions of the test NRTI to the cells and incubate for a short period (e.g., 1-2 hours).

  • Viral Infection: Infect the cells with a known amount of a laboratory-adapted or clinical isolate of HIV-1.

  • Incubation: Incubate the infected cells for 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using one of several methods:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reporter Gene Assay: Use an engineered cell line (e.g., TZM-bl) that expresses a reporter gene (e.g., luciferase, β-galactosidase) under the control of the HIV-1 LTR promoter. Viral replication leads to the expression of the reporter, which can be quantified.[14]

    • Cell Viability Assay: Measure the cytopathic effect of the virus by assessing cell viability (e.g., using MTT or MTS assays).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of viral replication against the drug concentration.

Cell_Based_Antiviral_Assay Start Seed T-cells or PBMCs Add_Drug Add Serial Dilutions of NRTI Start->Add_Drug Infect Infect with HIV-1 Add_Drug->Infect Incubate Incubate for 3-7 days Infect->Incubate Quantify Quantify Viral Replication (p24 ELISA, Reporter Assay, etc.) Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 3: General experimental workflow for a cell-based HIV antiviral activity assay.

Conclusion

The selection of an NRTI for inclusion in an antiretroviral regimen requires careful consideration of its efficacy, safety profile, and resistance barrier. Tenofovir, in both its TDF and TAF formulations, remains a highly effective and widely prescribed NRTI. TAF offers an improved safety profile concerning renal and bone health compared to TDF. Other NRTIs such as abacavir, lamivudine, and emtricitabine also play crucial roles in modern ART, each with its own set of advantages and disadvantages. Zidovudine, while historically important, is now less frequently used in first-line therapy due to its side-effect profile but can retain activity against certain NRTI-resistant viral strains. Understanding the comparative data and the underlying experimental methodologies is essential for the continued development of more effective and safer antiretroviral therapies.

References

A Comparative Guide to Tenofovir Formulations: Efficacy, Safety, and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two key formulations of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy and safety of these antiretroviral agents, supported by experimental data and protocols.

Comparative Efficacy and Safety

Tenofovir, a cornerstone of antiretroviral therapy, is available in two prodrug forms, TDF and TAF. While both are highly effective in the treatment of HIV and chronic hepatitis B, they exhibit different pharmacokinetic profiles that influence their safety. TAF was designed to be more stable in plasma, leading to more efficient delivery of the active drug, tenofovir diphosphate, into target cells. This results in lower circulating plasma concentrations of tenofovir compared to TDF, which is hypothesized to reduce off-target side effects.[1]

Efficacy Data

Clinical trials have demonstrated the non-inferior efficacy of TAF compared to TDF in virologic suppression for the treatment of both HIV and chronic hepatitis B.[2][3] A meta-analysis of randomized controlled trials showed a modest, but statistically significant, advantage for TAF in achieving viral suppression when used in combination with a boosting agent.[4]

OutcomeTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Statistical Significance
Virologic Suppression (Boosted Regimen) 94%92%p = 0.0004
Virologic Suppression (Unboosted Regimen) ~90%~90%No significant difference
HBV DNA Suppression High rates of suppression, comparable to TDFHigh rates of suppressionNo significant difference
ALT Normalization More effective in achieving ALT normalization (RR=1.38)-p = 0.0002

Table 1: Comparative Efficacy of TAF and TDF in Clinical Trials.[4][5]

Safety Data

The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health. The lower systemic exposure to tenofovir with TAF administration is associated with a reduced risk of nephrotoxicity and bone mineral density loss.[1][6]

A pooled analysis of 26 clinical trials with over 18,000 person-years of follow-up provided robust evidence of the improved renal safety of TAF.[7][8][9]

Adverse EventTenofovir Alafenamide (TAF) (n=6360)Tenofovir Disoproxil Fumarate (TDF) (n=2962)Statistical Significance
Proximal Renal Tubulopathy 0 cases10 casesp < 0.001
Discontinuation due to Renal Adverse Event 3 participants14 participantsp < 0.001

Table 2: Comparative Renal Safety of TAF and TDF from a Pooled Analysis of 26 Clinical Trials.[7][8][9]

Similarly, multiple studies have demonstrated a more favorable bone safety profile for TAF compared to TDF. Patients switching from TDF to TAF have shown improvements in bone mineral density (BMD).[1][10] A meta-analysis of randomized controlled trials in patients with chronic hepatitis B highlighted these differences.[5]

Bone Safety OutcomeTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Statistical Significance
Hip BMD Reduction Significantly less reduction-p < 0.00001
Spine BMD Reduction Significantly less reduction-p < 0.00001

Table 3: Comparative Bone Mineral Density Changes with TAF and TDF.[5] In a study of patients over 60, switching to TAF was associated with a 2.24% increase in spine BMD and a 1.33% increase in hip BMD after 48 weeks, while those remaining on TDF experienced declines of -0.10% and -0.73%, respectively.[10]

Experimental Protocols

Clinical Trial Methodology: A Representative Example

The efficacy and safety of TAF versus TDF have been evaluated in numerous randomized, double-blind, multicenter, active-controlled, non-inferiority trials. A typical study design is as follows:

  • Participant Selection: Treatment-naive or experienced adult patients with HIV-1 infection or chronic hepatitis B are screened for eligibility. Key inclusion criteria often include a viral load above a certain threshold and adequate renal function (e.g., estimated glomerular filtration rate > 50 mL/min).

  • Randomization: Eligible participants are randomly assigned in a 2:1 or 1:1 ratio to receive a TAF-containing regimen or a TDF-containing regimen. The double-blind design ensures that neither the participants nor the investigators know which treatment is being administered.

  • Treatment: Participants receive the assigned study drug daily for a predefined period, often 48 to 96 weeks or longer.

  • Efficacy Assessment: The primary efficacy endpoint is typically the proportion of participants with a viral load below a specified level (e.g., <50 copies/mL for HIV) at the end of the study period.

  • Safety Monitoring: Safety is assessed through regular monitoring of adverse events, laboratory parameters (including serum creatinine and liver function tests), and bone mineral density scans (DEXA scans) at baseline and specified follow-up intervals.

  • Statistical Analysis: The primary analysis for efficacy is a non-inferiority comparison of the response rates between the two treatment arms. Safety outcomes are compared using appropriate statistical tests, such as t-tests for continuous variables and chi-squared or Fisher's exact tests for categorical variables.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and validated method for the quantitative determination of tenofovir in pharmaceutical formulations is RP-HPLC.

  • Chromatographic System: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software is used.

  • Mobile Phase Preparation: A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted to a specific value) and an organic solvent (e.g., methanol or acetonitrile) in a defined ratio (e.g., 30:70 v/v) is prepared, filtered, and degassed.[11][12]

  • Standard Solution Preparation: A stock solution of tenofovir of a known concentration is prepared by dissolving a precisely weighed amount of the reference standard in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of the active ingredient is weighed, dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution of a known concentration.

  • Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min). The column temperature is maintained at a specific temperature (e.g., 40°C). The detection wavelength is set at the absorbance maximum of tenofovir (e.g., 260 nm).[11][13]

  • Method Validation: The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[14]

    • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The correlation coefficient should be close to 1.

    • Precision: The precision of the method is determined by repeatedly analyzing the same sample, and the relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).

    • Accuracy: Accuracy is assessed by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated.

Visualizations

Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[15] As a prodrug, it is first metabolized to its active form, tenofovir diphosphate.[16] Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[16] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis.[15][16]

Tenofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication TDF_TAF Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir TDF_TAF->Tenofovir Metabolism TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Phosphorylation Viral_DNA Viral DNA Synthesis TFV_DP->Viral_DNA Competes with dATP & Incorporates Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Blocked_DNA Incomplete Viral DNA (Replication Blocked) Viral_DNA->Blocked_DNA Chain Termination Reverse_Transcriptase Reverse Transcriptase HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Weigh Tenofovir Reference Standard Stock_Solution Prepare Stock Solution Standard->Stock_Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Injection Inject Samples & Standards Calibration_Standards->Injection Tablet Weigh & Powder Tablets Sample_Weigh Weigh Powdered Sample Tablet->Sample_Weigh Sample_Solution Prepare Sample Solution Sample_Weigh->Sample_Solution Sample_Solution->Injection HPLC_System HPLC System (Pump, Injector, Column, Detector) HPLC_System->Injection Mobile_Phase Prepare Mobile Phase (Buffer + Organic Solvent) Mobile_Phase->HPLC_System Chromatographic_Conditions Set Chromatographic Conditions (Flow Rate, Wavelength) Chromatographic_Conditions->HPLC_System Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Tenofovir in Sample Calibration_Curve->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

References

A Comparative Guide to the Efficacy of Tenofovir Prodrugs: TDF vs. TAF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two principal oral prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It synthesizes efficacy and safety data from key clinical trials in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Detailed experimental protocols for pivotal clinical assessments and visualizations of relevant biological pathways are included to support an in-depth understanding of their respective profiles.

Executive Summary

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. TDF and TAF were developed to optimize the delivery of the active metabolite, tenofovir diphosphate, to target cells while minimizing systemic exposure to tenofovir, thereby reducing the risk of off-target toxicities. Clinical evidence demonstrates that TAF, at a much lower dose than TDF, achieves non-inferior or superior virologic suppression in both HIV and HBV treatment.[1][2][3][4] Notably, TAF is associated with a more favorable safety profile, particularly concerning renal function and bone mineral density.[1][2][3][5]

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety outcomes from comparative studies of TAF and TDF in HIV and HBV treatment.

Table 1: Comparative Efficacy of TAF vs. TDF in HIV-1 Treatment (Treatment-Naïve Adults)
Outcome MeasureTAF-based RegimenTDF-based RegimenKey FindingsCitations
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 90.2% - 92%89.5% - 90%TAF is non-inferior to TDF.[2][6]
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 96 86.16%84.80%TAF demonstrates sustained non-inferiority to TDF.[3]
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144 84.2%80.0%TAF was superior to TDF in virologic efficacy.[6][7]
Mean Change in CD4+ Cell Count from Baseline at Week 48 Similar increases observed in both arms.Similar increases observed in both arms.No significant difference in immune reconstitution.[3]
Table 2: Comparative Safety of TAF vs. TDF in HIV-1 Treatment
Safety EndpointTAF-based RegimenTDF-based RegimenKey FindingsCitations
Mean Percentage Change in Hip Bone Mineral Density (BMD) at Week 96 -0.33%-2.51%Significantly smaller decreases in BMD with TAF.[5]
Mean Percentage Change in Spine Bone Mineral Density (BMD) at Week 96 -0.75%-2.57%Significantly smaller decreases in BMD with TAF.[5]
Median Change in Estimated Glomerular Filtration Rate (eGFR) by Cockcroft-Gault at Week 96 (mL/min) -1.2-4.8Significantly smaller decline in eGFR with TAF.[5]
Renal-related Discontinuations by Week 144 012Significantly fewer renal-related discontinuations with TAF.[7]
Proximal Tubulopathy Cases by Week 144 04No cases of proximal tubulopathy reported with TAF.[7]
Table 3: Comparative Efficacy and Safety of TAF vs. TDF in HBV Treatment (HBeAg-Negative)
Outcome MeasureTAF (25 mg)TDF (300 mg)Key FindingsCitations
HBV DNA <29 IU/mL at Week 48 94%93%TAF is non-inferior to TDF in viral suppression.[8]
HBV DNA <29 IU/mL at Week 96 90%91%Sustained non-inferiority at 96 weeks.[5]
Mean Percentage Change in Hip BMD at Week 96 -0.33%-2.51%Significantly less bone loss with TAF.[5]
Mean Percentage Change in Spine BMD at Week 96 -0.75%-2.57%Significantly less bone loss with TAF.[5]
Median Change in eGFR (Cockcroft-Gault) at Week 96 (mL/min) -1.2-4.8Significantly smaller impact on renal function with TAF.[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative studies.

Measurement of HIV-1 RNA Viral Load
  • Principle : Quantification of HIV-1 RNA in plasma is performed using nucleic acid amplification tests (NAATs), most commonly real-time polymerase chain reaction (RT-PCR).[9][10]

  • Procedure :

    • Sample Collection : Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation within a specified timeframe to ensure RNA stability.

    • RNA Extraction : HIV-1 RNA is extracted from plasma samples using automated systems such as the Roche COBAS AmpliPrep.[10]

    • Amplification and Detection : The extracted RNA is subjected to reverse transcription and real-time PCR. The assay targets conserved regions of the HIV-1 genome, such as gag and LTR.[10] Fluorescently labeled probes are used for the real-time detection of amplified products.

    • Quantification : The amount of HIV-1 RNA is quantified by comparing the amplification signal to a standard curve of known concentrations. Results are reported as copies/mL. The lower limit of quantification for most modern assays is between 20 and 50 copies/mL.[9]

Assessment of Bone Mineral Density (BMD)
  • Principle : Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.[11][12] It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue.

  • Procedure :

    • Patient Positioning : The patient is positioned on the DXA table according to standardized protocols for the skeletal site being measured (e.g., lumbar spine, proximal femur).

    • Image Acquisition : The DXA scanner arm moves over the area of interest, emitting low- and high-energy X-rays. Detectors measure the amount of X-ray that passes through the body.

    • Data Analysis : The software calculates the bone mineral content (in grams) and the bone area (in square centimeters). BMD is then calculated as g/cm².

    • Reporting : Results are reported as absolute BMD (g/cm²), T-scores (comparison to a young, healthy adult reference population), and Z-scores (comparison to an age- and sex-matched reference population).[12]

Monitoring of Renal Function
  • Serum Creatinine :

    • Principle : Creatinine, a waste product of muscle metabolism, is filtered by the kidneys. Its serum concentration is an indicator of renal function.

    • Procedure : A blood sample is collected, and serum creatinine is measured using an enzymatic method.[13] This method involves the conversion of creatinine to creatine, followed by a series of enzymatic reactions that produce a colored product, which is measured spectrophotometrically.[13]

  • Estimated Glomerular Filtration Rate (eGFR) :

    • Principle : eGFR is a calculated measure of how well the kidneys are filtering waste from the blood.

    • Procedure : eGFR is calculated using formulas that incorporate serum creatinine levels, age, sex, and sometimes race. The Cockcroft-Gault and Modification of Diet in Renal Disease (MDRD) equations are commonly used.[13]

  • Urine Protein-to-Creatinine Ratio (UPCR) :

    • Principle : This ratio provides an estimate of the 24-hour urinary protein excretion and is a marker for kidney damage.

    • Procedure : A random urine sample is collected.[14] The concentrations of total protein and creatinine are measured. The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.[14]

Visualizations

Tenofovir Intracellular Activation Pathway

cluster_plasma Plasma cluster_cell Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) Plasma Plasma TDF->Plasma Hydrolysis by Esterases TAF Tenofovir Alafenamide (TAF) Cell Target Cell (e.g., Lymphocyte, Hepatocyte) TAF->Cell Intracellular Metabolism (Cathepsin A, CES1) TFV Tenofovir (TFV) Plasma->TFV Cell->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition DNA_Chain Viral DNA Chain Termination HIV_RT->DNA_Chain

Caption: Intracellular conversion of TDF and TAF to the active tenofovir diphosphate.

Experimental Workflow for Comparative Clinical Trials

Start Patient Screening and Enrollment Randomization Randomization (1:1 or 2:1) Start->Randomization ArmA Treatment Arm A: TAF-based Regimen Randomization->ArmA ArmB Treatment Arm B: TDF-based Regimen Randomization->ArmB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24, 48, 96, 144) ArmA->FollowUp ArmB->FollowUp Assessments Efficacy and Safety Assessments FollowUp->Assessments ViralLoad Viral Load (HIV RNA or HBV DNA) Assessments->ViralLoad BMD Bone Mineral Density (DEXA) Assessments->BMD Renal Renal Function Tests (eGFR, UPCR) Assessments->Renal DataAnalysis Data Analysis (Non-inferiority/Superiority) ViralLoad->DataAnalysis BMD->DataAnalysis Renal->DataAnalysis

Caption: Generalized workflow for TAF vs. TDF comparative clinical trials.

Proposed Mechanism of Tenofovir-Induced Renal Toxicity

TFV_Plasma Tenofovir (TFV) in Plasma OAT Organic Anion Transporters (OAT1, OAT3) TFV_Plasma->OAT PCT_Cell Proximal Convoluted Tubule (PCT) Cell Mitochondria Mitochondria PCT_Cell->Mitochondria TFV Accumulation OAT->PCT_Cell TFV Uptake Mito_Dysfunction Mitochondrial Dysfunction (Inhibition of DNA Polymerase Gamma, ATP Depletion) Mitochondria->Mito_Dysfunction Apoptosis Cellular Apoptosis Mito_Dysfunction->Apoptosis Tubular_Dysfunction Proximal Tubular Dysfunction (e.g., Fanconi Syndrome) Mito_Dysfunction->Tubular_Dysfunction

Caption: Cellular mechanism of tenofovir-induced nephrotoxicity in proximal tubule cells.

Proposed Mechanism of Tenofovir-Induced Bone Mineral Density Loss

TDF Tenofovir Disoproxil Fumarate (TDF) Renal_Tubulopathy Renal Proximal Tubulopathy TDF->Renal_Tubulopathy Indirect Effect Osteoclast Osteoclast Activity TDF->Osteoclast Direct Effect Osteoblast Osteoblast Function TDF->Osteoblast Direct Effect Phosphate_Wasting Phosphate Wasting Renal_Tubulopathy->Phosphate_Wasting VitaminD_Metabolism Altered Vitamin D Metabolism Renal_Tubulopathy->VitaminD_Metabolism BMD_Loss Decreased Bone Mineral Density Phosphate_Wasting->BMD_Loss VitaminD_Metabolism->BMD_Loss Osteoclast->BMD_Loss Increased Resorption Osteoblast->BMD_Loss Decreased Formation

Caption: Direct and indirect mechanisms of tenofovir-associated bone density loss.

References

Validating the Mechanism of Action of Tenofovir Maleate in a Humanized Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the established mechanism of action of tenofovir, a cornerstone antiretroviral agent, within a sophisticated, new model system. We compare the performance of tenofovir in a traditional in vitro cell line model against a more physiologically relevant humanized mouse model, offering supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

Established Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV and Hepatitis B virus (HBV) infections. It is typically administered as a prodrug, such as tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), or the generic salt form, tenofovir disoproxil maleate. Following administration, the prodrug is converted into its active form, tenofovir diphosphate (TFV-DP).

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication. Its selectivity for viral reverse transcriptase over human DNA polymerases contributes to its favorable safety profile.

Tenofovir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., CD4+ T Cell) Tenofovir_Maleate Tenofovir Disoproxil Maleate (Prodrug) Tenofovir Tenofovir Tenofovir_Maleate->Tenofovir Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP - Active Form) Tenofovir->TFV_DP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition vDNA Viral DNA Synthesis TFV_DP->vDNA Incorporation HIV_RNA HIV RNA HIV_RNA->vDNA Transcription RT->vDNA Termination Chain Termination vDNA->Termination Prevents Elongation dATP dATP dATP->vDNA Incorporation

Caption: Mechanism of action of tenofovir. (Within 100 characters)

Comparison of Model Systems for Mechanism Validation

The selection of an appropriate model system is critical for the preclinical evaluation of antiviral agents. While traditional in vitro models are invaluable for initial screening, advanced in vivo models provide a more comprehensive understanding of drug efficacy and mechanism in a complex biological environment.

  • Standard Model System: In Vitro Cell Lines (e.g., MT-4, CEM-SS): These are immortalized human T-lymphocyte cell lines that are highly susceptible to HIV-1 infection. They are cost-effective and suitable for high-throughput screening of antiviral compounds. However, they lack the complex cell-cell interactions, immune responses, and pharmacokinetic challenges of an in vivo system.

  • New Model System: Humanized BLT (Bone Marrow/Liver/Thymus) Mouse Model: This in vivo model involves transplanting human fetal thymus and liver tissues, along with autologous fetal liver-derived CD34+ hematopoietic stem cells, into immunodeficient mice. This results in the development of a functional human immune system, including T-cells, making the mice susceptible to HIV infection through relevant routes like vaginal transmission. This model allows for the evaluation of drug efficacy, toxicity, and viral dynamics in a system that more closely mimics human physiology.

Data Presentation: Tenofovir Performance Comparison

The following tables summarize quantitative data illustrating the performance of tenofovir in both standard and new model systems.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Tenofovir

ParameterCell LineValueReference
EC50 (vs. HIV-1) Lymphoblastoid Cells0.04 - 8.5 µM
MT-4 Cells1.15 µg/mL
MT-2 Cells0.013 µM
CC50 (Cytotoxicity) HepG2 (Liver) Cells398 µM
Skeletal Muscle Cells870 µM
Renal Proximal Tubule Cells>1000 µM
Erythroid Progenitor Cells>200 µM
Ki (vs. HBV Polymerase) N/A (Enzyme Assay)0.18 µM

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability by 50%. Ki: Inhibition constant.

Table 2: In Vivo Efficacy of Tenofovir in the Humanized BLT Mouse Model

Study ParameterTreatment GroupOutcomeProtection EfficacyReference
Vaginal HIV-1 Challenge 1% Tenofovir Gel (Topical)Significant reduction in HIV transmission~90%
Control (Placebo Gel)100% of mice infected0%
Vaginal HIV-1 Challenge 0.1% TDF-NP-TMS Gel (4h pre-challenge)No detectable plasma viral load100%
0.5% TDF-NP-TMS Gel (24h pre-challenge)No detectable plasma viral load100%
Systemic cART FTC/EVG/TDF Combination (Oral)Full viral suppressionMaintained for several weeks

TDF-NP-TMS Gel: Tenofovir Disoproxil Fumarate Nanoparticles in a Thermosensitive Gel. cART: Combination Antiretroviral Therapy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the RT enzyme, confirming a key aspect of tenofovir's mechanism.

Materials:

  • Recombinant HIV-1 RT enzyme

  • RT assay kit (e.g., from Roche, Sigma-Aldrich, or XpressBio)

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

  • Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP)

  • Peroxidase-conjugated anti-Digoxigenin antibody

  • Tenofovir diphosphate (TFV-DP) as a positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (tenofovir maleate converted to TFV-DP) and controls.

  • In a 96-well microplate, add the RT enzyme, the template/primer hybrid, and the reaction buffer.

  • Add the diluted test compound or control to the respective wells.

  • Initiate the reaction by adding the mixture of deoxynucleotides (dATP, dCTP, dGTP, dTTP) and the labeled dUTPs.

  • Incubate the plate for 1-6 hours at 37°C to allow for DNA synthesis.

  • Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the biotin-labeled synthesized DNA.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-Digoxigenin-POD antibody and incubate to allow binding to the incorporated DIG-dUTP.

  • Wash the plate and add the peroxidase substrate (e.g., TMB).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percent inhibition relative to the no-inhibitor control.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the drug on host cells.

Materials:

  • Target cells (e.g., MT-4, PBMCs, or cells from the mouse model)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the wells. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Protocol 3: HIV-1 p24 Antigen Quantification (ELISA)

This assay measures the amount of HIV-1 p24 capsid protein in culture supernatants or mouse plasma, serving as a direct marker of viral replication.

Materials:

  • HIV-1 p24 antigen capture ELISA kit

  • Culture supernatants or plasma samples from infected cells/mice

  • Triton X-100 solution (for viral lysis)

  • Wash buffer

  • Recombinant p24 antigen standard

  • Detection antibody (e.g., biotinylated anti-p24)

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare samples: Lyse the virus in the samples by adding Triton X-100 solution and incubating for 30 minutes at 37°C.

  • Coat a 96-well plate with the capture anti-p24 antibody (or use a pre-coated plate from a kit).

  • Add the prepared p24 standards and test samples to the wells in duplicate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Wash the wells multiple times with wash buffer to remove unbound material.

  • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add the Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the wells a final time.

  • Add the TMB substrate and incubate in the dark until a color develops (15-30 minutes).

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm.

  • Generate a standard curve from the p24 standards and use it to determine the concentration of p24 antigen in the test samples.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for validating tenofovir's mechanism of action in the humanized mouse model.

Experimental_Workflow cluster_setup Model Setup & Infection cluster_treatment Treatment & Monitoring cluster_analysis Mechanism Validation Analysis A1 Establish Humanized BLT Mouse Cohorts A2 Infect Mice with HIV-1 (e.g., Vaginal Challenge) A1->A2 A3 Monitor Plasma Viral Load (p24 ELISA) A2->A3 B1 Administer this compound (e.g., Oral Gavage) A3->B1 B2 Administer Placebo Control A3->B2 B3 Weekly Blood Collection for Viral Load & PK/PD B1->B3 B2->B3 C1 Quantify Viral Load Reduction (p24 ELISA) B3->C1 C2 Isolate PBMCs from Blood/ Spleen of Treated Mice B3->C2 C3 Perform RT Inhibition Assay on Viral Isolates C2->C3 C4 Assess Cytotoxicity (MTT Assay on Splenocytes) C2->C4 C5 Sequence Viral RT Gene for Resistance Mutations C2->C5

Caption: Workflow for validating tenofovir's MOA. (Within 100 characters)

A Comparative Review of Tenofovir Prodrugs: TDF vs. TAF in HIV and HBV Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), offering researchers and drug development professionals a detailed comparison of their pharmacological profiles, efficacy, and safety, supported by experimental data and methodologies.

The development of tenofovir prodrugs marked a significant advancement in the management of HIV and Hepatitis B Virus (HBV) infections. Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF) are both cornerstones of antiretroviral therapy, but they possess distinct pharmacological properties that influence their clinical performance. This guide provides an objective comparison of these two critical therapeutic agents, focusing on the experimental data that underpins our current understanding of their efficacy and safety.

Pharmacokinetic Profile: A Tale of Two Prodrugs

The fundamental difference between TDF and TAF lies in their chemical structure and subsequent metabolic activation. TDF is rapidly converted to tenofovir in the plasma, leading to high circulating levels of the active drug. In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes. This targeted delivery mechanism results in significantly lower plasma concentrations of tenofovir and higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), as detailed in the table below.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Fold Difference (TAF vs. TDF)
Standard Dose 300 mg10 mg or 25 mg-
Plasma Tenofovir (TFV) AUC High~90% Lower~0.1x
Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs Lower~4-7x Higher~4-7x

Efficacy in HIV and HBV Suppression

Both TDF and TAF, as part of combination therapy, have demonstrated high efficacy in suppressing HIV and HBV replication. Clinical trials have generally shown TAF to be non-inferior to TDF in achieving virologic suppression.

HIV-1 RNA Suppression

In treatment-naive HIV-1 infected adults, TAF-containing regimens have shown non-inferior efficacy to TDF-containing regimens in achieving HIV-1 RNA levels <50 copies/mL. One large pooled analysis of two Phase 3 trials showed that at week 144, 84.2% of patients on the TAF regimen achieved this endpoint compared to 80.0% on the TDF regimen.[1]

Study EndpointE/C/F/TAFE/C/F/TDF
HIV-1 RNA <50 copies/mL at Week 48 92%90%
HIV-1 RNA <50 copies/mL at Week 96 87%85%
HIV-1 RNA <50 copies/mL at Week 144 84.2%80.0%
HBV DNA Suppression

For patients with chronic HBV, TAF has also demonstrated non-inferiority to TDF in suppressing HBV DNA. In a study of HBeAg-positive HBV patients, 64% of those receiving tenofovir alafenamide had HBV DNA less than 29 IU/mL at week 48, compared to 67% of patients receiving tenofovir disoproxil fumarate.[2] In some studies with HIV/HBV co-infected patients, TAF has been associated with a faster decline in HBV DNA.

Study PopulationTAF GroupTDF Group
HBeAg-positive, HBV DNA <29 IU/mL at Week 48 64%67%
HBeAg-negative, HBV DNA <29 IU/mL at Week 96 94%93%

Safety Profile: Bone and Renal Health

The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning bone mineral density and renal function. The lower plasma concentrations of tenofovir with TAF result in reduced exposure of bone and kidney tissues to the active drug.

Bone Mineral Density

Numerous studies have consistently shown that TDF is associated with greater decreases in bone mineral density (BMD) compared to TAF.

ParameterTAF-based RegimenTDF-based Regimen
Mean % Decrease in Spine BMD at Week 144 -0.89%-2.97%
Mean % Decrease in Hip BMD at Week 144 -0.69%-3.28%
Renal Function

Markers of renal function are also more favorable with TAF compared to TDF. This includes smaller changes in serum creatinine and estimated glomerular filtration rate (eGFR), as well as less evidence of proteinuria.

Renal Safety ParameterTAF-based RegimenTDF-based Regimen
Median Change in eGFR at Week 144 (mL/min) -1.2-4.8
Renal-related Discontinuations 012
Cases of Proximal Tubulopathy 04

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_tdf Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_taf Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral) Plasma_TFV_TDF High Plasma Tenofovir (TFV) TDF->Plasma_TFV_TDF Plasma Esterases Intracellular_TFV_DP_TDF Lower Intracellular TFV-DP Plasma_TFV_TDF->Intracellular_TFV_DP_TDF Cellular Kinases Renal_Bone Kidney and Bone Exposure Plasma_TFV_TDF->Renal_Bone TAF TAF (Oral) Plasma_TAF Stable in Plasma TAF->Plasma_TAF Intracellular_TAF Intracellular TAF Plasma_TAF->Intracellular_TAF Cellular Uptake Low_Plasma_TFV Low Plasma Tenofovir (TFV) Plasma_TAF->Low_Plasma_TFV Intracellular_TFV_TAF Intracellular TFV Intracellular_TAF->Intracellular_TFV_TAF Cathepsin A (Lymphocytes) CES1 (Hepatocytes) Intracellular_TFV_DP_TAF Higher Intracellular TFV-DP Intracellular_TFV_TAF->Intracellular_TFV_DP_TAF Cellular Kinases

Caption: Metabolic activation pathways of TDF and TAF.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Screening Screening for Eligibility (HIV+ or HBV+, Treatment-Naïve) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Viral Load, CD4, Renal, Bone Density) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: TDF-based Regimen Randomization->Arm_A Arm_B Arm B: TAF-based Regimen Randomization->Arm_B Visits Scheduled Study Visits (e.g., Weeks 4, 12, 24, 48, 96, 144) Arm_A->Visits Arm_B->Visits Efficacy_Assess Efficacy Assessments (HIV RNA or HBV DNA) Visits->Efficacy_Assess Safety_Assess Safety Assessments (Renal Markers, BMD, Adverse Events) Visits->Safety_Assess PK_Assess Pharmacokinetic Sampling (Plasma TFV, Intracellular TFV-DP) Visits->PK_Assess Data_Analysis Statistical Analysis (Non-inferiority for Efficacy, Superiority for Safety) Efficacy_Assess->Data_Analysis Safety_Assess->Data_Analysis PK_Assess->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: Experimental workflow for a comparative clinical trial of TDF vs. TAF.

Experimental Protocols

Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)

Objective: To measure the concentration of the active metabolite TFV-DP in peripheral blood mononuclear cells (PBMCs).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • PBMC Isolation: Whole blood is collected in EDTA tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are counted to allow for normalization of the final concentration.

  • Cell Lysis and Protein Precipitation: A known number of PBMCs are lysed, typically with a methanol-based solution, to release intracellular components. Proteins are then precipitated and removed by centrifugation.

  • Solid Phase Extraction (SPE): The supernatant containing TFV-DP is subjected to SPE for cleanup and concentration.

  • Enzymatic Dephosphorylation: The isolated TFV-DP is treated with an enzyme, such as alkaline phosphatase, to convert it back to tenofovir. This step is necessary because TFV-DP is highly polar and not easily analyzed by reverse-phase LC-MS/MS.

  • LC-MS/MS Analysis: The resulting tenofovir is quantified using a validated LC-MS/MS method. A stable isotope-labeled internal standard is used for accurate quantification. The concentration is then back-calculated to determine the original amount of TFV-DP and expressed as fmol per million cells.

Measurement of Bone Mineral Density (BMD)

Objective: To assess changes in bone density at key skeletal sites.

Methodology: Dual-Energy X-ray Absorptiometry (DXA).

  • Patient Preparation: The patient is asked to lie on the DXA table. Any metallic objects that could interfere with the scan are removed.

  • Scan Acquisition: The DXA scanner, which uses two X-ray beams with different energy levels, is passed over the areas of interest, typically the lumbar spine and hip.

  • Data Analysis: The software calculates the amount of X-ray that passes through the bone and soft tissue to determine the bone mineral content. BMD is then calculated as bone mineral content divided by the area of the scanned region (g/cm²).

  • Quality Control: Regular calibration of the DXA machine with a phantom is performed to ensure accuracy and precision.

Assessment of Renal Function Markers

Objective: To monitor kidney function and detect potential nephrotoxicity.

Methodology: Standard clinical laboratory assays.

  • Serum Creatinine: Blood samples are collected, and serum creatinine levels are measured using a standardized enzymatic or Jaffe method.

  • Estimated Glomerular Filtration Rate (eGFR): The eGFR is calculated using a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula, which incorporates serum creatinine, age, sex, and race.

  • Proteinuria: Urine samples are collected to measure the amount of protein. This can be done through a spot urine sample to determine the urine protein-to-creatinine ratio (UPCR) or a 24-hour urine collection for total protein excretion.

Conclusion

TAF represents a significant refinement of tenofovir prodrug therapy, offering a safety advantage over TDF, particularly in terms of bone and renal health, while maintaining non-inferior antiviral efficacy. The targeted intracellular delivery of tenofovir by TAF allows for a much lower dose and reduced systemic exposure to the active drug, which is beneficial for long-term treatment. For researchers and clinicians, the choice between TDF and TAF will depend on a variety of factors, including patient-specific characteristics such as pre-existing renal or bone conditions, as well as cost and availability. The experimental data strongly supports the improved safety profile of TAF, making it a preferred option for many patients requiring long-term HIV or HBV therapy.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Tenofovir maleate, a key component in antiretroviral therapy. Adherence to these procedural steps will minimize exposure risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive barrier is crucial to prevent accidental contact and inhalation. The following personal protective equipment is recommended.

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust particles and splashes.
Hand Protection Protective glovesChemical-resistant nitrile gloves are recommended.
Body Protection Impervious clothing / Lab coatTo prevent contact with skin and clothing.
Respiratory Protection Suitable respirator / NIOSH-approved respiratorRecommended when handling the powder form to avoid dust inhalation. Use in well-ventilated areas.[1][2]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial response steps for different types of exposure.

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.[2] Seek immediate medical attention.

Spill Management and Disposal Plan

A clear and efficient plan for managing accidental spills and the proper disposal of this compound is essential to prevent environmental contamination and ensure a safe workspace.

Spill Cleanup Protocol:

In the case of a spill, the following step-by-step procedure should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended personal protective equipment, including a respirator, gloves, eye protection, and a lab coat.[1][2]

  • Contain the Spill: Prevent further spread of the powder.

  • Clean the Spill: For powdered spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid solutions, absorb with an inert material such as diatomite or universal binders.[1]

  • Decontaminate: Decontaminate the spill area and cleaning equipment by scrubbing with alcohol.[1]

  • Collect and Dispose: Place all contaminated materials, including the spilled substance, absorbent materials, and cleaning supplies, into a sealed, labeled container for hazardous waste disposal.[2][4]

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled as chemical waste.

  • Waste Collection: All waste materials should be collected in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] This may involve incineration in an approved facility.[5] Do not allow the product to enter drains or water courses.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][4]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Recommended storage for the powder is at -20°C for long-term stability (3 years).[1]

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean Spill (Sweep/Absorb) Contain->Clean Decontaminate Decontaminate Area & Equipment Clean->Decontaminate Collect Collect & Seal Contaminated Waste Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose End Spill Managed Dispose->End

Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir maleate
Reactant of Route 2
Tenofovir maleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。